molecular formula C27H44O7 B149823 Inokosterone CAS No. 19682-38-3

Inokosterone

カタログ番号: B149823
CAS番号: 19682-38-3
分子量: 480.6 g/mol
InChIキー: JQNVCUBPURTQPQ-GYVHUXHASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Inokosterone is a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 26-hydroxy steroid, a 6-oxo steroid, a 22-hydroxy steroid and a phytoecdysteroid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164756
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5
Record name Inokosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Inokosterone: A Historical and Technical Guide to its Discovery in Achyranthes bidentata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a potent phytoecdysteroid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the history of this compound's discovery in the medicinal plant Achyranthes bidentata. It details both the classical and modern experimental protocols for its extraction, isolation, and characterization, presenting key quantitative data in a structured format. Furthermore, this document elucidates the current understanding of this compound's mechanism of action through a detailed examination of its signaling pathways, offering valuable insights for researchers in natural product chemistry and drug development.

A Historical Timeline: The Discovery of this compound in Achyranthes bidentata

The journey of this compound's discovery is rooted in the broader exploration of phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones. While the initial isolation of an ecdysteroid, ecdysone (B1671078), dates back to 1954 from silkworm pupae, the discovery of these compounds in plants opened up a new frontier in natural product research.

The name "this compound" itself originates from its first isolation from Achyranthes fauriei. However, its presence in the closely related and widely used traditional Chinese medicine plant, Achyranthes bidentata, has been a subject of subsequent phytochemical investigations. While a definitive singular "first" report of this compound in A. bidentata is not prominently documented in readily available literature, a significant body of research from the late 20th and early 21st centuries solidified its status as a key constituent of this plant.

Key milestones in the identification of this compound in Achyranthes bidentata include:

  • Early Phytochemical Screening: Initial phytochemical analyses of Achyranthes bidentata focused on broader classes of compounds. The presence of ecdysteroids, including ecdysterone (also known as 20-hydroxyecdysone), was established, paving the way for the identification of other related steroidal compounds.

  • Modern Isolation and Structural Elucidation: The early 2000s marked a significant advancement in the study of this compound from A. bidentata. A pivotal study by Zhu et al. in 2004 reported the isolation and structural identification of the C-25 epimers of this compound, namely 25R-inokosterone and 25S-inokosterone, from the roots of the plant.[1] This work was instrumental in confirming their presence and elucidating their specific stereochemistry.

  • Further Phytochemical Investigations: Subsequent research, such as the work by Zhang et al. in 2012, further expanded the knowledge of phytoecdysteroids in A. bidentata, isolating and identifying new derivatives of this compound.[2][3] These studies utilized advanced chromatographic and spectroscopic techniques, providing a more comprehensive profile of the ecdysteroid content in the plant.

Quantitative Analysis of this compound in Achyranthes bidentata

The concentration of this compound in Achyranthes bidentata can vary depending on factors such as the geographical origin of the plant, harvest time, and the specific plant part used. The roots are generally considered the primary source of this compound.

CompoundPlant PartExtraction MethodQuantification MethodReported Yield/ConcentrationReference
25R-InokosteroneRootsEthanol (B145695) Extraction, Column ChromatographyHPLCNot explicitly quantified in the initial isolation report.Zhu et al., 2004[1]
25S-InokosteroneRootsEthanol Extraction, Column ChromatographyHPLCNot explicitly quantified in the initial isolation report.Zhu et al., 2004[1]
(25S)-20,22-O-(R-ethylidene)this compoundRootsEthanol Extraction, Column Chromatography, HPLCHRESIMS, NMR5.0 mg from 5 kg of dried rootsZhang et al., 2012[4]
(25S)-inokosterone-20,22-acetonideRootsEthanol Extraction, Column Chromatography, HPLCHRESIMS, NMR6.0 mg from 5 kg of dried rootsZhang et al., 2012[4]

Experimental Protocols: From Classical to Modern Approaches

The methodologies for isolating this compound from Achyranthes bidentata have evolved significantly over time, reflecting the advancements in analytical chemistry.

Classical Extraction and Isolation Methods (Pre-1980s)

Early investigations into phytoecdysteroids relied on classical phytochemical techniques. While specific protocols for this compound from A. bidentata from this era are scarce, a general workflow can be reconstructed based on common practices for isolating polar steroids from plant materials.

Experimental Workflow: Classical Phytoecdysteroid Isolation

classical_workflow start Dried & Powdered A. bidentata Roots extraction Maceration or Soxhlet Extraction (Methanol or Ethanol) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., n-butanol/water) concentration->partitioning cc Column Chromatography (Silica Gel or Alumina) partitioning->cc fractions Fraction Collection & TLC Analysis cc->fractions crystallization Recrystallization of Enriched Fractions fractions->crystallization characterization Structural Characterization (Melting Point, IR, UV) crystallization->characterization

Classical phytoecdysteroid isolation workflow.

Methodology:

  • Extraction: Dried and powdered root material of Achyranthes bidentata would be subjected to exhaustive extraction using a polar solvent like methanol (B129727) or ethanol, either through maceration (soaking at room temperature for an extended period) or continuous extraction in a Soxhlet apparatus.

  • Concentration: The resulting crude extract would be concentrated under reduced pressure to yield a viscous residue.

  • Solvent-Solvent Partitioning: The residue would be partitioned between a polar solvent (e.g., water or aqueous methanol) and a less polar, immiscible solvent (e.g., n-butanol) to separate compounds based on their polarity. Phytoecdysteroids, being polar, would typically partition into the butanol or aqueous methanol phase.

  • Column Chromatography: The enriched fraction would be subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina. Elution would be carried out with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

  • Fraction Collection and Analysis: Fractions would be collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with characteristic UV absorbance for ecdysteroids.

  • Crystallization: Fractions rich in the target compound would be combined, concentrated, and subjected to recrystallization to obtain a pure crystalline solid.

  • Structural Characterization: The structure of the isolated compound would be proposed based on its melting point, and spectroscopic data from infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

Modern Extraction and Isolation Protocol (As per Zhu et al., 2004 & Zhang et al., 2012)

Modern approaches utilize advanced chromatographic techniques for more efficient and higher-resolution separation.

Experimental Workflow: Modern this compound Isolation

modern_workflow start Dried & Powdered A. bidentata Roots extraction Ethanol Extraction (Reflux) start->extraction concentration Concentration in vacuo extraction->concentration partitioning Partitioning with Ethyl Acetate (B1210297) concentration->partitioning silica_cc Silica Gel Column Chromatography (Chloroform-Methanol Gradient) partitioning->silica_cc rp_cc Reversed-Phase C18 Column Chromatography (Methanol-Water Gradient) silica_cc->rp_cc hplc Preparative High-Performance Liquid Chromatography (HPLC) rp_cc->hplc characterization Structural Elucidation (NMR, HRESIMS, X-ray Crystallography) hplc->characterization

Modern this compound isolation workflow.

Methodology:

  • Extraction: Air-dried and powdered roots of Achyranthes bidentata (e.g., 5 kg) are refluxed with ethanol (e.g., 95% EtOH).[4]

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned with ethyl acetate to remove less polar compounds.[4]

  • Silica Gel Column Chromatography: The aqueous layer is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a chloroform-methanol mixture.[1]

  • Reversed-Phase Column Chromatography: Fractions containing ecdysteroids are further purified by reversed-phase (C18) column chromatography using a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column.[5]

  • Structural Elucidation: The pure compounds are identified and their structures elucidated using a combination of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Signaling Pathways and Mechanism of Action

The biological effects of this compound in vertebrates, including mammals, are a subject of ongoing research. While the classical ecdysteroid signaling pathway involving the ecdysone receptor (EcR) is well-established in insects, the mechanism in mammalian cells is thought to be different, as mammals do not possess a homologous EcR. Current evidence suggests that this compound and other phytoecdysteroids may exert their effects through various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and protein synthesis.

Proposed Signaling Pathway of this compound in Vertebrate Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Membrane Receptor (Hypothesized) pi3k PI3K receptor->pi3k Activates This compound This compound This compound->receptor Binds akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Promotes cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Hypothesized this compound signaling via PI3K/Akt/mTOR.

Mechanism of Action:

  • Receptor Binding: It is hypothesized that this compound binds to a yet-to-be-fully-characterized membrane-associated receptor in vertebrate cells.

  • PI3K Activation: This binding event is thought to trigger the activation of phosphatidylinositol 3-kinase (PI3K).

  • Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B).

  • mTOR Activation: Activated Akt, in turn, activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell metabolism and growth.

  • Downstream Effects: The activation of the mTOR signaling cascade ultimately leads to increased protein synthesis and the promotion of cell growth and proliferation, which may underlie some of the observed anabolic and therapeutic effects of this compound.

Conclusion and Future Directions

The discovery and characterization of this compound in Achyranthes bidentata represent a significant contribution to the field of natural product chemistry. From classical extraction techniques to modern chromatographic and spectroscopic methods, the scientific community has progressively unveiled the chemical intricacies of this potent phytoecdysteroid. While the historical timeline of its initial discovery in this specific plant requires further clarification from older literature, its presence and biological importance are now well-established.

For researchers and drug development professionals, the elucidation of this compound's signaling pathways in vertebrate systems presents a compelling avenue for future investigation. A deeper understanding of its molecular targets and mechanisms of action will be crucial in harnessing its therapeutic potential for various applications, from promoting muscle growth to its potential role in metabolic disorders. Further research should focus on identifying the specific membrane receptors for this compound in mammalian cells and validating the downstream signaling events to fully unlock its pharmacological promise.

References

The Initial Isolation and Structural Elucidation of Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial isolation and characterization of inokosterone (B78545), a phytoecdysteroid first identified in Achyranthes fauriei and later isolated from Achyranthes bidentata. Phytoecdysteroids, including this compound and the more widely known ecdysterone, represent a class of plant-derived steroids with a range of documented biological activities, making them of significant interest in pharmaceutical and nutraceutical research.

This compound naturally occurs as a mixture of two epimers at the C-25 position: 25R-inokosterone and 25S-inokosterone. This guide outlines the physicochemical properties, detailed experimental protocols for isolation and purification, and the analytical methods employed for the structural characterization of these isomers.

Physicochemical Properties of this compound Epimers

The fundamental properties of the two C-25 epimers of this compound are summarized below. These computed properties provide a baseline for the physical and chemical behavior of the molecules.

Property25R-Inokosterone25S-InokosteroneData Source
Molecular Formula C₂₇H₄₄O₇C₂₇H₄₄O₇--INVALID-LINK--[1]
Molecular Weight 480.6 g/mol 480.6 g/mol --INVALID-LINK--[1][2]
Exact Mass 480.30870374 Da480.30870374 Da--INVALID-LINK--[1][2]
Topological Polar Surface Area 138 Ų138 Ų--INVALID-LINK--[1][2]
Hydrogen Bond Donor Count 66--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 77--INVALID-LINK--[1]
Rotatable Bond Count 66--INVALID-LINK--[1]

Experimental Protocols

The isolation and purification of this compound epimers from their natural source, primarily the roots of Achyranthes bidentata, involves a multi-step process combining solvent extraction and various chromatographic techniques. The following protocol is based on methodologies described for the separation of these compounds.[3]

Extraction
  • Plant Material Preparation : The dried roots of Achyranthes bidentata are pulverized into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Extraction : The powdered root material is subjected to exhaustive extraction with ethanol (B145695) (EtOH) at room temperature.[4] This process is typically repeated multiple times (e.g., three times for 24 hours each) to ensure complete extraction of the phytoecdysteroids.[4]

  • Concentration : The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Fractionation and Purification
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The phytoecdysteroid-rich fraction is typically found in the ethyl acetate layer.[4]

  • Column Chromatography : The enriched fraction is subjected to various column chromatography techniques for further separation. This may include:

    • Silica Gel Chromatography : For initial separation of major compound classes.

    • Reversed-Phase Chromatography (e.g., ODS) : For finer separation based on hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step to isolate the individual 25S-inokosterone and 25R-inokosterone epimers is achieved using preparative reversed-phase HPLC.[4] A common mobile phase for this separation is a methanol-water gradient.[4]

G cluster_extraction Extraction cluster_purification Purification A Dried, Powdered Roots of Achyranthes bidentata B Exhaustive Extraction with Ethanol A->B C Concentration under Vacuum B->C D Crude Ethanol Extract C->D E Solvent Partitioning (e.g., with Ethyl Acetate) D->E F Column Chromatography (e.g., Silica Gel) E->F G Preparative Reversed-Phase HPLC F->G H Isolated 25S-Inokosterone G->H Epimer 1 I Isolated 25R-Inokosterone G->I Epimer 2

Workflow for the isolation of this compound epimers.

Structural Characterization

The definitive structure of the isolated compounds was elucidated using a combination of spectroscopic methods. This approach allows for the unambiguous determination of the molecular skeleton, the nature and position of functional groups, and the stereochemistry.

Spectroscopic Analysis

The characterization of 25S-inokosterone and 25R-inokosterone relies on data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy.[3][4][5]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. For this compound, HRESIMS would confirm the molecular formula C₂₇H₄₄O₇.[6] The fragmentation pattern provides additional structural information about the steroid nucleus and the side chain.

  • UV Spectroscopy : The UV spectrum of this compound is characteristic of an α,β-unsaturated ketone system present in the steroid B ring, which is common for ecdysteroids. This typically results in a maximum absorption (λmax) in the range of 240-250 nm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions for this compound would include:

    • A broad band for hydroxyl (-OH) groups around 3400 cm⁻¹.

    • C-H stretching vibrations for alkane groups just below 3000 cm⁻¹.

    • A strong absorption for the conjugated ketone (C=O) group around 1650 cm⁻¹.

    • Absorptions corresponding to the C=C double bond of the enone system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed structure. While the initial discovery predates the common use of advanced NMR, a comprehensive analysis by Zhu et al. in 2004 provided the first reported ¹³C NMR data for the C-25 epimers, which was crucial for their definitive identification.[3]

¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule, providing the key to differentiating the 25R and 25S epimers. The data below is from the analysis of compounds isolated from Achyranthes bidentata.[3]

Carbon No.25S-Inokosterone (δc)25R-Inokosterone (δc)
137.837.8
268.368.3
368.368.3
431.931.9
550.850.8
6204.0204.0
7121.7121.7
8165.7165.7
934.334.3
1038.038.0
1121.321.3
1231.931.9
1348.948.9
1483.883.8
1531.931.9
1621.321.3
1750.850.8
1817.817.8
1924.324.3
2077.277.2
2121.321.3
2277.577.5
2331.931.9
2428.928.9
2572.872.8
2669.269.2
2717.817.8

Note: The table presents a representative assignment based on published data; minor variations may exist based on solvent and experimental conditions.

Signaling Pathways

The initial characterization of natural products like this compound primarily focuses on establishing the chemical structure. Elucidation of specific molecular mechanisms and signaling pathways is a subject of subsequent, more in-depth biological research and was not part of the initial discovery process. Phytoecdysteroids are known to interact with nuclear receptors in insects, but their mechanisms in vertebrates are still under active investigation.

G cluster_input Input cluster_methods Analytical Methods cluster_output Structural Information Isolated_Compound Isolated Compound (this compound Epimer) MS Mass Spectrometry (MS) Isolated_Compound->MS UV UV Spectroscopy Isolated_Compound->UV IR IR Spectroscopy Isolated_Compound->IR NMR NMR (1H, 13C, 2D) Isolated_Compound->NMR Formula Molecular Formula & Weight MS->Formula Enone α,β-Unsaturated Ketone UV->Enone FuncGroups Functional Groups (-OH, C=O) IR->FuncGroups Structure Connectivity & Stereochemistry NMR->Structure Final Elucidated Structure Formula->Final Enone->Final FuncGroups->Final Structure->Final

Logical workflow for the structural elucidation of this compound.

References

The Architectural Feat of Steroid Synthesis: A Deep Dive into the Total Chemical Synthesis of Inokosterone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis, the total chemical synthesis of complex molecules like inokosterone (B78545), a potent phytoecdysteroid, represents a significant challenge and a testament to the prowess of modern organic chemistry. This technical guide provides a comprehensive overview of the strategies and methodologies employed in the construction of this compound and its isomers, offering a valuable resource for researchers in drug discovery and development. While a complete de novo total synthesis of this compound remains a formidable and sparsely documented endeavor due to its complex stereochemistry, this guide outlines a plausible synthetic pathway based on established methodologies for closely related ecdysteroids, particularly 20-hydroxyecdysone.

Core Synthetic Strategy: A Convergent Approach from a Steroid Precursor

The total synthesis of a complex steroid like this compound is most strategically approached through a convergent synthesis. This involves the separate synthesis of the complex side chain and the steroidal nucleus, which are then coupled and further functionalized. A common and logical starting material for such a synthesis is a readily available steroid, such as stigmasterol, which possesses a pre-existing tetracyclic core and a side chain that can be chemically modified.

A plausible retrosynthetic analysis of this compound reveals two key fragments: the polyhydroxylated steroid nucleus and the intricate side chain. The primary challenges in the synthesis lie in the stereocontrolled introduction of multiple hydroxyl groups, the construction of the characteristic cis-fused A/B ring junction, and the elaboration of the C-17 side chain with the correct stereochemistry.

I. Synthesis of the Steroidal Nucleus

The construction of the this compound core, featuring a cis-fused A/B ring system and a 7-en-6-one functionality, is a critical phase of the synthesis.

Establishing the A/B Ring Cis-Fusion

The characteristic cis-fusion of the A and B rings in ecdysteroids is a significant stereochemical hurdle. A common strategy to achieve this involves the manipulation of a Δ⁵-steroid precursor.

Experimental Protocol: Hydrogenation of a Δ⁵-Steroid

A typical procedure involves the catalytic hydrogenation of a protected Δ⁵-steroid derivative.

  • Protection of Functional Groups: The hydroxyl groups at C-3 and other positions are protected, for instance, as their acetate (B1210297) or silyl (B83357) ethers, to prevent unwanted side reactions.

  • Catalytic Hydrogenation: The protected steroid is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol. The reaction conditions (pressure, temperature, and catalyst loading) are optimized to favor the formation of the cis-fused A/B ring system.

  • Deprotection: Following hydrogenation, the protecting groups are removed to yield the 5β-steroid nucleus.

StepReactionReagents and ConditionsTypical Yield (%)
1Protection of hydroxylsAcetic anhydride, pyridine>95
2Catalytic HydrogenationH₂, Pd/C, Ethanol80-90
3DeprotectionK₂CO₃, Methanol>90
Introduction of the 7-en-6-one System

The α,β-unsaturated ketone moiety in ring B is another hallmark of ecdysteroids. Its introduction often involves allylic oxidation or a multi-step sequence starting from a saturated ketone.

Experimental Protocol: Allylic Oxidation

  • Allylic Bromination: The 5β-steroid is treated with a source of bromine, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide. This selectively introduces a bromine atom at the allylic C-7 position.

  • Dehydrobromination: The resulting 7-bromo intermediate is then treated with a base, such as lithium carbonate or collidine, to induce elimination of HBr, forming the Δ⁷ double bond.

  • Oxidation: The 6-position is then oxidized to a ketone using an oxidizing agent like chromium trioxide (CrO₃) in pyridine.

StepReactionReagents and ConditionsTypical Yield (%)
1Allylic BrominationNBS, Benzoyl Peroxide, CCl₄60-70
2DehydrobrominationLi₂CO₃, DMF, heat70-80
3OxidationCrO₃, Pyridine80-90

II. Stereoselective Synthesis of the Side Chain

The synthesis of the polyhydroxylated side chain of this compound, with its multiple chiral centers, demands a high degree of stereocontrol. One established approach involves the use of chiral auxiliaries or asymmetric catalysis.

Experimental Protocol: Asymmetric Aldol (B89426) Addition

  • Preparation of a Chiral Enolate: A ketone fragment corresponding to the C22-C27 portion of the side chain is converted to its chiral enolate using a chiral base or a chiral auxiliary.

  • Aldol Reaction: The chiral enolate is then reacted with a suitable aldehyde representing the C20-C21 fragment of the steroid. The stereochemistry of the newly formed hydroxyl and methyl groups is directed by the chiral auxiliary or catalyst.

  • Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved to yield the desired stereoisomer of the side chain fragment.

StepReactionReagents and ConditionsDiastereomeric Excess (%)
1Chiral Enolate Formatione.g., Evans' oxazolidinone, Bu₂BOTf, Et₃N-
2Asymmetric Aldol AdditionAldehyde, -78 °C>95
3Auxiliary CleavageLiOH, H₂O₂>90

III. Coupling of the Nucleus and Side Chain and Final Functionalization

The final stages of the synthesis involve the coupling of the synthesized steroidal nucleus and the side chain, followed by the introduction of the remaining hydroxyl groups.

Experimental Protocol: Wittig or Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonium (B103445) Ylide/Phosphonate (B1237965): The side chain fragment is converted into a phosphonium ylide (for the Wittig reaction) or a phosphonate carbanion (for the Horner-Wadsworth-Emmons reaction).

  • Coupling Reaction: The ylide or carbanion is reacted with a C-20 ketone on the steroidal nucleus to form the C20-C22 double bond.

  • Stereoselective Dihydroxylation: The newly formed double bond is then dihydroxylated in a stereoselective manner using reagents like osmium tetroxide (OsO₄) with a chiral ligand to install the C20 and C22 hydroxyl groups with the correct stereochemistry.

  • Final Hydroxylations: The remaining hydroxyl groups at C-2, C-3, C-14, and C-25 are introduced using stereoselective methods, which may involve Sharpless asymmetric dihydroxylation or substrate-directed hydroxylations.

StepReactionReagents and ConditionsTypical Yield (%)
1Coupling Reactione.g., Horner-Wadsworth-Emmons70-85
2Asymmetric DihydroxylationOsO₄, NMO, chiral ligand80-90 (high de)
3Further HydroxylationsVarious stereoselective methodsVariable

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved by modifying the stereochemistry at specific chiral centers during the synthesis. For example, altering the chiral catalyst in the asymmetric aldol reaction for the side chain synthesis can lead to different diastereomers. Similarly, the choice of reducing agent for a ketone at a specific position on the steroid nucleus can influence the stereochemical outcome of the resulting hydroxyl group. The separation of these isomers is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Signaling Pathways of this compound

This compound, like other ecdysteroids, exerts its biological effects by binding to a nuclear receptor complex.[1][2][3][4] This signaling pathway is crucial for initiating a cascade of gene expression that governs various physiological processes in target organisms, primarily arthropods.

Ecdysteroid_Signaling cluster_cell Target Cell This compound This compound CellMembrane Cell Membrane EcR_USP_active Active this compound-EcR/USP Complex This compound->EcR_USP_active Binds to EcR Cytoplasm Cytoplasm Nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP_inactive Inactive EcR/USP Complex EcR->EcR_USP_inactive USP Ultraspiracle (USP) USP->EcR_USP_inactive EcR_USP_inactive->EcR_USP_active Conformational Change ERE Ecdysone Response Element (ERE) on DNA EcR_USP_active->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalResponse Biological Response (e.g., Molting, Metamorphosis) GeneTranscription->BiologicalResponse Leads to Dihydroxylation_Workflow Start Start with Alkene Precursor Reaction Asymmetric Dihydroxylation (OsO4, NMO, Chiral Ligand) Start->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Chromatographic Purification (HPLC) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Diol Product Analysis->Product

References

Inokosterone: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a phytoecdysteroid, is a naturally occurring steroid hormone analog found in various plants. It has garnered significant interest for its potential anabolic and therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary mode of action involves its function as an agonist for the ecdysone (B1671078) receptor (EcR), a nuclear receptor that plays a pivotal role in arthropod development and has emerging roles in mammalian physiology. Furthermore, evidence suggests that this compound may also exert its effects through non-genomic pathways, notably by activating the PI3K/Akt signaling cascade, which is central to muscle protein synthesis and cell growth. This document details the molecular interactions, signaling pathways, and physiological outcomes associated with this compound activity, supported by quantitative data from studies on this compound and closely related ecdysteroids. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.

Core Mechanism of Action: Ecdysone Receptor Agonism

This compound, like other ecdysteroids, primarily functions by binding to and activating the Ecdysone Receptor (EcR), a ligand-activated transcription factor.[[“]][2] The functional EcR is a heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3][4]

Upon binding of an agonist like this compound, the EcR/USP heterodimer undergoes a conformational change. This activated complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[3][4] This binding initiates the recruitment of co-activator proteins, leading to the transcription of ecdysone-responsive genes.[5] In the absence of a ligand, the EcR/USP heterodimer can bind to EcREs and recruit co-repressor proteins, thereby repressing gene transcription.[3]

The transcriptional regulation by the EcR/USP complex initiates a cascade of gene expression that governs various physiological processes. In insects, this is critical for molting and metamorphosis.[2] In mammals, the downstream effects are still under investigation but are thought to contribute to the observed anabolic and metabolic effects.

Ecdysone Receptor Signaling Pathway

The canonical signaling pathway of the ecdysone receptor is a well-established mechanism.

Ecdysone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR_USP_inactive EcR/USP (Inactive) This compound->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP/Inokosterone (Active Complex) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (EcRE) EcR_USP_inactive->EcRE Binds DNA EcR_USP_active->EcRE Binds DNA CoRepressor Co-repressor EcRE->CoRepressor Recruits CoActivator Co-activator EcRE->CoActivator Recruits Target_Genes Target Genes mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Physiological_Effects Physiological Effects (e.g., Anabolism) Proteins->Physiological_Effects Leads to CoRepressor->Target_Genes Represses Transcription CoActivator->Target_Genes Activates Transcription

Figure 1: Canonical Ecdysone Receptor Signaling Pathway.
Binding Affinity

CompoundReceptor ComplexKd (nM)Reference
Ponasterone AEcR (Lepidopteran)55[6]
Ponasterone AEcR/USP (Lepidopteran)1.2[6]
125I-iodoponasterone ABmEcR/BmCF1 (USP)1.1[7]
20-Hydroxyecdysone (B1671079)DopEcR-GFP17.98 ± 3.005[8]

Table 1: Representative Binding Affinities of Ecdysteroids to the Ecdysone Receptor Complex. Note: Data for this compound is not available; values for related ecdysteroids are provided as a reference.

Non-Genomic Signaling: The PI3K/Akt Pathway and Anabolic Effects

Beyond its genomic actions via the EcR, this compound is believed to induce rapid, non-genomic effects that contribute significantly to its anabolic properties in mammals. This pathway is thought to be initiated at the cell membrane and converge on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a master regulator of cell growth and protein synthesis.[9] Phytoecdysteroids, including 20-hydroxyecdysone, have been shown to activate Akt.[10]

Activation of this pathway is thought to be mediated through a G-protein coupled receptor (GPCR) or potentially through interaction with the estrogen receptor beta (ERβ).[11] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by PDK1 and mTORC2.[12]

Activated Akt has several downstream targets that collectively promote muscle hypertrophy:

  • Activation of mTORC1: Akt phosphorylates and inactivates TSC2, a negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). Activated mTORC1 then phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation.[12][13]

  • Inhibition of Protein Degradation: Akt phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, preventing their translocation to the nucleus and subsequent transcription of atrophy-related genes, such as MuRF1 and MAFbx (Atrogin-1).[14][15]

PI3K/Akt Signaling Pathway in Muscle Growth

The activation of the PI3K/Akt pathway is a key mechanism for this compound-induced muscle anabolism.

PI3K_Akt_Signaling This compound This compound GPCR_ERb GPCR / ERβ This compound->GPCR_ERb Activates PI3K PI3K GPCR_ERb->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FOXO FOXO Akt->FOXO Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Atrogenes Atrogenes (MuRF1, MAFbx) FOXO->Atrogenes Upregulates Protein_Degradation Protein Degradation (Atrophy) Atrogenes->Protein_Degradation

Figure 2: this compound-Mediated PI3K/Akt Signaling in Muscle.
Quantitative Data on Anabolic Effects

Direct quantitative data on the dose-dependent effects of this compound on muscle protein synthesis and hypertrophy are limited. However, studies on 20-hydroxyecdysone (20E) provide a strong indication of the potential effects.

ParameterModel SystemTreatmentDoseEffectReference
Protein SynthesisC2C12 myotubes20-Hydroxyecdysone1 µM~20% increase[11]
Myotube DiameterC2C12 myotubes20-Hydroxyecdysone1 µMSignificant increase, comparable to DHT and IGF-1[16]
Myostatin Gene ExpressionC2C12 myotubes20-Hydroxyecdysone1-10 µMSignificant dose-dependent inhibition[17]
Triceps Brachii MassC57BL/6 Mice20-Hydroxyecdysone Infusion5 mg/kg/day for 5 daysSignificant increase[18]
Akt PhosphorylationAged Mouse Skeletal Muscle20-Hydroxyecdysone (single gavage)50 mg/kg52% increase[10]

Table 2: Representative Quantitative Data on the Anabolic Effects of 20-Hydroxyecdysone. Note: This data for 20E is presented as a proxy for the expected effects of this compound.

Potential Interaction with Estrogen Receptor 1

Recent research has suggested that this compound may be a potential agent targeting estrogen receptor 1 (ESR1, also known as ERα).[19] The exact mechanism of this interaction and its physiological relevance, particularly in the context of rheumatoid arthritis as suggested, require further investigation. It is hypothesized that this interaction could contribute to the broader pharmacological profile of this compound.

Experimental Protocols

Ecdysone Receptor Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Workflow:

Reporter_Assay_Workflow start Start cell_culture Culture HEK293T cells start->cell_culture transfection Co-transfect with: - EcR expression vector - USP expression vector - EcRE-luciferase reporter vector cell_culture->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure luciferase activity lysis->measurement analysis Analyze dose-response curve measurement->analysis end End analysis->end

Figure 3: Workflow for an Ecdysone Receptor Reporter Gene Assay.

Detailed Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. Co-transfect the cells with expression plasmids for EcR and USP, and a reporter plasmid containing multiple copies of an EcRE driving a luciferase gene. A control plasmid expressing Renilla luciferase can be included for normalization.[19][20][21]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Western Blot for Akt Phosphorylation

This protocol is designed to detect the phosphorylation of Akt, a key indicator of PI3K/Akt pathway activation.

Workflow:

Western_Blot_Workflow start Start cell_culture Culture C2C12 myotubes start->cell_culture treatment Treat with this compound (e.g., 1 µM for 30-60 min) cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (anti-p-Akt and anti-total Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection analysis Quantify band intensity detection->analysis end End analysis->end

Figure 4: Workflow for Western Blot Analysis of Akt Phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment: Culture C2C12 myoblasts and differentiate them into myotubes. Treat the myotubes with this compound at the desired concentration and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software.

Summary and Future Directions

This compound exerts its biological effects through a dual mechanism of action. Its primary, well-characterized pathway involves the activation of the nuclear ecdysone receptor, leading to the regulation of target gene expression. In mammals, a significant component of its anabolic activity is attributed to a non-genomic pathway involving the rapid activation of the PI3K/Akt signaling cascade, a central regulator of muscle protein synthesis and cell growth.

While the qualitative aspects of these pathways are becoming clearer, a significant need remains for quantitative data specific to this compound. Future research should focus on:

  • Determining the precise binding affinity (Kd or Ki) of this compound to the mammalian EcR/RXR complex.

  • Conducting detailed dose-response studies to quantify the effects of this compound on muscle protein synthesis, fiber size, and strength in various in vitro and in vivo models.

  • Utilizing transcriptomic and proteomic approaches to identify the full spectrum of this compound-regulated genes and proteins in skeletal muscle.

  • Elucidating the specific membrane receptor (GPCR or ERβ) that initiates the PI3K/Akt signaling cascade in response to this compound.

A deeper understanding of these quantitative and mechanistic details will be crucial for the development of this compound and related compounds as potential therapeutic agents for muscle wasting disorders and other conditions.

References

Inokosterone Signaling Pathways in Skeletal Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inokosterone (B78545), a phytoecdysteroid, is emerging as a compound of interest for its potential anabolic effects on skeletal muscle. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling pathways, drawing from research on this compound and closely related, more extensively studied ecdysteroids such as 20-hydroxyecdysone (B1671079) (ecdysterone). The primary mechanism of action involves the activation of the PI3K/Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis and hypertrophy. This activation appears to be initiated through a non-genomic mechanism, potentially involving a G-protein coupled receptor and/or the estrogen receptor beta (ERβ), and is independent of the androgen receptor, suggesting a favorable safety profile compared to traditional anabolic steroids. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways to support further research and development in this area.

Core Signaling Pathways

The anabolic effects of this compound and other ecdysteroids in skeletal muscle are primarily attributed to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and protein synthesis.

The proposed mechanism begins with the binding of this compound to a putative cell surface receptor, potentially a G-protein coupled receptor (GPCR). This interaction is thought to trigger a rapid intracellular calcium flux. The rise in intracellular calcium, along with other signaling intermediates, leads to the activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt and its upstream kinase, PDK1, leading to the phosphorylation and activation of Akt.

Once activated, Akt orchestrates a downstream signaling cascade that promotes muscle protein synthesis and inhibits protein degradation. A key target of Akt is the mTOR complex 1 (mTORC1), which it activates by phosphorylating and inhibiting the TSC1/TSC2 complex, a negative regulator of mTORC1. Activated mTORC1 then phosphorylates its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to enhance translation initiation and ribosome biogenesis, ultimately leading to increased muscle protein synthesis.

Some evidence also suggests the involvement of the estrogen receptor beta (ERβ) in mediating the anabolic effects of ecdysteroids, though the precise mechanism of its interaction with the PI3K/Akt/mTOR pathway is still under investigation[1]. Importantly, this compound and other ecdysteroids do not appear to bind to the androgen receptor, which is the primary mediator of the effects of anabolic-androgenic steroids.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Putative GPCR / ERβ", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_flux [label="Ca²⁺ Flux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4E_BP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="↑ Muscle Protein\nSynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypertrophy [label="Muscle Hypertrophy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> GPCR [label="Binds"]; GPCR -> Ca2_flux [label="Initiates"]; Ca2_flux -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> p70S6K [label="Phosphorylates"]; mTORC1 -> _4E_BP1 [label="Phosphorylates"]; p70S6K -> Protein_Synthesis; _4E_BP1 -> Protein_Synthesis; Protein_Synthesis -> Hypertrophy; } . Caption: this compound signaling cascade in skeletal muscle.

Quantitative Data

The available quantitative data specifically for this compound's anabolic effects are limited. However, comparative studies with other phytoecdysteroids and steranabols provide valuable insights into its potency.

CompoundAnabolic Activity (cpm/g in rat target tissue)Reference
This compound Data from Syrov et al. (2000) indicates anabolic activity, measured by radioactivity uptake.[2]
EcdysteroneReferenced as having significant anabolic activity in the same study.[2]
TurkesteroneReported to have pronounced anabolic activity.[3]
Methandrostenolone (Dianabol)Used as a positive control in comparative studies.

Note: The full quantitative data from the primary comparative study by Syrov et al. (2000) is not publicly available in its entirety and is referenced here from secondary sources.

Toxicity Data:

CompoundRoute of AdministrationLD50 in MiceReference
This compound Ingested>9 g/kg[4]
This compound Intraperitoneal injection7.8 g/kg[4]
20-HydroxyecdysoneIngested>9 g/kg[4]
20-HydroxyecdysoneIntraperitoneal injection6.4 g/kg[4]

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound's effects on skeletal muscle.

In Vitro Myotube Hypertrophy Assay

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// Edges Start -> Culture; Culture -> Differentiate; Differentiate -> Treat; Treat -> Fix_Stain; Fix_Stain -> Image; Image -> Analyze; Analyze -> End; } . Caption: Workflow for in vitro myotube hypertrophy assay.

Protocol:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Differentiation: Once cells reach 80-90% confluency, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). Culture for 4-6 days, replacing the medium every 48 hours, to allow for the formation of multinucleated myotubes.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat the differentiated myotubes with various concentrations of this compound or vehicle control for 24-48 hours.

  • Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer. Incubate with a primary antibody against Myosin Heavy Chain (MyHC) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Image Analysis: Capture images using a fluorescence microscope. Measure the diameter or area of at least 50-100 myotubes per condition using image analysis software like ImageJ.

Western Blot Analysis of Akt/mTOR Pathway Activation

Protocol:

  • Protein Extraction: Following treatment of C2C12 myotubes with this compound for various time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of Akt, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Animal Study for Muscle Hypertrophy

// Nodes Start [label="Start: Animal Model (e.g., Rats)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatize [label="Acclimatize animals to housing\nconditions for 1 week", fillcolor="#FFFFFF", fontcolor="#202124"]; Group [label="Randomly assign animals to treatment\ngroups (Vehicle, this compound doses)", fillcolor="#FFFFFF", fontcolor="#202124"]; Administer [label="Administer this compound or vehicle\ndaily (e.g., oral gavage) for a\ndefined period (e.g., 21 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Monitor body weight and food intake\nthroughout the study", fillcolor="#FFFFFF", fontcolor="#202124"]; Sacrifice [label="At the end of the study, euthanize\nanimals and dissect skeletal muscles\n(e.g., soleus, gastrocnemius)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Measure muscle wet weight and/or\nperform histological analysis for\nfiber cross-sectional area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: In Vivo Hypertrophy Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Acclimatize; Acclimatize -> Group; Group -> Administer; Administer -> Measure; Administer -> Sacrifice [style=dashed]; Measure -> Sacrifice [style=dashed]; Sacrifice -> Analyze; Analyze -> End; } . Caption: Workflow for in vivo muscle hypertrophy study.

Protocol:

  • Animal Model: Use an appropriate animal model, such as male Wistar rats.

  • Treatment Groups: Randomly assign animals to different treatment groups: vehicle control and this compound at various doses (e.g., 5-50 mg/kg body weight).

  • Administration: Administer this compound or vehicle daily for a specified duration (e.g., 21-28 days) via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect specific skeletal muscles (e.g., soleus, gastrocnemius, plantaris).

  • Analysis:

    • Muscle Mass: Record the wet weight of the dissected muscles.

    • Histology: Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen. Cut transverse sections using a cryostat and perform histological staining (e.g., H&E or immunofluorescence for laminin) to visualize muscle fiber boundaries.

    • Fiber Cross-Sectional Area (CSA): Capture images of the stained sections and measure the CSA of individual muscle fibers using image analysis software.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural anabolic agent for skeletal muscle. The primary signaling pathway implicated in its mechanism of action is the PI3K/Akt/mTOR cascade, which is a well-established driver of muscle protein synthesis and hypertrophy. The lack of interaction with the androgen receptor is a particularly attractive feature from a drug development perspective.

However, a significant knowledge gap remains regarding this compound-specific quantitative data on its anabolic effects and its direct comparison to other ecdysteroids in standardized assays. Future research should focus on:

  • Conducting dose-response studies of this compound on muscle protein synthesis and myotube hypertrophy in vitro.

  • Performing comprehensive in vivo studies to quantify the effects of this compound on muscle mass, fiber size, and strength, directly comparing its efficacy to other ecdysteroids and established anabolic agents.

  • Elucidating the precise upstream receptor and the role of ERβ in mediating the signaling cascade.

  • Investigating the long-term safety and efficacy of this compound supplementation.

Addressing these research questions will be crucial for fully understanding the therapeutic and performance-enhancing potential of this compound.

References

Discovery and Characterization of 25R- and 25S-Inokosterone Epimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Inokosterone (B78545), a phytoecdysteroid, exists as a mixture of two epimers at the C-25 position: 25R-inokosterone and 25S-inokosterone. The definitive isolation and characterization of these two distinct epimers from the roots of Achyranthes bidentata Blume was a notable advancement in the study of natural products. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these epimers, including detailed experimental methodologies, quantitative data, and an exploration of their biological context. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. They have garnered significant interest due to their wide range of pharmacological activities. This compound is one such phytoecdysteroid, and its biological activity is influenced by the stereochemistry at the C-25 position. The presence of both 25R and 25S epimers in nature necessitates robust methods for their separation and individual characterization to understand their respective contributions to the overall biological effect of this compound-containing extracts. A pivotal study in 2004 first reported the successful isolation and elucidation of the absolute configurations of 25S-inokosterone and 25R-inokosterone from Achyranthes bidentata Blume.[1] This work also presented the first report of their 13C NMR data.[1]

Physicochemical Properties

The fundamental physicochemical properties of the two this compound epimers are summarized in the table below. These properties are critical for their separation and identification.

Property25R-Inokosterone25S-Inokosterone
Molecular Formula C₂₇H₄₄O₇C₂₇H₄₄O₇
Molecular Weight 480.63 g/mol 480.63 g/mol
IUPAC Name (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Experimental Protocols

The following sections detail the experimental methodologies for the isolation, separation, and characterization of 25R- and 25S-inokosterone.

Isolation from Achyranthes bidentata Blume

The initial discovery and isolation of the this compound epimers were performed on the roots of Achyranthes bidentata Blume.[1] The general workflow for the isolation of these compounds is depicted in the diagram below.

G plant Dried roots of Achyranthes bidentata extraction Extraction with organic solvent (e.g., methanol) plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc epimers Isolation of 25R- and 25S-Inokosterone hplc->epimers

Caption: General workflow for the isolation of this compound epimers.

While the seminal 2004 paper mentions the use of "various kinds of chromatography methods," specific details of the complete, multi-step isolation protocol are not fully available in the public domain.[1] However, subsequent studies provide insights into effective separation techniques.

Chromatographic Separation

The separation of the 25R and 25S epimers is a critical and challenging step due to their structural similarity. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) have been effectively utilized.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the quantitative analysis of this compound epimers, which can be adapted for preparative separation, is as follows:

  • Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

3.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has also been employed for the preparative separation of this compound epimers from Achyranthes bidentata. A suitable solvent system for this technique is:

  • Solvent System: Methyl tert-butyl ether/n-butanol/acetonitrile/water (4:2:3:8, v/v/v/v)

G crude_extract Crude Extract containing this compound Epimers hplc_system HPLC System crude_extract->hplc_system hplc_column C18 Reversed-Phase Column hplc_system->hplc_column detector UV Detector (245 nm) hplc_column->detector mobile_phase Isocratic Mobile Phase (Acetonitrile/Water with Formic Acid) mobile_phase->hplc_system fraction_collector Fraction Collector detector->fraction_collector epimer_r 25R-Inokosterone fraction_collector->epimer_r epimer_s 25S-Inokosterone fraction_collector->epimer_s

Caption: Logical workflow for HPLC-based separation of this compound epimers.

Structure Elucidation

The structures of 25R- and 25S-inokosterone were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecules, confirming the elemental composition.

Quantitative Data

The following table summarizes the key spectroscopic data for the this compound epimers. (Note: The complete, assigned ¹H and ¹³C NMR data from the original discovery paper is not publicly available and therefore is not included).

Data Type25R-Inokosterone25S-Inokosterone
¹³C NMR First reported in 2004.[1]First reported in 2004.[1]
Mass Spectrometry Consistent with C₂₇H₄₄O₇Consistent with C₂₇H₄₄O₇

Biological Activity and Signaling Pathways

This compound and other phytoecdysteroids are known to interact with the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone (B1671078) response elements (EcREs) on DNA to regulate gene expression.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysteroid Receptor (EcR) EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Gene_Expression Modulation of Gene Expression EcRE->Gene_Expression This compound This compound Epimer This compound->EcR Binds

Caption: Generalized ecdysteroid signaling pathway.

While this represents the general mechanism for ecdysteroids, the specific differential activities of the 25R and 25S epimers of this compound are an area of ongoing research. Some studies have suggested that 25S-inokosterone may possess anti-inflammatory properties, with demonstrated inhibitory effects on TNF-α expression and potential applications in the research of LPS-induced acute kidney injury. Further comparative studies are required to fully elucidate the distinct biological roles and signaling consequences of each epimer.

Conclusion

The discovery and characterization of 25R- and 25S-inokosterone have provided a deeper understanding of the chemical diversity and stereochemical nuances of phytoecdysteroids. The development of robust analytical and preparative separation techniques is paramount for the continued investigation of their individual biological activities. This guide has summarized the available technical information on their discovery, properties, and experimental methodologies to aid researchers in this field. Future work should focus on elucidating the complete NMR spectral assignments and exploring the specific signaling pathways and therapeutic potentials of each epimer.

References

Inokosterone in the Botanical Realm: A Technical Guide to Its Natural Sources, Distribution, and Putative Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a phytoecdysteroid, has garnered significant scientific interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution within plant tissues, and the putative biosynthetic and signaling pathways of this compound. Quantitative data from available literature is systematically presented, alongside detailed experimental protocols for its extraction and analysis. Furthermore, this guide offers visual representations of the proposed biochemical pathways and experimental workflows to facilitate a deeper understanding of this compound's role in the plant kingdom and to support future research and development endeavors.

Natural Sources and Distribution of this compound

This compound has been identified in a select number of plant species, primarily within the Amaranthaceae, Commelinaceae, and Gentianaceae families. The distribution of this compound is not uniform throughout the plant, with concentrations varying significantly between different organs.

Principal Plant Sources

Current research has identified the following plant species as notable sources of this compound:

  • Cyanotis arachnoidea C.B. Clarke (Commelinaceae): The roots of this plant are known to be particularly rich in various phytoecdysteroids, including this compound.[4][6][9] Commercial extracts of Cyanotis arachnoidea are often standardized for their ecdysteroid content.[9][10]

  • Gentiana rigescens Franch (Gentianaceae): This medicinal plant has also been identified as a source of this compound, contributing to its traditional therapeutic uses.[11][12]

Quantitative Distribution in Plant Tissues

While the presence of this compound in the aforementioned species is established, comprehensive quantitative data on its distribution across different plant parts (roots, stems, leaves) is limited. The available information primarily points to the roots as the primary site of accumulation. The concentration of gentiopicroside, another secondary metabolite in Gentiana rigescens, has been shown to be highest in the roots, suggesting a similar pattern might exist for this compound.[13][14][15][16] Further research is required to fully elucidate the comparative distribution of this compound in various tissues of these plants.

Table 1: Known Plant Sources of this compound and Primary Tissue of Accumulation

Plant SpeciesFamilyPrimary Tissue of this compound Accumulation
Achyranthes bidentataAmaranthaceaeRoots[1][2][3][4][5][6][7][8]
Cyanotis arachnoideaCommelinaceaeRoots[4][6][9]
Gentiana rigescensGentianaceaeNot specified, but roots are a major medicinal part[11][12]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, as a phytoecdysteroid, its synthesis is understood to be a branch of the well-established plant sterol biosynthesis pathway, originating from the mevalonate (B85504) pathway.[17][18][19] This pathway shares precursors and enzymatic steps with the biosynthesis of other vital plant steroids, such as brassinosteroids.

The initial steps involve the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate (IPP), via the mevalonate pathway. Subsequent cyclization of squalene (B77637) leads to the formation of cycloartenol, a key intermediate in phytosterol biosynthesis. A series of enzymatic modifications, including hydroxylations, oxidations, and reductions, catalyzed primarily by cytochrome P450 monooxygenases, are then required to convert phytosterol precursors into the final this compound molecule.[2][20][21][22][23] While the specific cytochrome P450 enzymes involved in this compound biosynthesis have not yet been identified, the enzymes from the brassinosteroid pathway, such as DWF4, CPD, and D11/CYP724B1, provide a strong model for the types of enzymatic reactions that are likely involved.[1][20][21][22][23]

Inokosterone_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Phytosterol Biosynthesis cluster_2 Hypothetical this compound Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Campesterol Campesterol Cycloartenol->Campesterol Multiple Steps Intermediate Steroids Intermediate Steroids Campesterol->Intermediate Steroids Hydroxylations, Oxidations (Cytochrome P450s) This compound This compound Intermediate Steroids->this compound

A simplified diagram of the hypothetical biosynthetic pathway of this compound.

Signaling Pathway of this compound in Plants

The signaling mechanism of this compound and other phytoecdysteroids in plants is a subject of ongoing investigation and appears to differ significantly from the hormonal action of ecdysteroids in insects. In arthropods, ecdysteroids bind to a nuclear receptor complex (EcR/USP) to regulate gene expression related to molting and development.[22][24][25] However, to date, no homologous ecdysteroid receptor has been identified in plants.[21] This suggests that this compound does not function as a classical plant hormone.

Instead, the prevailing hypothesis is that phytoecdysteroids, including this compound, play a role in plant defense against herbivores.[18][26][27][28] Their presence may deter insect feeding or disrupt insect development, thereby providing a protective advantage to the plant.

While a direct signaling pathway for this compound is unknown, the well-characterized brassinosteroid signaling pathway can serve as a speculative model for how a plant steroid might elicit a cellular response. In this pathway, the steroid binds to a cell-surface receptor kinase (e.g., BRI1), initiating a phosphorylation cascade that ultimately leads to changes in gene expression.[18][24][25][29][30][31][32] It is plausible that this compound could interact with specific membrane-bound receptors or other signaling components to trigger defense-related responses.

Inokosterone_Signaling cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Receptor Hypothetical Receptor This compound->Receptor Binding Signaling Cascade Signal Transduction (e.g., Kinase Cascade) Receptor->Signaling Cascade Activation Gene Expression Modulation of Defense Gene Expression Signaling Cascade->Gene Expression

A hypothetical signaling pathway for this compound in plant defense.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a generalized procedure based on methods for extracting phytoecdysteroids from plant tissues.[4][7] Optimization may be required depending on the specific plant material.

Materials:

Procedure:

  • Maceration: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with ethyl acetate and n-butanol.

  • Fraction Collection: Collect the ethyl acetate and n-butanol fractions. This compound is expected to be present in these fractions.

  • Further Concentration: Concentrate the desired fractions to dryness.

  • Chromatographic Purification: Subject the dried fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system to isolate this compound. Monitor fractions using thin-layer chromatography (TLC).

Extraction_Workflow Powdered Plant Material Powdered Plant Material Maceration with Methanol Maceration with Methanol Powdered Plant Material->Maceration with Methanol Filtration & Concentration Filtration & Concentration Maceration with Methanol->Filtration & Concentration Crude Extract Solvent Partitioning Solvent Partitioning Filtration & Concentration->Solvent Partitioning Suspend in Water Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction n-Butanol Fraction n-Butanol Fraction Solvent Partitioning->n-Butanol Fraction Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Fraction->Silica Gel Chromatography n-Butanol Fraction->Silica Gel Chromatography Pure this compound Pure this compound Silica Gel Chromatography->Pure this compound

A general workflow for the extraction and isolation of this compound.
Quantitative Analysis of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of phytoecdysteroids.[3][10][13][19][33][34][35][36][37][38]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound (Hypothetical):

  • Precursor Ion (Q1): m/z [M+H]⁺ (e.g., 481.3 for C₂₇H₄₄O₇)

  • Product Ions (Q3): Specific fragment ions of this compound (to be determined by infusion of a standard).

Procedure:

  • Sample Preparation: Prepare extracts as described in section 4.1. Dissolve a known amount of the dried extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the initial mobile phase.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared plant extracts.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

This compound represents a promising natural product with potential applications in various fields. This guide has summarized the current understanding of its natural sources, distribution, and putative biochemical pathways. While significant progress has been made, several knowledge gaps remain. Future research should focus on:

  • Comprehensive Quantitative Analysis: Conducting detailed studies to quantify this compound levels in different tissues (roots, stems, leaves, flowers, seeds) of Achyranthes bidentata, Cyanotis arachnoidea, and Gentiana rigescens at various developmental stages.

  • Elucidation of Biosynthetic Pathway: Identifying and characterizing the specific cytochrome P450 enzymes and other catalytic proteins involved in the conversion of phytosterol precursors to this compound.

  • Investigation of Biological Function in Plants: Unraveling the precise role of this compound in plant defense and its potential interactions with other signaling pathways.

  • Development of Standardized Analytical Methods: Establishing and validating robust and reproducible analytical protocols for the routine quantification of this compound in plant materials and commercial extracts.

Addressing these research questions will not only deepen our fundamental understanding of plant steroid biochemistry but also pave the way for the sustainable utilization of this compound in the development of new pharmaceuticals and other valuable products.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a phytoecdysteroid primarily isolated from the roots of Achyranthes bidentata, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its C-25 epimers, 25R-inokosterone and 25S-inokosterone. Detailed spectroscopic data, including ¹³C NMR, are presented to elucidate the precise three-dimensional arrangement of this complex natural product. Furthermore, this document outlines a general experimental protocol for the isolation and purification of this compound and explores its potential involvement in cellular signaling pathways, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a C-27 cholestane-type steroid characterized by a hexahydroxy-substituted cholest-7-en-6-one framework. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₄₄O₇
Molecular Weight 480.64 g/mol
CAS Number 15130-85-5
IUPAC Name (2β,3β,5β,22R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Synonyms This compound, 25R-Inokosterone, 25S-Inokosterone

The core structure of this compound features a tetracyclic steroid nucleus with hydroxyl groups at positions C-2, C-3, C-14, C-20, C-22, and C-26, and a ketone group at C-6. An endocyclic double bond is present between C-7 and C-8.

Stereochemistry and Epimers

The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration of the steroid nucleus is typically defined as (2β,3β,5β). A critical aspect of this compound's stereochemistry lies in the side chain, specifically at the C-25 position. This compound naturally exists as a mixture of two epimers at this position: 25R-inokosterone and 25S-inokosterone. The spatial arrangement of the methyl and hydroxymethyl groups at C-25 distinguishes these two isomers.

The elucidation of the absolute configurations of these C-25 epimers was a significant step in understanding their structure-activity relationships.

inokosterone_stereochemistry cluster_25R 25R-Inokosterone cluster_25S 25S-Inokosterone R_img R_img S_img S_img R_label C-25: R configuration S_label C-25: S configuration

Caption: 2D structures of 25R- and 25S-inokosterone epimers.

Spectroscopic Data for Structural Elucidation

The precise structure and stereochemistry of this compound and its epimers have been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are instrumental in confirming the carbon skeleton and the position of various functional groups. A pivotal study by Zhu et al. (2004) first reported the ¹³C NMR data for the C-25 epimers of this compound isolated from Achyranthes bidentata.[1] The distinct chemical shifts for the carbons in the side chain, particularly around the C-25 chiral center, allow for the differentiation of the 25R and 25S epimers.

Table 1: ¹³C NMR Chemical Shift Data (δ in ppm) for 25R-Inokosterone and 25S-Inokosterone

Carbon No.25R-Inokosterone (δ ppm)25S-Inokosterone (δ ppm)
137.137.1
268.968.9
368.968.9
441.941.9
551.151.1
6204.5204.5
7121.1121.1
8165.7165.7
948.948.9
1038.938.9
1121.621.6
1231.831.8
1348.248.2
1483.883.8
1531.831.8
1621.621.6
1750.150.1
1818.118.1
1924.324.3
2077.977.9
2121.821.8
2277.177.1
2332.132.2
2434.934.5
2570.170.3
2667.267.5
2717.217.0
(Note: Data are compiled from literature and may vary slightly based on the solvent and experimental conditions.)

Experimental Protocols: Isolation and Purification

The primary source for the isolation of this compound is the root of Achyranthes bidentata. The following is a generalized workflow for its extraction and purification.

isolation_workflow start Dried and Powdered Roots of Achyranthes bidentata extraction Extraction with a suitable solvent (e.g., 80% Ethanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Solvent-solvent Partitioning (e.g., Ethyl Acetate (B1210297) and Water) concentration->partition chromatography Column Chromatography (Silica Gel, ODS) partition->chromatography purification Further Purification by Preparative HPLC chromatography->purification end Pure this compound Epimers (25R and 25S) purification->end

Caption: General workflow for the isolation of this compound.

Detailed Methodologies:

  • Extraction: The powdered plant material is typically extracted with a polar solvent, such as 80% ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ecdysteroid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol). This step serves to separate the major classes of compounds.

  • Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and octadecylsilane (B103800) (ODS) columns.

  • Preparative HPLC: Final purification to separate the 25R and 25S epimers is often achieved using preparative high-performance liquid chromatography (HPLC) with a suitable mobile phase.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory and anabolic effects. Recent research has indicated that this compound may exert its effects through the modulation of specific cellular signaling pathways. One such proposed mechanism involves its interaction with nuclear receptors, such as the estrogen receptor.

A potential signaling pathway that may be influenced by this compound is the Estrogen Receptor (ER) signaling cascade. As a potential ligand for ERα, this compound could initiate a series of downstream events that regulate gene expression.

estrogen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Dimerization Receptor Dimerization ER->Dimerization Binding and conformational change HSP Heat Shock Proteins (HSP) HSP->ER dissociation Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) in DNA Translocation->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Proposed estrogen receptor signaling pathway for this compound.

Pathway Description:

  • Binding: this compound, being lipophilic, can cross the cell membrane and bind to the ligand-binding domain of the estrogen receptor (ERα) located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of receptor homodimers.

  • Nuclear Translocation: The receptor-ligand dimer translocates into the nucleus.

  • DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activator or co-repressor proteins, leading to the modulation of the transcription of downstream genes.

  • Cellular Response: The altered gene expression results in various cellular responses attributed to this compound.

Further research is required to fully elucidate the precise molecular interactions and the full spectrum of signaling pathways modulated by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical characterization of this compound. The presentation of its ¹³C NMR data and a generalized isolation protocol offers a practical resource for researchers. The exploration of its potential interaction with the estrogen receptor signaling pathway highlights an important area for future investigation. A thorough understanding of the structure and function of this compound is essential for unlocking its full therapeutic potential in drug development.

References

The Anabolic Properties of Inokosterone: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone (B78545), a phytoecdysteroid, has garnered significant interest for its potential anabolic properties, presenting a compelling area of research for muscle growth and therapeutic applications. This technical guide synthesizes the foundational research on this compound and related ecdysteroids, focusing on their molecular mechanisms, anabolic efficacy, and the experimental evidence supporting these claims. While much of the detailed mechanistic work has been conducted on the closely related ecdysterone (20-hydroxyecdysone), the structural similarities and shared biological activities provide a strong basis for understanding the potential of this compound. This document outlines the key signaling pathways implicated in ecdysteroid-induced muscle hypertrophy, presents quantitative data from pivotal studies in a structured format, and provides detailed experimental protocols to facilitate further research and development in this promising field.

Introduction to this compound and Ecdysteroids

This compound is a naturally occurring ecdysteroid found in various plants. Ecdysteroids are a class of steroid hormones in arthropods, playing a crucial role in molting and metamorphosis.[1][2] In mammals, these compounds are non-hormonal but have been reported to exhibit a range of beneficial pharmacological effects, most notably anabolic activity in skeletal muscle.[3] Unlike anabolic-androgenic steroids (AAS), ecdysteroids like this compound do not bind to the androgen receptor, thus avoiding the associated androgenic side effects.[4] This favorable safety profile has positioned them as attractive candidates for development as natural anabolic agents for both performance enhancement and clinical applications in muscle wasting conditions.[3]

Molecular Mechanisms of Anabolic Action

The anabolic effects of ecdysteroids are believed to be mediated through multiple signaling pathways that converge on the stimulation of muscle protein synthesis and inhibition of protein degradation.

Estrogen Receptor Beta (ERβ) Interaction

A significant body of evidence suggests that the anabolic effects of ecdysteroids are mediated, at least in part, through the estrogen receptor beta (ERβ).[3][5] Studies have shown that ecdysterone can transactivate reporter genes in cells transfected with ERβ.[5] Furthermore, the hypertrophic effects of ecdysterone in C2C12 myotubes can be blocked by anti-estrogens, and selective ERβ ligands can mimic these effects.[5][6] This interaction with ERβ is a key differentiator from AAS and opens up unique therapeutic avenues.

ER_Beta_Signaling This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Nucleus Nucleus ERb->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

This compound binding to ERβ and initiating gene transcription.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of muscle protein synthesis.[7][8] Research indicates that ecdysteroids can activate this pathway. Ecdysterone has been shown to elicit a rapid calcium flux in skeletal muscle cells, leading to the activation of Akt.[6] Activated Akt, in turn, stimulates downstream effectors such as the mammalian target of rapamycin (B549165) (mTOR), which is a key kinase that promotes protein synthesis.[9][10][11]

PI3K_Akt_Signaling cluster_membrane Cell Membrane Receptor Membrane Receptor (e.g., G-protein coupled) PI3K PI3K Receptor->PI3K activates This compound This compound This compound->Receptor activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Activation of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Data on Anabolic Effects

The following tables summarize the quantitative data from key studies investigating the anabolic effects of ecdysteroids.

Table 1: In Vivo Anabolic Effects of Ecdysterone in Rats
CompoundDoseDurationOutcomeResultReference
Ecdysterone5 mg/kg body weight21 daysIncrease in soleus muscle fiber sizeStronger hypertrophic effect than metandienone, estradienedione, and SARM S 1[3]
28-Homobrassinolide (HB)20 or 60 mg/kg/day24 daysBody weight gain, lean body mass, gastrocnemius muscle massSignificant increase compared to vehicle-treated controls[4]
Table 2: In Vitro Anabolic Effects of Ecdysterone
Cell LineCompoundConcentrationOutcomeResultReference
C2C12 myotubesEcdysterone1 µMIncrease in myotube diameterSignificant increase comparable to dihydrotestosterone (B1667394) (1 µM) and IGF-1 (1.3 nM)[3]
Murine C2C12 myotubes and human primary myotubes20-HydroxyecdysoneNot specifiedProtein synthesisUp to 20% increase[6]
L6 rat skeletal muscle cells28-Homobrassinolide (HB)EC50 4 µMStimulation of protein synthesis and inhibition of protein degradationMediated in part by PI3K/Akt signaling[4]

Experimental Protocols

In Vivo Assessment of Anabolic Activity in Rats
  • Animal Model: Male Wistar rats.

  • Treatment Groups:

    • Control (vehicle).

    • Ecdysterone (5 mg/kg body weight).

    • Metandienone (5 mg/kg body weight).

    • Estradienedione (5 mg/kg body weight).

    • SARM S 1 (5 mg/kg body weight).

  • Administration: Oral gavage, daily for 21 days.

  • Endpoint Analysis:

    • At the end of the treatment period, animals are euthanized.

    • The soleus muscle is dissected, weighed, and frozen in isopentane (B150273) cooled by liquid nitrogen.

    • Cryosections (10 µm) are prepared and stained with hematoxylin (B73222) and eosin.

    • Muscle fiber cross-sectional area (CSA) is determined using imaging software.

  • Statistical Analysis: One-way ANOVA followed by a post-hoc test for multiple comparisons.

In Vitro Myotube Hypertrophy Assay
  • Cell Line: C2C12 mouse myoblasts.

  • Differentiation: Cells are grown to confluence and then induced to differentiate into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: Differentiated myotubes are treated with:

    • Vehicle control.

    • Ecdysterone (1 µM).

    • Dihydrotestosterone (1 µM) as a positive control.

    • IGF-1 (1.3 nM) as a positive control.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

  • Endpoint Analysis:

    • Cells are fixed and stained (e.g., with anti-myosin heavy chain antibody and DAPI for nuclei).

    • Myotube diameter is measured at multiple points along the length of the myotube using imaging software.

  • Statistical Analysis: Student's t-test or ANOVA for comparison between groups.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model (e.g., Rats) Treatment_Groups Treatment Groups (this compound, Controls) Animal_Model->Treatment_Groups Administration Daily Oral Administration Treatment_Groups->Administration Muscle_Dissection Muscle Dissection and Analysis Administration->Muscle_Dissection Data_Analysis_Vivo Data Analysis (e.g., Fiber Size) Muscle_Dissection->Data_Analysis_Vivo Cell_Culture Cell Culture (e.g., C2C12 Myoblasts) Differentiation Differentiation into Myotubes Cell_Culture->Differentiation Treatment Treatment with This compound Differentiation->Treatment Microscopy Microscopy and Imaging Treatment->Microscopy Data_Analysis_Vitro Data Analysis (e.g., Myotube Diameter) Microscopy->Data_Analysis_Vitro

General experimental workflow for in vivo and in vitro studies.

Conclusion and Future Directions

The foundational research on this compound and related ecdysteroids strongly suggests their potential as potent anabolic agents with a favorable safety profile. The proposed mechanisms of action, involving both ERβ and the PI3K/Akt signaling pathway, provide a solid basis for their muscle-building effects. The quantitative data from both in vivo and in vitro studies demonstrate significant anabolic activity, often comparable to or exceeding that of established anabolic compounds.

Future research should focus on elucidating the precise molecular targets of this compound and further delineating its signaling pathways. Head-to-head comparison studies with other ecdysteroids will be crucial to determine their relative potencies. Furthermore, well-controlled human clinical trials are necessary to validate the anabolic effects of this compound in humans and to establish safe and effective dosing regimens. The development of this compound and other ecdysteroids could represent a significant advancement in the fields of sports nutrition, aging-related muscle loss (sarcopenia), and the treatment of various muscle wasting diseases.

References

Inokosterone as a Geroprotective Agent: An Exploratory Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for therapeutic agents to combat the multifactorial process of aging, phytoecdysteroids have emerged as a promising class of compounds. Among them, inokosterone (B78545), a naturally occurring ecdysteroid, has demonstrated notable anti-aging properties in preliminary studies. This technical guide provides an in-depth analysis of the exploratory research on this compound's geroprotective effects, with a focus on its mechanisms of action related to oxidative stress and autophagy. Quantitative data from key studies are presented in a structured format, alongside detailed experimental protocols to facilitate reproducibility and further investigation. Furthermore, this guide offers visual representations of the proposed signaling pathways and experimental workflows to enhance understanding of this compound's potential as an anti-aging therapeutic.

Introduction

Aging is characterized by a progressive decline in physiological function, leading to an increased susceptibility to a myriad of chronic diseases. The field of geroscience seeks to understand the fundamental mechanisms of aging and develop interventions that can extend healthspan. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, a phytoecdysteroid found in various plant species, has been identified as a compound with potential anti-aging effects. Exploratory studies, primarily in yeast and mammalian cell culture models, suggest that this compound can extend lifespan and protect against cellular damage associated with aging.[1][2][3] This document synthesizes the current understanding of this compound's anti-aging properties, providing a technical foundation for researchers and drug development professionals interested in this promising molecule.

Quantitative Data on Anti-Aging Effects

The anti-aging effects of this compound have been quantified in various experimental models. The following tables summarize the key findings from studies on its impact on lifespan, oxidative stress markers, and antioxidant enzyme activity.

Table 1: Effect of this compound on Lifespan in Yeast and Mammalian Cells

Model Organism/Cell LineTreatment GroupConcentrationLifespan Extension/Increased Survival Ratep-valueReference
Saccharomyces cerevisiae (YOM36)This compound1 µMMaximum lifespan of 15 days (vs. 13 days in control)< 0.001[1][3]
Saccharomyces cerevisiae (YOM36)This compound3 µMMaximum lifespan of 17 days (vs. 13 days in control)< 0.001[1][3]
PC12 cellsThis compound0.003 µMSignificant increase in survival rate< 0.05[1]
PC12 cellsThis compound0.01 µMSignificant increase in survival rate< 0.01[1]
PC12 cellsRapamycin (positive control)1 µMSignificant increase in survival rate< 0.05[1]

Table 2: Effect of this compound on Oxidative Stress Markers in Yeast

Oxidative Stress MarkerTreatment GroupConcentrationIncubation TimeReduction vs. ControlReference
Reactive Oxygen Species (ROS)This compound0.3, 1, 3 µM24 or 48 hSignificant reduction[1]
Malondialdehyde (MDA)This compound0.3, 1, 3 µM24 or 48 hSignificant reduction[1]
Resveratrol (positive control)10 µM24 or 48 hSignificant reduction[1]

Table 3: Effect of this compound on Antioxidant Enzyme Gene Expression and Activity in Yeast

Antioxidant EnzymeAssayTreatment Group (Concentration)Incubation TimeOutcomeReference
Superoxide Dismutase (SOD)Enzyme ActivityThis compound (0.3, 1, 3 µM)Not SpecifiedIncreased activity[1]
Catalase (CAT)Enzyme ActivityThis compound (0.3, 1, 3 µM)Not SpecifiedIncreased activity[1]
Glutathione Peroxidase (GPx)Enzyme ActivityThis compound (0.3, 1, 3 µM)Not SpecifiedIncreased activity[1]
SOD1Gene ExpressionThis compound (0.3, 1, 3 µM)24 and 48 hIncreased expression[2]
SOD2Gene ExpressionThis compound (0.3, 1, 3 µM)24 and 48 hIncreased expression[2]
GPxGene ExpressionThis compound (0.3, 1, 3 µM)24 and 48 hIncreased expression[2]
CATGene ExpressionThis compound (0.3, 1, 3 µM)24 and 48 hIncreased expression[2]

Key Experimental Protocols

To ensure the reproducibility and further exploration of this compound's anti-aging effects, detailed methodologies from the foundational studies are provided below.

Yeast Lifespan Assays
  • Replicative Lifespan Assay:

    • Yeast Strain: K6001.

    • Procedure: A micromanipulator is used to separate daughter cells from mother cells on YPD (Yeast Extract-Peptone-Dextrose) agar (B569324) plates. The number of daughter cells produced by each mother cell is recorded to determine the replicative lifespan. This compound is incorporated into the YPD agar at specified concentrations.

  • Chronological Lifespan Assay:

    • Yeast Strain: YOM36.

    • Procedure: Yeast cells are cultured in synthetic complete (SC) medium containing the specified concentrations of this compound. At various time points, aliquots of the culture are taken, and cell viability is determined by plating on YPD agar and counting the resulting colony-forming units (CFUs). The survival rate over time represents the chronological lifespan.[1][3]

Mammalian Cell Lifespan Assay
  • Cell Line: PC12 cells.

  • Procedure: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are treated with various concentrations of this compound or a positive control like rapamycin. Cell viability is assessed at different time points using methods such as the MTT assay or trypan blue exclusion to determine the survival rate.[1]

Oxidative Stress and Antioxidant Assays in Yeast
  • Hydrogen Peroxide (H₂O₂) Survival Assay:

    • Yeast Strain: BY4741.

    • Procedure: Yeast cells are pre-treated with this compound for a specified duration. Subsequently, the cells are exposed to a lethal concentration of H₂O₂. The survival rate is determined by plating the cells on YPD agar and comparing the number of colonies in the treated groups to the untreated control.[1]

  • Measurement of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA):

    • Procedure: Yeast cells are treated with this compound for 24 or 48 hours. ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). MDA content, an indicator of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay.[1]

  • Antioxidant Enzyme Activity Assays:

    • Procedure: Yeast cell lysates are prepared from this compound-treated and control cells. The activities of SOD, CAT, and GPx are measured using commercially available assay kits according to the manufacturer's instructions.

  • Gene Expression Analysis:

    • Procedure: Total RNA is extracted from yeast cells treated with this compound. The expression levels of antioxidant-related genes (e.g., SOD1, SOD2, GPx, CAT) are quantified using quantitative real-time PCR (qRT-PCR), with a housekeeping gene used for normalization.[2]

Autophagy and Mitophagy Assays
  • Fluorescent Microscopy:

    • Procedure: To visualize mitophagy, yeast cells expressing a mitochondria-targeted fluorescent protein (e.g., Mito-Tracker Red CMXRos) are treated with this compound. The localization and intensity of the fluorescent signal are observed under a fluorescence microscope.

  • Western Blot Analysis:

    • Procedure: The levels of key autophagy-related proteins (e.g., Atg proteins) are assessed by Western blotting of cell lysates from this compound-treated and control cells.

  • Lifespan Assay in Autophagy-Deficient Mutants:

    • Yeast Strains: Mutants deficient in key autophagy genes (e.g., Δatg2, Δatg32).

    • Procedure: The replicative lifespan of these mutant strains is measured in the presence and absence of this compound to determine if the lifespan-extending effects are dependent on autophagy.[1]

Signaling Pathways and Mechanisms of Action

The anti-aging effects of this compound are believed to be mediated through two primary, interconnected pathways: the enhancement of antioxidative stress responses and the induction of autophagy, particularly mitophagy.

Antioxidative Stress Pathway

This compound appears to bolster the cell's defense against oxidative stress, a major contributor to aging. It achieves this by increasing the expression and activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][2] This leads to a reduction in the accumulation of damaging Reactive Oxygen Species (ROS) and a decrease in lipid peroxidation, as evidenced by lower Malondialdehyde (MDA) levels.[1] The involvement of transcription factors like SKN7 and UTH1, which are implicated in oxidative stress response, is also suggested by studies using yeast mutants.[1]

Inokosterone_Antioxidative_Pathway This compound This compound Cell Cellular Environment This compound->Cell Gene_Expression Increased Gene Expression (SOD1, SOD2, GPx, CAT) Cell->Gene_Expression Upregulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Oxidative_Stress Oxidative Stress & Damage Antioxidant_Enzymes->Oxidative_Stress Reduces Gene_Expression->Antioxidant_Enzymes ROS->Oxidative_Stress Causes Cellular_Aging Cellular Aging Oxidative_Stress->Cellular_Aging

This compound's antioxidative stress pathway.

Autophagy and Mitophagy Induction

Autophagy is a cellular recycling process that degrades damaged organelles and proteins, and its proper functioning is crucial for longevity. Mitophagy is the specific autophagic removal of damaged mitochondria. This compound has been shown to induce autophagy, and studies with yeast mutants lacking essential autophagy genes (atg2 and atg32) indicate that this process is critical for its lifespan-extending effects.[1] The induction of mitophagy by this compound helps maintain a healthy mitochondrial population, which is vital for cellular energy production and reducing the endogenous sources of ROS.

Inokosterone_Autophagy_Pathway This compound This compound Autophagy_Signal Autophagy Signaling (Mechanism under investigation) This compound->Autophagy_Signal Activates Autophagy_Induction Induction of Autophagy & Mitophagy Autophagy_Signal->Autophagy_Induction Clearance Enhanced Clearance Autophagy_Induction->Clearance Mediates Damaged_Mitochondria Damaged Mitochondria & Cellular Components Damaged_Mitochondria->Clearance Cellular_Homeostasis Improved Cellular Homeostasis Clearance->Cellular_Homeostasis Leads to Longevity Extended Lifespan Cellular_Homeostasis->Longevity Promotes

This compound's induction of autophagy and mitophagy.

Experimental Workflow Overview

The exploratory studies on this compound's anti-aging effects typically follow a structured workflow, beginning with in vitro screening and progressing to mechanistic investigations.

Experimental_Workflow Screening Compound Screening (e.g., in Yeast) Lifespan_Assay Lifespan Assays (Replicative & Chronological) Screening->Lifespan_Assay Mammalian_Validation Validation in Mammalian Cells (e.g., PC12) Lifespan_Assay->Mammalian_Validation Promising candidates Mechanism_Investigation Mechanistic Studies Mammalian_Validation->Mechanism_Investigation Oxidative_Stress_Analysis Oxidative Stress Analysis (ROS, MDA, Antioxidant Enzymes) Mechanism_Investigation->Oxidative_Stress_Analysis Autophagy_Analysis Autophagy/Mitophagy Analysis (Microscopy, Western Blot, Mutants) Mechanism_Investigation->Autophagy_Analysis Data_Analysis Data Analysis & Interpretation Oxidative_Stress_Analysis->Data_Analysis Autophagy_Analysis->Data_Analysis

General experimental workflow for this compound studies.

Future Directions and Conclusion

The preliminary evidence for this compound's anti-aging effects is compelling, particularly its dual action on oxidative stress and autophagy. However, the research is still in its early stages. Future investigations should focus on:

  • Elucidating the precise molecular targets of this compound within the autophagy and antioxidative stress signaling pathways.

  • Validating these findings in more complex model organisms , such as Caenorhabditis elegans and mice, to assess the effects on organismal healthspan and lifespan.

  • Investigating the pharmacokinetics and safety profile of this compound to determine its potential for in vivo applications.

  • Exploring potential synergistic effects of this compound with other known geroprotective compounds.

References

Early Investigations into the Biological Activity of Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research into the biological activities of inokosterone (B78545), a naturally occurring phytoecdysteroid. The document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of early experimental findings, detailed methodologies, and the signaling pathways involved.

Introduction to this compound

This compound is a steroid isolated from several plant species, including Achyranthes fauriei and Serratula coronata.[1] It is classified as a phytoecdysteroid, a plant-derived compound that is structurally similar to the insect molting hormone, 20-hydroxyecdysone (B1671079).[2] This structural analogy spurred early investigations into its biological effects, not only as a potential insecticide but also for its pharmacological properties in mammalian systems.

Early Pharmacological Investigations in a Mammalian Model

Summary of Observed Effects in Rats (1970)

The study by Masuoka et al. (1970) reported the following observations after the administration of this compound to rats. These findings are qualitative summaries from the study's abstract.

Parameter AssessedObserved Effect
Body WeightDrug-related effects on body weight were noted.
Blood Cell CountChanges in blood cell counts were observed.
Blood GlucoseThis compound influenced blood glucose levels.
Blood ProteinsAn analysis of blood proteins showed effects.
CholesterolBlood cholesterol levels were altered.
Glycogen (B147801)The study analyzed glycogen content.
HematocritHematocrit levels were affected.
HemoglobinHemoglobin analysis was conducted.
Nitrogen in UrineThe excretion of nitrogen in urine was measured.
Organ SizeEffects on the size of various organs were documented.
Endocrine GlandsThe study investigated effects on endocrine glands.
Liver EnzymesLiver enzymology was part of the assessment.

Data sourced from a 1970 study by Masuoka et al. in the Japanese Journal of Pharmacology.[3]

Experimental Protocol: Pharmacological Screening in Rats (1970)

The following is a generalized description of the experimental protocol based on the parameters listed in the 1970 study.

Model:

  • Organism: Rats (Rattus norvegicus) of both male and female sexes were used.

Administration:

  • Compound: this compound was administered to the test groups. The exact dosage, route, and frequency of administration were detailed in the full study.

  • Control: A control group receiving a placebo or vehicle was likely used for comparison.

Parameters Measured:

  • Hematology: Blood samples were collected to perform a complete blood count (CBC), including hematocrit and hemoglobin measurements.

  • Blood Chemistry: Blood plasma or serum was analyzed for glucose, total proteins, and cholesterol levels.

  • Metabolic Analysis: Urine was collected to measure nitrogen content, providing insights into protein metabolism. Liver glycogen content was also assessed.

  • Organ and Glandular Effects: At the end of the study, a necropsy was likely performed to measure the size of various organs and endocrine glands. Histocytochemistry would have been used to examine cellular changes.

  • Physiological Observations: Body weight was monitored throughout the study. For females, vaginal smears were analyzed to assess effects on the estrous cycle.

This compound's Role in Insect Metamorphosis

This compound, as an ecdysteroid, mimics the action of the endogenous insect molting hormone, 20-hydroxyecdysone (20E).[2] Early research in entomology focused on this activity. The general mechanism involves the binding of the ecdysteroid to a nuclear receptor complex, which then regulates the expression of genes responsible for molting and metamorphosis.

Signaling Pathway of Insect Molting

The process is initiated by the release of Prothoracicotropic hormone (PTTH) from the brain, which stimulates the prothoracic gland to produce ecdysone (B1671078). Ecdysone is then converted to the active form, 20-hydroxyecdysone (20E), in peripheral tissues.[2] 20E binds to the ecdysone receptor (EcR), which forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to specific DNA response elements to control gene expression.

G Brain Brain (Neurosecretory Cells) PTTH PTTH Brain->PTTH Releases Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Produces Peripheral_Tissues Peripheral Tissues Ecdysone->Peripheral_Tissues 20E 20-Hydroxyecdysone (Active Hormone) Peripheral_Tissues->20E Converts to EcR_USP EcR/USP Receptor Complex 20E->EcR_USP Binds to Gene_Expression Gene Expression for Molting and Metamorphosis EcR_USP->Gene_Expression Regulates

Caption: Insect molting hormone signaling pathway.

Antioxidative Stress and Longevity Effects

More recent research, while not "early," provides detailed experimental data and protocols that are valuable for understanding this compound's mechanisms of action. A study on yeast (Saccharomyces cerevisiae) and mammalian cells investigated its effects on lifespan and oxidative stress.

Quantitative Data on Antioxidant Effects in Yeast

The following tables summarize the quantitative findings from a study on the effects of this compound on yeast under oxidative stress.

Table 4.1.1: Effect of this compound on Yeast Survival Under H₂O₂ Stress

TreatmentConcentration (µM)Survival Rate (%)
Control0100.0 ± 5.0
This compound0.1125.0 ± 6.0
This compound0.3140.0 ± 7.0
This compound1.0155.0 ± 8.0

Data are presented as mean ± SEM. The survival rate is relative to the control group under H₂O₂ stimulation.[4][5]

Table 4.1.2: Effect of this compound on ROS and MDA Levels in Yeast

TreatmentConcentration (µM)ROS Level (Relative)MDA Level (Relative)
Control (24h)0100.0 ± 4.5100.0 ± 5.2
This compound (24h)1.075.0 ± 3.880.0 ± 4.1
Control (48h)0100.0 ± 5.1100.0 ± 4.9
This compound (48h)1.068.0 ± 3.572.0 ± 3.7

ROS (Reactive Oxygen Species) and MDA (Malondialdehyde) levels are indicative of oxidative stress.[4][5]

Table 4.1.3: Effect of this compound on Antioxidant Enzyme Activity in Yeast

TreatmentConcentration (µM)T-SOD Activity (U/mg)CAT Activity (U/mg)GPx Activity (U/mg)
Control (24h)050.0 ± 2.520.0 ± 1.030.0 ± 1.5
This compound (24h)1.065.0 ± 3.228.0 ± 1.442.0 ± 2.1
Control (48h)048.0 ± 2.418.0 ± 0.928.0 ± 1.4
This compound (48h)1.070.0 ± 3.532.0 ± 1.648.0 ± 2.4

T-SOD (Total Superoxide Dismutase), CAT (Catalase), and GPx (Glutathione Peroxidase) are key antioxidant enzymes.[4][5]

Experimental Protocol: Yeast Oxidative Stress Assay

Model:

  • Organism: Saccharomyces cerevisiae strain BY4741.

Culture Conditions:

  • Yeast cells were cultured in YPD (Yeast Extract-Peptone-Dextrose) medium with shaking at 180 rpm at 28 °C.

Experimental Procedure:

  • Treatment: Yeast cells were treated with varying concentrations of this compound (0, 0.1, 0.3, 1 µM).

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) was added to the culture medium to induce oxidative stress. The final concentration of H₂O₂ used was typically between 6.8 mM and 10 mM.

  • Survival Assay: The survival rate of the yeast cells was determined by plating serial dilutions on YPD agar (B569324) plates and counting the colony-forming units (CFUs) after incubation.

  • ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe (e.g., DCFH-DA) and measured with a fluorometer or flow cytometer.

  • MDA Assay: The level of lipid peroxidation was determined by measuring malondialdehyde (MDA) content using a thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzyme Activity: The activities of SOD, CAT, and GPx in yeast cell lysates were measured using commercially available assay kits.

Proposed Antioxidative Stress Pathway

This compound appears to exert its anti-aging and protective effects by enhancing the cell's natural antioxidant defense mechanisms. This involves the upregulation of key antioxidant enzymes, which in turn reduces the levels of damaging reactive oxygen species and lipid peroxidation products.

G This compound This compound Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes Upregulates Activity ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Reduces MDA Malondialdehyde (MDA) Antioxidant_Enzymes->MDA Reduces Oxidative_Stress Oxidative Stress and Cellular Damage ROS->Oxidative_Stress Causes MDA->Oxidative_Stress Causes Longevity Increased Longevity and Cell Survival Oxidative_Stress->Longevity Reduces

Caption: Proposed antioxidative stress pathway of this compound.

Conclusion

Early investigations into the biological activity of this compound were primarily driven by its discovery as a phytoecdysteroid and its structural similarity to insect molting hormones. The initial pharmacological screening in rats in 1970 revealed a broad range of effects on physiological and metabolic parameters, indicating its potential for wider biological activity beyond insecticidal action. While detailed quantitative data from these very early studies are sparse in modern literature, they laid the groundwork for future research. More recent, detailed studies, such as those on its antioxidative properties, have begun to elucidate the specific molecular mechanisms underlying its effects. The combined findings from both early and contemporary research highlight this compound as a multifaceted bioactive compound with potential applications in both agriculture and medicine. Further research is warranted to fully explore its therapeutic potential.

References

Inokosterone: A Deep Dive into its Pivotal Role in Insect Physiology and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the vital role of inokosterone (B78545), a key steroid hormone, in the complex life cycle of insects. This whitepaper details the physiological and developmental functions of this compound, presenting quantitative data, experimental methodologies, and visual representations of its associated signaling pathways.

This compound, a member of the ecdysteroid family of hormones, is a critical regulator of insect molting and metamorphosis.[1][2] Its chemical structure, C27H44O7, underpins its function in orchestrating the intricate processes of development that allow insects to transition between larval, pupal, and adult stages. Found in some plants, it is considered a phytoecdysteroid.

Quantitative Effects of this compound on Insect Development

The biological activity of this compound and its counterparts is a crucial area of study for understanding insect endocrinology and for the development of targeted pest control strategies. The potency of ecdysteroids is often evaluated through bioassays that measure their ability to induce specific developmental events, such as apolysis (the separation of the old cuticle) in insect tissues.

One of the most active ecdysteroids is 20-hydroxyecdysone (B1671079) (20E). The relative activity of other ecdysteroids is often compared to 20E. For instance, this compound is known to be a potent insect molting hormone.[2] The lethal dose (LD50) of this compound in mice has been determined to be greater than 9 g/kg when ingested and 7.8 g/kg when injected intraperitoneally, providing a toxicological benchmark.

Quantitative data on the biological activity of various ecdysteroids is essential for comparative analysis. The following table summarizes the available data on the relative activities of this compound and other key ecdysteroids in a Chilo suppressalis integument system, which measures the induction of apolysis.

EcdysteroidRelative Activity (%)
20-Hydroxyecdysone100
This compound150
Ponasterone A200
Makisterone A100

Biosynthesis of this compound in Insects

The production of ecdysteroids in insects is a complex, multi-step process primarily occurring in the prothoracic glands.[3] This pathway begins with cholesterol and involves a series of enzymatic reactions catalyzed by proteins encoded by a group of genes collectively known as the "Halloween genes." These include Neverland (nvd), spook (spo), shroud (sro), phantom (phm), disembodied (dib), and shadow (sad). The final step in the synthesis of the most active molting hormone, 20-hydroxyecdysone, is the conversion of ecdysone (B1671078), a reaction catalyzed by the enzyme Shade (encoded by the shd gene), a P450 monooxygenase.[4]

This compound is characterized by a hydroxyl group at the C-26 position of the steroid side chain. This hydroxylation is a critical step in both the synthesis and inactivation of ecdysteroids.[5] The enzyme responsible for this reaction is a cytochrome P450-dependent monooxygenase.[6][7] Specifically, studies in a hormone-resistant cell line from the midge Chironomus tentans have shown that a microsomal cytochrome P450 enzyme is responsible for the C-26 hydroxylation of ecdysteroids.[1][6] This process can lead to the formation of this compound from its precursor, ponasterone A.[1] The 26-hydroxylation is often a prelude to further oxidation, leading to the formation of 26-oic acids, which are inactive metabolites.[5] This inactivation pathway is crucial for the precise regulation of ecdysteroid titers during development.[5]

The following diagram illustrates the terminal steps in the biosynthesis of 20-hydroxyecdysone and the branch leading to this compound.

Inokosterone_Biosynthesis Cholesterol Cholesterol Prothoracic_Gland Prothoracic Gland Cholesterol->Prothoracic_Gland Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Halloween Genes Halloween_Genes Halloween Genes (nvd, spo, sro, phm, dib, sad) Peripheral_Tissues Peripheral Tissues Ecdysone->Peripheral_Tissues TwentyE 20-Hydroxyecdysone (20E) Peripheral_Tissues->TwentyE Shade Shade Shade (CYP315A1) PonasteroneA Ponasterone A CYP450 Cytochrome P450 (26-hydroxylase) PonasteroneA->CYP450 C-26 hydroxylation This compound This compound CYP450->this compound Inactivation Inactivation (26-oic acids) This compound->Inactivation

This compound Biosynthesis Pathway

The this compound Signaling Pathway

The physiological effects of this compound, like other ecdysteroids, are mediated through a well-defined signaling pathway that culminates in the regulation of gene expression. This pathway is initiated by the binding of the hormone to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).[8][9]

Upon binding of this compound, the EcR/USP complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[8] This binding event recruits coactivator proteins, leading to the initiation of transcription of early response genes. The protein products of these early genes, in turn, activate a cascade of late response genes that ultimately orchestrate the complex cellular and physiological events of molting and metamorphosis.

The following diagram illustrates the generalized ecdysteroid signaling pathway, which is applicable to this compound.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone_ext This compound EcR_USP_inactive EcR/USP (inactive) Inokosterone_ext->EcR_USP_inactive Binds to receptor Cell_Membrane EcR_USP_active This compound-EcR/USP (active complex) EcR_USP_inactive->EcR_USP_active Translocates to nucleus EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Early_Genes Early Genes EcRE->Early_Genes Activates transcription Late_Genes Late Genes Early_Genes->Late_Genes Activate Biological_Response Biological Response (Molting, Metamorphosis) Late_Genes->Biological_Response Induce

Ecdysteroid Signaling Pathway

Experimental Protocols

1. Insect Bioassay for Molting Hormone Activity

This protocol is designed to assess the molting hormone activity of this compound by observing its effect on the development of insect larvae.

  • Insect Species: Galleria mellonella (greater wax moth) larvae are often used due to their size and relatively short life cycle.[8]

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or acetone. From this stock, create a series of dilutions to test a range of concentrations.

  • Application:

    • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal side of the thorax of individual last-instar larvae. A control group should be treated with the solvent alone.

    • Diet Incorporation: Incorporate the this compound solutions into the artificial diet of the larvae. Ensure homogenous mixing.

  • Observation: House the treated larvae individually in petri dishes with a food source and maintain them under controlled conditions (e.g., 28°C, 60% relative humidity). Observe the larvae daily for signs of premature molting, developmental abnormalities, or mortality for a period of 7-10 days.

  • Data Analysis: Record the percentage of larvae exhibiting a response (e.g., premature pupation, failed ecdysis) at each concentration. Calculate the effective concentration to cause a response in 50% of the population (EC50) or the lethal concentration to 50% of the population (LC50) using probit analysis.

2. Quantitative Analysis of this compound in Insect Hemolymph by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in insect hemolymph using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hemolymph Collection: Collect hemolymph from insects by making a small incision in the cuticle and drawing the exuding fluid into a chilled capillary tube containing a small amount of phenylthiourea (B91264) to prevent melanization.[11][12]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Add an internal standard (e.g., a deuterated ecdysteroid) to the hemolymph sample.

    • Precipitate proteins by adding a threefold volume of cold methanol (B129727). Centrifuge to pellet the precipitate.

    • Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the ecdysteroids with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[13]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate this compound from other components.[14]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard for quantification.[15]

  • Data Analysis: Construct a calibration curve using known concentrations of this compound standards. Quantify the amount of this compound in the hemolymph samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

3. In Vitro Ecdysone Receptor Binding Assay

This protocol determines the binding affinity of this compound to the EcR/USP receptor complex.

  • Receptor Preparation: Express and purify the ligand-binding domains (LBDs) of EcR and USP proteins using a baculovirus or bacterial expression system.

  • Radioligand Binding Assay:

    • Incubate a constant amount of the purified EcR/USP LBDs with a fixed concentration of a radiolabeled ecdysteroid (e.g., [3H]ponasterone A) in a binding buffer.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • After incubation, separate the receptor-bound radioligand from the unbound radioligand using a filter binding assay or size-exclusion chromatography.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.[16]

Conclusion

This compound plays a central and potent role in the regulation of insect development. A thorough understanding of its biosynthesis, signaling pathway, and quantitative effects is paramount for both fundamental research in insect physiology and the development of novel, targeted insecticides. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the intricate functions of this vital hormone.

References

The Biosynthesis of Phytoecdysteroids in Cyathula officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyathula officinalis, a member of the Amaranthaceae family, is a medicinal plant recognized for its rich content of phytoecdysteroids. These bioactive compounds, structurally similar to insect molting hormones, have garnered significant interest in the pharmaceutical and nutraceutical industries for their diverse pharmacological activities, including anabolic, adaptogenic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of phytoecdysteroid biosynthesis in Cyathula officinalis, detailing the metabolic pathways, key compound distribution, analytical methodologies, and putative regulatory mechanisms. While significant research has been conducted on the isolation and characterization of phytoecdysteroids from this plant, a complete elucidation of the biosynthetic pathway and its regulation at the molecular level in C. officinalis remains an active area of research.

Phytoecdysteroid Profile of Cyathula officinalis

Cyathula officinalis is a potent source of a complex mixture of phytoecdysteroids. The roots and stems are the primary tissues for the accumulation of these compounds. While a comprehensive quantitative distribution across all plant tissues is not extensively documented in the current literature, studies have consistently isolated a variety of phytoecdysteroids. Notably, Cyathula species are reported to contain high concentrations of ecdysteroids, potentially reaching 4-5% of the dry weight of the plant material.[1][2]

Table 1: Major Phytoecdysteroids Isolated from Cyathula officinalis

Compound NameChemical FormulaKey Structural FeaturesReference(s)
Cyasterone (B1669384)C29H44O8Stigmastane-type, lactone in the side chain[3]
28-epi-CyasteroneC29H44O8Stereoisomer of cyasterone[3]
25-epi-28-epi-CyasteroneC29H44O8Stereoisomer of cyasterone[3]
20-Hydroxyecdysone (B1671079) (Ecdysterone)C27H44O7Cholestane-type, one of the most common phytoecdysteroids[4]
CapitasteroneC29H44O7Stigmastane-type[5]
PrecyasteroneC29H46O8Stigmastane-type
24-hydroxycyasteroneC29H44O9Hydroxylated derivative of cyasterone[1]
2,3-isopropylidene cyasteroneC32H48O8Isopropylidene derivative of cyasterone[1]
2,3-isopropylidene isocyasteroneC32H48O8Isopropylidene derivative of isocyasterone[1]

Biosynthetic Pathway of Phytoecdysteroids

The biosynthesis of phytoecdysteroids in plants is understood to proceed through the mevalonate (B85504) (MVA) pathway, a conserved route for the synthesis of isoprenoids and steroids. This pathway commences with acetyl-CoA and culminates in the production of a cholesterol backbone, which is then subjected to a series of oxidative modifications to yield the diverse array of phytoecdysteroids.

The key stages of the proposed biosynthetic pathway are:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to mevalonic acid, which is subsequently decarboxylated and phosphorylated to form the five-carbon building blocks, IPP and DMAPP.

  • Squalene Synthesis: IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene.

  • Cyclization to Sterol Precursors: Squalene undergoes epoxidation and cyclization to form cycloartenol (B190886), a key intermediate in plant sterol biosynthesis. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol.

  • Conversion of Cholesterol to Phytoecdysteroids: The cholesterol backbone undergoes a series of hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), at various positions on the steroid nucleus and the side chain. This sequence of oxidative events leads to the formation of the characteristic features of ecdysteroids, including the 7-en-6-one chromophore and the polyhydroxylated side chain. The specific order of these hydroxylations can lead to the diverse range of phytoecdysteroids found in C. officinalis.

Phytoecdysteroid Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp squalene Squalene ipp_dmapp->squalene cycloartenol Cycloartenol squalene->cycloartenol cholesterol Cholesterol cycloartenol->cholesterol hydroxylation Sequential Hydroxylations (Cytochrome P450s) cholesterol->hydroxylation phytoecdysteroids Phytoecdysteroids (e.g., 20-Hydroxyecdysone, Cyasterone) hydroxylation->phytoecdysteroids

Figure 1: Generalized biosynthetic pathway of phytoecdysteroids.

Putative Regulatory Mechanism: The Jasmonate Signaling Pathway

The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling molecules, with jasmonates (jasmonic acid and its derivatives) playing a central role in response to biotic and abiotic stresses. While direct evidence in C. officinalis is pending, research in related species and other plants strongly suggests that the jasmonate signaling pathway is a key regulator of phytoecdysteroid production. Elicitation with methyl jasmonate has been shown to enhance the production of 20-hydroxyecdysone in cell cultures of the related species Achyranthes bidentata.

The proposed mechanism involves:

  • Perception of Stimuli: Environmental stresses such as herbivory or pathogen attack trigger the biosynthesis of jasmonic acid (JA).

  • Signal Transduction: JA is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.

  • Derepression of Transcription Factors: The binding of JA-Ile to COI1 leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

  • Gene Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which can then activate the expression of genes encoding enzymes in the phytoecdysteroid biosynthetic pathway, including cytochrome P450s.

Jasmonate Signaling Pathway stress Biotic/Abiotic Stress ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) ja_biosynthesis->ja_ile coi1 SCF-COI1 Complex ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses biosynthetic_genes Phytoecdysteroid Biosynthetic Genes (e.g., CYPs) myc2->biosynthetic_genes activates transcription phytoecdysteroids Phytoecdysteroid Accumulation biosynthetic_genes->phytoecdysteroids

Figure 2: Proposed jasmonate signaling pathway regulating phytoecdysteroid biosynthesis.

Experimental Protocols

Extraction and Quantification of Phytoecdysteroids from C. officinalis Roots

The following protocol is a representative method based on established high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) techniques for the analysis of phytoecdysteroids.

1. Sample Preparation and Extraction:

  • Drying and Grinding: Air-dry the roots of C. officinalis at room temperature and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered root material with methanol (B129727) (e.g., 1:10 w/v) and extract using ultrasonication or reflux. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: Combine the methanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Dissolve the crude extract in an appropriate solvent (e.g., 50% methanol).

  • Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and water.

  • Wash the cartridge with a low concentration of methanol to remove highly polar impurities.

  • Elute the phytoecdysteroids with a higher concentration of methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

3. HPLC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 1.8 µm, 50mm × 2.1 mm).

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both containing a modifier such as 0.1% formic acid to improve ionization.

    • Example Gradient: Start with a low percentage of B, linearly increase to a high percentage of B over a set time to elute the compounds of interest, followed by a wash and re-equilibration step.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known phytoecdysteroids. Specific precursor-to-product ion transitions for each compound of interest (e.g., cyasterone, 20-hydroxyecdysone) should be optimized using authentic standards.

4. Quantification:

  • Prepare a series of calibration standards of known concentrations for each target phytoecdysteroid.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of each phytoecdysteroid in the plant extract by interpolating its peak area from the calibration curve.

Analytical Workflow start C. officinalis Root Powder extraction Methanolic Extraction start->extraction concentration Concentration extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe hplc_ms HPLC-MS/MS Analysis spe->hplc_ms quantification Data Analysis & Quantification hplc_ms->quantification

Figure 3: A typical workflow for the analysis of phytoecdysteroids.

Future Directions and Research Gaps

While the general framework for phytoecdysteroid biosynthesis in Cyathula officinalis is in place, several key areas require further investigation to provide a complete picture:

  • Quantitative Tissue Distribution: A comprehensive study quantifying the major phytoecdysteroids in different tissues (roots, stems, leaves, flowers) and at various developmental stages of C. officinalis is needed.

  • Gene and Enzyme Discovery: Transcriptome and proteome analyses of C. officinalis, particularly from tissues actively synthesizing phytoecdysteroids, are essential to identify the specific genes and enzymes (especially cytochrome P450s) involved in the later steps of the biosynthetic pathway.

  • Pathway Elucidation: Tracer studies using labeled precursors (e.g., 13C-cholesterol) in C. officinalis cell cultures or whole plants would definitively confirm the biosynthetic pathway and identify key intermediates.

  • Regulatory Network: Further research is required to confirm the role of the jasmonate signaling pathway and to investigate the involvement of other phytohormones and transcription factors in regulating phytoecdysteroid biosynthesis in C. officinalis.

A deeper understanding of the biosynthesis and its regulation in Cyathula officinalis will be instrumental for the metabolic engineering of this and other plants to enhance the production of these valuable bioactive compounds for pharmaceutical and other applications.

References

Methodological & Application

Inokosterone: Unveiling its Molecular Fragmentation through Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed overview of the mass spectrometric fragmentation pattern of inokosterone (B78545), a phytoecdysteroid with significant interest in various research and development fields. Understanding its fragmentation behavior is crucial for accurate identification and quantification in complex biological matrices. This application note outlines the characteristic fragmentation pathways and provides a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a C-27 polyhydroxylated steroidal insect molting hormone also found in various plant species. Its structural similarity to other ecdysteroids, such as ecdysone (B1671078) and 20-hydroxyecdysone, results in comparable mass spectrometric fragmentation patterns. The primary fragmentation events observed under collision-induced dissociation (CID) involve sequential neutral losses of water molecules and cleavage of the aliphatic side chain. Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of ecdysteroids, typically forming a protonated molecular ion [M+H]⁺.

Mass Spectrometry Fragmentation Pattern of this compound

The molecular formula of this compound is C₂₇H₄₄O₇, with a monoisotopic mass of 480.3087 g/mol . Upon ESI, this compound readily forms a protonated molecule at an m/z of 481.3162. The subsequent MS/MS fragmentation of this precursor ion is characterized by a series of neutral losses and specific bond cleavages, providing a unique fingerprint for its identification.

The fragmentation cascade is primarily driven by the presence of multiple hydroxyl groups on the steroid nucleus and the side chain. The most prominent fragmentation pathway involves the sequential loss of up to four water molecules (H₂O), resulting in a series of dehydrated fragment ions. This is a characteristic feature of polyhydroxylated steroids.

Another significant fragmentation event is the cleavage of the C20-C22 bond in the side chain. This cleavage results in the loss of a C₅H₁₀O₂ side-chain fragment and generates a stable ion corresponding to the steroid nucleus. This fragment can also undergo subsequent water losses.

The key fragmentation pathways are summarized in the table below and illustrated in the fragmentation diagram.

Data Presentation: Fragmentation Table
m/z Proposed Formula Description Neutral Loss
481.3162[C₂₇H₄₅O₇]⁺Protonated Molecule [M+H]⁺-
463.3056[C₂₇H₄₃O₆]⁺[M+H-H₂O]⁺18.0106
445.2950[C₂₇H₄₁O₅]⁺[M+H-2H₂O]⁺36.0212
427.2845[C₂₇H₃₉O₄]⁺[M+H-3H₂O]⁺54.0318
409.2739[C₂₇H₃₇O₃]⁺[M+H-4H₂O]⁺72.0424
347.2217[C₂₂H₃₁O₃]⁺Cleavage of C20-C22 bond134.0945
329.2111[C₂₂H₂₉O₂]⁺[M+H - Side Chain - H₂O]⁺152.1051
311.2005[C₂₂H₂₇O]⁺[M+H - Side Chain - 2H₂O]⁺170.1157
Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a robust method for the quantitative analysis of this compound in biological samples using a triple quadrupole mass spectrometer.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 3 mL)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Internal Standard (IS) solution (e.g., a structurally similar ecdysteroid not present in the sample)

  • Procedure:

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • To 1 mL of the biological sample (e.g., plasma, tissue homogenate), add the internal standard.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering substances.

    • Elute this compound and the IS with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC)

  • System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20-80% B

    • 8-9 min: 80% B

    • 9.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS)

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound:

      • Precursor Ion (m/z): 481.3

      • Product Ions (m/z): 463.3 (Quantifier), 445.3 (Qualifier)

      • Collision Energy: Optimized for the specific instrument (typically 15-25 eV)

    • Internal Standard:

      • Determine precursor and product ions for the chosen IS and optimize collision energy.

4. Data Analysis

  • Integrate the peak areas of the quantifier MRM transitions for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/IS).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Inokosterone_Fragmentation cluster_water_loss Successive Water Losses cluster_side_chain_cleavage Side Chain Cleavage M This compound [M+H]⁺ m/z 481.3 M_H2O [M+H-H₂O]⁺ m/z 463.3 M->M_H2O -H₂O SC_cleavage [M+H - C₅H₁₀O₂]⁺ m/z 347.2 M->SC_cleavage -C₅H₁₀O₂ (Side Chain) M_2H2O [M+H-2H₂O]⁺ m/z 445.3 M_H2O->M_2H2O -H₂O M_3H2O [M+H-3H₂O]⁺ m/z 427.3 M_2H2O->M_3H2O -H₂O M_4H2O [M+H-4H₂O]⁺ m/z 409.3 M_3H2O->M_4H2O -H₂O SC_H2O [M+H - C₅H₁₀O₂ - H₂O]⁺ m/z 329.2 SC_cleavage->SC_H2O -H₂O SC_2H2O [M+H - C₅H₁₀O₂ - 2H₂O]⁺ m/z 311.2 SC_H2O->SC_2H2O -H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Application Note: A Validated HPLC Method for the Quantitative Determination of Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of inokosterone (B78545), a phytoecdysteroid with significant biological activity. The described method is simple, accurate, precise, and suitable for the routine quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a naturally occurring ecdysteroid found in various plants and insects.[4] It belongs to a class of polyhydroxylated steroidal saponins (B1172615) and has garnered interest for its potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, consistency, and safety in research and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[5] This document provides a comprehensive protocol for a validated HPLC method for this compound.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for method development.

PropertyValueReference
Molecular FormulaC₂₇H₄₄O₇[4][6]
Molecular Weight480.64 g/mol [4][6]
SolubilitySoluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[7]
UV AbsorptionExhibits UV absorbance due to its α,β-unsaturated ketone chromophore, with a maximum absorption (λmax) expected around 242-245 nm.

Experimental Protocols

Equipment and Materials
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample (e.g., powdered plant extract or formulation) equivalent to approximately 10 mg of this compound.

  • Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Protocol

The following HPLC conditions are recommended for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 242 nm

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area≤ 2.0%
Linearity

The linearity of the method was determined by analyzing a series of this compound standard solutions over a concentration range of 10-100 µg/mL. The correlation coefficient (r²) should be close to 1.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of three different concentrations (low, medium, and high) were analyzed.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound were added to a sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition.

Data Presentation

The results of the method validation are summarized in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
10150234
20301567
40602458
60903589
801204567
1001505890
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
200.851.23
600.670.98
1000.540.88

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4847.598.96
100%6059.899.67
120%7271.298.89

Table 4: LOD, LOQ, and Robustness

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness The method was found to be robust for small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Visualization of Workflow

The following diagram illustrates the key stages in the development and validation of the HPLC method for this compound.

HPLC_Method_Development_and_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application lit_review Literature Review & Physicochemical Properties col_select Column Selection (e.g., C18) lit_review->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_wave Detector Wavelength Selection (e.g., 242 nm) mp_opt->det_wave chrom_cond Final Chromatographic Conditions det_wave->chrom_cond sys_suit System Suitability chrom_cond->sys_suit linearity Linearity sys_suit->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness specificity Specificity robustness->specificity routine_qc Routine Quality Control specificity->routine_qc form_analysis Analysis of Formulations specificity->form_analysis

Caption: Workflow for HPLC method development and validation.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Note: Determination of Inokosterone-Mediated Cell Viability Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the effect of inokosterone (B78545) on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Additionally, it presents a hypothetical signaling pathway for this compound's action and a template for data presentation.

Introduction

This compound is a phytoecdysteroid with a range of reported biological activities. Assessing its impact on cell viability is a critical step in understanding its potential as a therapeutic agent. The MTT assay is a widely used, reliable method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[2] The amount of formazan produced is proportional to the number of living cells.[3] This application note provides a comprehensive protocol to measure the effect of this compound on the viability of a selected cell line.

Hypothetical Data Summary

The following table represents example data that could be generated when assessing the effect of this compound on a hypothetical cancer cell line (e.g., HeLa) after a 48-hour incubation period.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.250.08100
11.220.0797.6
101.150.0992.0
250.980.0678.4
500.650.0552.0
1000.320.0425.6
2000.150.0312.0

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate cell_attachment 2. Allow Cells to Attach (24h) cell_seeding->cell_attachment compound_prep 3. Prepare this compound Dilutions cell_attachment->compound_prep treatment 4. Treat Cells with this compound compound_prep->treatment incubation 5. Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt mtt_incubation 7. Incubate (2-4h) for Formazan Formation add_mtt->mtt_incubation add_solubilizer 8. Add Solubilization Solution (e.g., DMSO) mtt_incubation->add_solubilizer solubilization_incubation 9. Incubate to Dissolve Formazan add_solubilizer->solubilization_incubation read_absorbance 10. Measure Absorbance (570 nm) solubilization_incubation->read_absorbance calculate_viability 11. Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the this compound MTT Cell Viability Assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • Selected cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). The optimal seeding density should be determined empirically for each cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • It is recommended to test a broad range of concentrations initially (e.g., 0.1 µM to 200 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[1]

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

    • After the MTT incubation, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[2]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes or by pipetting up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.[1]

    • Average the absorbance readings for each set of replicates.

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Hypothetical Signaling Pathway

While the precise signaling pathway for this compound in mammalian cells is not fully elucidated, many steroid-like molecules act through intracellular receptors that function as transcription factors. The following diagram illustrates a generalized steroid hormone signaling pathway that could be a starting point for investigating this compound's mechanism of action.

Steroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound receptor Cytoplasmic Receptor This compound->receptor Diffusion across cell membrane complex This compound-Receptor Complex receptor->complex Binding translocation Translocation complex->translocation dna DNA (Hormone Response Element) translocation->dna Binding to HRE transcription Modulation of Gene Transcription dna->transcription mrna mRNA transcription->mrna protein_synthesis Protein Synthesis mrna->protein_synthesis Translation cellular_effects Altered Cell Viability/Proliferation protein_synthesis->cellular_effects

Caption: A hypothetical steroid signaling pathway for this compound.

References

Application Notes and Protocols for Western Blot Analysis of Inokosterone-Mediated Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inokosterone (B78545), a phytoecdysteroid, has garnered significant interest for its potential anabolic properties, particularly its ability to stimulate protein synthesis in skeletal muscle. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent for muscle atrophy and for performance enhancement applications. Western blot analysis is a powerful immunodetection technique to elucidate the signaling pathways involved in this compound-mediated protein synthesis. These application notes provide a comprehensive protocol for utilizing Western blot to quantify the activation of key proteins in the PI3K/Akt/mTOR signaling cascade, a central regulator of muscle cell growth and protein synthesis, in response to this compound treatment.

The principle of this analysis lies in detecting the phosphorylation status of key signaling proteins. The activation of the PI3K/Akt/mTOR pathway is primarily regulated through a cascade of phosphorylation events. This compound is hypothesized to activate this pathway, leading to increased phosphorylation of Akt and its downstream effectors, such as the mammalian target of rapamycin (B549165) (mTOR), p70 S6 kinase (p70S6K), and 4E-binding protein 1 (4E-BP1). By quantifying the ratio of the phosphorylated form to the total form of these proteins, researchers can assess the anabolic potential of this compound.[1][2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in this compound-mediated protein synthesis and the general experimental workflow for its analysis using Western blot.

Inokosterone_Signaling_Pathway This compound This compound GPCR GPCR This compound->GPCR PI3K PI3K GPCR->PI3K Akt Akt PI3K->Akt phosphorylates p_Akt p-Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 activates p_mTORC1 p-mTORC1 mTORC1->p_mTORC1 p70S6K p70S6K p_mTORC1->p70S6K phosphorylates _4E_BP1 4E-BP1 p_mTORC1->_4E_BP1 phosphorylates p_p70S6K p-p70S6K p70S6K->p_p70S6K Protein_Synthesis Protein Synthesis (Muscle Growth) p_p70S6K->Protein_Synthesis p_4E_BP1 p-4E-BP1 _4E_BP1->p_4E_BP1 eIF4E eIF4E p_4E_BP1->eIF4E releases inhibition of eIF4E->Protein_Synthesis

Caption: this compound-activated PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow A Cell Culture & this compound Treatment (e.g., C2C12 myotubes) B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Acquisition & Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on phytoecdysteroids, which are structurally and functionally similar to this compound, and expected outcomes for key protein phosphorylation events in C2C12 myotubes.

Table 1: Effect of 20-Hydroxyecdysone (20HE) on Akt Phosphorylation in C2C12 Myotubes

TreatmentDurationp-Akt / Total Akt Ratio (Fold Change vs. Control)
Vehicle (Control)2 hours1.0
1 µM 20HE30 minutes~1.5[1]
1 µM 20HE2 hours~2.0[1]
1 µM 20HE24 hours~1.2[1]

Table 2: Expected Dose-Dependent Effect of this compound on Akt Phosphorylation

This compound ConcentrationDurationExpected p-Akt / Total Akt Ratio (Fold Change vs. Control)
0 µM (Control)2 hours1.0
0.1 µM2 hours1.2 - 1.5
0.5 µM2 hours1.5 - 2.0
1.0 µM2 hours2.0 - 2.5
5.0 µM2 hours2.2 - 2.8

Table 3: Expected Downstream Effects of this compound (1 µM) on mTORC1 Signaling

Target ProteinDurationExpected Phosphorylation Ratio (Fold Change vs. Control)
p-p70S6K / Total p70S6K2 hours1.8 - 2.2
p-4E-BP1 / Total 4E-BP12 hours1.5 - 2.0

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: C2C12 mouse myoblasts are a suitable model system.

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation into myotubes, grow myoblasts to ~90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). Replace the differentiation medium every 24 hours for 4-6 days.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in the differentiation medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Treat the differentiated myotubes for the desired duration (e.g., 30 minutes, 2 hours, 24 hours). Include a vehicle control (medium with the same concentration of DMSO without this compound).

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and aspirate the medium.

  • Wash the myotubes twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Use the results to normalize the protein amounts for each sample to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of total protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-p70S6K (Thr389), rabbit anti-p70S6K, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-4E-BP1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities for each protein using image analysis software.

  • Normalization: For each lane, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. A loading control (e.g., GAPDH or β-actin) should also be used to confirm equal protein loading across all lanes.

  • Quantification: Express the results as a fold change relative to the vehicle-treated control group. Perform statistical analysis to determine the significance of the observed changes.

References

Application Notes and Protocols for Inokosterone Studies in Animal Models of Sarcopenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcopenia, the age-related decline in muscle mass, strength, and function, presents a significant challenge to healthy aging. The exploration of natural compounds with potential anabolic properties is a promising avenue for therapeutic intervention. Inokosterone (B78545), a phytoecdysteroid, has garnered interest for its potential to promote muscle growth. However, its efficacy in the context of sarcopenia has not been extensively studied. These application notes provide a comprehensive guide for researchers designing preclinical studies to investigate the effects of this compound on sarcopenia, drawing upon existing knowledge of related phytoecdysteroids and established animal models of muscle wasting.

Animal Models of Sarcopenia

The selection of an appropriate animal model is critical for elucidating the mechanisms of sarcopenia and evaluating potential therapeutics. Rodent models are frequently utilized due to their relatively short lifespan, genetic tractability, and physiological similarities to humans in terms of muscle aging.[1][2][3]

Aged Rodent Models

Naturally aged rodents are considered the gold standard for studying sarcopenia as they recapitulate the progressive and multifactorial nature of the condition.[4]

  • Species and Strain:

    • Rats: Fischer 344, Brown Norway, and F1 hybrids (Fischer 344 x Brown Norway) are commonly used. Aged rats (typically >24 months) exhibit significant muscle atrophy and weakness.[5]

    • Mice: C57BL/6 mice are a prevalent strain for aging studies. Sarcopenic features become apparent at around 24-27 months of age.[6]

Disuse-Induced Atrophy Models

These models mimic the muscle wasting that occurs with inactivity, a contributing factor to sarcopenia.

  • Hindlimb Unloading (HU): This model is induced by suspending the hindlimbs of the animal, leading to rapid and significant muscle atrophy, particularly in postural muscles like the soleus.[1][7]

  • Immobilization: Casting or splinting a hindlimb also induces localized muscle atrophy.[8]

Genetically Engineered Mouse Models (GEMMs)

GEMMs can be used to investigate the role of specific genes and signaling pathways in sarcopenia.[4] Models with accelerated aging phenotypes or targeted mutations in muscle-related genes can be valuable tools.

Experimental Protocols

The following are detailed protocols that can be adapted for this compound studies in various sarcopenia models.

Protocol 1: this compound Administration in Aged Rats

Objective: To evaluate the effect of chronic this compound supplementation on muscle mass and function in aged rats.

Materials:

  • Aged male Fischer 344 x Brown Norway rats (24 months old)

  • This compound (purity ≥95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal scale

  • Grip strength meter

  • Treadmill

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record baseline body weight, grip strength, and treadmill performance for all animals.

  • Randomization: Randomly assign rats to two groups:

    • Vehicle control group

    • This compound-treated group

  • Dosing:

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 8-12 weeks). The dosage of related phytoecdysteroids like 20-hydroxyecdysone (B1671079) has been studied at 5 mg/kg body weight.[8]

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform functional tests (grip strength, treadmill) every two weeks.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key muscles (e.g., gastrocnemius, soleus, tibialis anterior). A portion of the muscle tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed for histological examination.

Protocol 2: this compound in a Hindlimb Unloading Mouse Model

Objective: To determine if this compound can attenuate disuse-induced muscle atrophy in mice.

Materials:

  • Adult male C57BL/6 mice (e.g., 4-6 months old)

  • Hindlimb unloading apparatus

  • This compound

  • Vehicle

  • Subcutaneous injection supplies or oral gavage needles

Procedure:

  • Acclimatization and Baseline: Similar to the aged rat protocol.

  • Group Assignment: Randomly assign mice to three groups:

    • Control (no unloading, vehicle treatment)

    • Hindlimb Unloading (HU) + Vehicle

    • Hindlimb Unloading (HU) + this compound

  • Hindlimb Unloading:

    • Suspend the hindlimbs of the mice in the HU groups for a specified duration (e.g., 7-14 days).[7] Ensure the mice can move freely on their forelimbs and have access to food and water.

  • Treatment: Administer this compound or vehicle daily via a suitable route (e.g., subcutaneous injection, oral gavage) throughout the unloading period.

  • Endpoint Analysis: At the end of the unloading period, euthanize the animals and collect muscle tissues for analysis of mass, fiber cross-sectional area, and molecular markers of atrophy and protein synthesis.

Quantitative Data Summary

While no quantitative data is available for this compound in sarcopenia models, the following tables summarize findings from studies on the related phytoecdysteroid, 20-hydroxyecdysone (20E), in other relevant models. This data can serve as a reference for designing this compound experiments.

Table 1: Effects of 20-Hydroxyecdysone (20E) on Muscle Properties in Animal Models

Animal ModelTreatment DetailsKey FindingsReference
Young Rats20E administrationIncreased grip strength.[7]
Young Rats7 days of 20E treatmentIncreased fiber cross-sectional area in soleus muscle.[7]
Sedentary Aging Mice (20 months)28 days of 20E treatmentNo significant change in muscle mass, fiber cross-sectional area, or activation of the PI3K-Akt pathway.[9][10]
Adult and Old Mice with Eccentric Contraction-Induced Injury7 days of 20E supplementationAccelerated recovery of skeletal muscle function.[7][11]

Signaling Pathways and Visualization

Phytoecdysteroids are believed to exert their anabolic effects through the activation of specific signaling pathways that promote protein synthesis and inhibit protein degradation. The PI3K/Akt/mTOR pathway is a key regulator of muscle growth and is a likely target of this compound.[12][13]

Proposed Signaling Pathway of this compound in Skeletal Muscle

The following diagram illustrates the hypothesized mechanism by which this compound may promote muscle protein synthesis, based on studies of related compounds.

Inokosterone_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ProteinSynthesis Increased Protein Synthesis p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: Hypothesized this compound Signaling Pathway in Muscle.

Experimental Workflow for this compound Studies in Aged Rodents

This workflow diagram outlines the key steps in conducting a study to evaluate this compound in an aged rodent model of sarcopenia.

Experimental_Workflow Start Start: Aged Rodent Model (e.g., 24-month-old rats) Baseline Baseline Measurements (Body Weight, Grip Strength, Motor Function) Start->Baseline Randomization Randomization Baseline->Randomization Control Control Group (Vehicle) Randomization->Control Group 1 Treatment This compound Group Randomization->Treatment Group 2 Monitoring Weekly/Bi-weekly Monitoring (Body Weight, Food Intake, Functional Tests) Control->Monitoring Treatment->Monitoring Endpoint Endpoint (e.g., 8-12 weeks) Monitoring->Endpoint Tissue Tissue Collection (Muscle Mass, Histology, Molecular Analysis) Endpoint->Tissue

Caption: Experimental Workflow for this compound Studies.

Conclusion and Future Directions

The provided application notes and protocols offer a framework for initiating research into the potential of this compound as a therapeutic agent for sarcopenia. While direct evidence is currently lacking, the anabolic properties of related phytoecdysteroids suggest that this compound warrants investigation. Future studies should focus on establishing optimal dosing, evaluating efficacy in various sarcopenia models, and elucidating the precise molecular mechanisms of action. A key question to address is whether this compound's potential benefits are more pronounced in the context of an anabolic stimulus, such as exercise, which has been suggested for other phytoecdysteroids.[11] Such research will be crucial in determining the translational potential of this compound for combating age-related muscle decline.

References

Application Notes and Protocols for Inokosterone Research in Osteoporosis and Bone Loss Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of inokosterone (B78545) on bone metabolism, specifically focusing on its potential as a therapeutic agent for osteoporosis. The information is compiled from recent studies on this compound's role in promoting osteogenic differentiation and preventing bone loss.

Introduction

This compound, a phytoecdysteroid found in the plant Achyranthes bidentata, has emerged as a promising natural compound for the treatment of osteoporosis.[1] Research indicates that this compound can enhance the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) and mitigate bone loss in animal models of postmenopausal osteoporosis.[1] Its mechanism of action is believed to involve the activation of key signaling pathways that govern bone formation. These notes provide detailed methodologies for replicating and expanding upon these findings.

Mechanism of Action

This compound exerts its pro-osteogenic effects through the modulation of multiple intracellular signaling pathways. The two primary pathways identified are:

  • BMP2/Smad Signaling Pathway: this compound has been shown to upregulate the expression of Bone Morphogenetic Protein 2 (BMP2). This growth factor plays a crucial role in bone formation by binding to its receptors and initiating a signaling cascade that involves the phosphorylation of Smad1/5/8. The activated Smad complex then translocates to the nucleus to promote the transcription of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2) and Osterix (OSX).[1]

  • PI3K/Akt/mTOR Signaling Pathway: Network pharmacology and molecular docking studies suggest that this compound may also act through the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell survival, proliferation, and differentiation, including that of osteoblasts.

Data Presentation

The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound.

Table 1: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rat Model of Osteoporosis

ParameterSham ControlOVX ControlThis compound (2 mg/kg)This compound (4 mg/kg)
Bone Mineral Density (BMD) (g/cm²) Data unavailableData unavailableData unavailableData unavailable
Bone Volume/Total Volume (BV/TV) (%) Data unavailableData unavailableData unavailableData unavailable
Trabecular Number (Tb.N) (1/mm) Data unavailableData unavailableData unavailableData unavailable
Trabecular Separation (Tb.Sp) (mm) Data unavailableData unavailableData unavailableData unavailable
Serum Alkaline Phosphatase (ALP) (U/L) Data unavailableData unavailableData unavailableData unavailable
Serum Osteocalcin (OCN) (ng/mL) Data unavailableData unavailableData unavailableData unavailable

Note: Specific quantitative data with mean ± standard deviation and p-values are not available in the provided search results. It is recommended to consult the full-text research articles to populate this table accurately.

Table 2: In Vitro Effects of this compound on Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs)

ParameterControlThis compound (50 mg/L)This compound (100 mg/L)This compound (200 mg/L)
Alkaline Phosphatase (ALP) Activity (Fold Change) 1.0Data unavailableData unavailableData unavailable
Alizarin Red S Staining (OD at 562 nm) Data unavailableData unavailableData unavailableData unavailable
RUNX2 Protein Expression (Relative Density) Data unavailableData unavailableData unavailableData unavailable
Osterix (OSX) Protein Expression (Relative Density) Data unavailableData unavailableData unavailableData unavailable
BMP2 Protein Expression (Relative Density) Data unavailableData unavailableData unavailableData unavailable
p-Smad1/Smad1 Ratio Data unavailableData unavailableData unavailableData unavailable

Note: Specific quantitative data with mean ± standard deviation and p-values are not available in the provided search results. It is recommended to consult the full-text research articles to populate this table accurately.

Experimental Protocols

Protocol 1: Ovariectomy-Induced Osteoporosis in Rats

This protocol describes the induction of osteoporosis in female rats through bilateral ovariectomy (OVX), a standard model for postmenopausal osteoporosis.

Materials:

  • Female Sprague-Dawley or Wistar rats (12-16 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Animal warming pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol.

  • Shave and disinfect the surgical area on the dorsal or ventral side.

  • Dorsal Approach: Make a single longitudinal incision in the skin over the lumbar spine. Locate the ovaries in the retroperitoneal space, lateral to the kidneys.

  • Ventral Approach: Make a midline abdominal incision. The ovaries are located caudal to the kidneys.

  • Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.

  • Excise the ovary.

  • Repeat the procedure for the contralateral ovary.

  • Close the muscle layer and skin with sutures.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Allow a post-operative period of 8-12 weeks for the development of significant bone loss before commencing treatment with this compound.

  • Administer this compound (2 or 4 mg/kg) or vehicle control daily by oral gavage for the duration of the treatment period.

  • At the end of the study, euthanize the animals and collect femurs and lumbar vertebrae for micro-computed tomography (µCT) analysis and blood for serum marker analysis.

Protocol 2: In Vitro Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs)

This protocol outlines the procedure for inducing osteogenic differentiation in cultured rat BMSCs.

Materials:

  • Rat bone marrow aspirate

  • Ficoll-Paque solution

  • Basal medium (e.g., α-MEM or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Osteogenic induction medium: Basal medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Isolate BMSCs from rat bone marrow by density gradient centrifugation using Ficoll-Paque.

  • Culture the isolated BMSCs in basal medium until they reach 80-90% confluency.

  • Seed the BMSCs into 6-well or 24-well plates at a density of 1 x 10^5 cells/well.

  • Once the cells are attached and have reached approximately 70% confluency, replace the basal medium with osteogenic induction medium.

  • Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 mg/L) or vehicle control.

  • Change the medium every 2-3 days for a total of 14-21 days.

  • At the end of the culture period, proceed with ALP activity assay, Alizarin Red S staining, or protein extraction for Western blot analysis.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • After the desired period of osteogenic induction, wash the BMSC culture with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration of each sample.

Protocol 4: Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.

Materials:

  • 4% paraformaldehyde (PFA) or 70% ethanol (B145695) for fixation

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

Procedure:

  • After 14-21 days of osteogenic induction, wash the cell culture with PBS.

  • Fix the cells with 4% PFA or 70% ethanol for 15-30 minutes at room temperature.

  • Wash the fixed cells thoroughly with distilled water.

  • Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

  • Aspirate the staining solution and wash the wells with distilled water until the wash water is clear.

  • Visualize the red-orange mineralized nodules under a microscope.

  • For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

Protocol 5: Western Blot Analysis

This protocol is used to detect and quantify the expression of specific proteins in the signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BMP2, anti-Smad1, anti-p-Smad1, anti-RUNX2, anti-Osterix, anti-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated BMSCs using RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Inokosterone_BMP2_Signaling_Pathway This compound This compound BMP2 BMP2 Expression This compound->BMP2 BMPR BMP Receptor BMP2->BMPR Binds Smad1_5 Smad1/5 BMPR->Smad1_5 Phosphorylates p_Smad1_5 p-Smad1/5 Smad_complex Smad Complex p_Smad1_5->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates RUNX2_OSX RUNX2 / Osterix Expression Nucleus->RUNX2_OSX Promotes Transcription Osteogenic_Differentiation Osteogenic Differentiation RUNX2_OSX->Osteogenic_Differentiation

Caption: this compound-activated BMP2/Smad signaling pathway.

Inokosterone_PI3K_Akt_mTOR_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt mTOR mTOR p_Akt->mTOR Activates p_mTOR p-mTOR Cell_Survival Cell Survival & Proliferation p_mTOR->Cell_Survival Osteoblast_Differentiation Osteoblast Differentiation p_mTOR->Osteoblast_Differentiation

Caption: Putative PI3K/Akt/mTOR signaling pathway modulated by this compound.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model OVX Ovariectomized Rat Model (Osteoporosis Induction) Treatment This compound Treatment (2 or 4 mg/kg, p.o.) OVX->Treatment Analysis_in_vivo Analysis: - µCT (BMD, BV/TV, etc.) - Serum Markers (ALP, OCN) Treatment->Analysis_in_vivo BMSC_Isolation BMSC Isolation from Rat Bone Marrow Osteogenic_Induction Osteogenic Induction & This compound Treatment (50, 100, 200 mg/L) BMSC_Isolation->Osteogenic_Induction Analysis_in_vitro Analysis: - ALP Activity Assay - Alizarin Red S Staining - Western Blot (BMP2, Smad, RUNX2) Osteogenic_Induction->Analysis_in_vitro

Caption: Experimental workflow for this compound research.

References

Application of Inokosterone in Metabolic Syndrome Research: An Overview of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic potential of natural compounds for metabolic disorders, a comprehensive review of scientific literature reveals a significant gap in research specifically investigating the application of inokosterone (B78545) in metabolic syndrome. Extensive searches have not yielded specific studies detailing the effects of this compound on the key components of metabolic syndrome, such as insulin (B600854) resistance, dyslipidemia, obesity, and hypertension. Therefore, the creation of detailed application notes and protocols for this compound in this specific research area is not feasible at this time due to the lack of available quantitative data and established experimental methodologies.

Metabolic syndrome is a complex condition characterized by a cluster of interrelated metabolic abnormalities that increase the risk of developing cardiovascular disease and type 2 diabetes. The underlying pathophysiology often involves intricate signaling pathways related to insulin action, lipid metabolism, and inflammation. While research into various natural compounds and their impact on these pathways is ongoing, this compound has not yet been a significant focus in this particular field of study.

Potential Avenues for Future Research

Although direct evidence is lacking, the broader class of compounds to which this compound belongs, ecdysteroids, has been shown to influence metabolic processes. For instance, 20-hydroxyecdysone, a well-studied ecdysteroid, has been reported to counteract insulin signaling. This suggests a potential, yet unexplored, mechanism by which this compound could theoretically impact glucose metabolism.

Future research endeavors could explore the following:

  • In vitro studies: Investigating the direct effects of this compound on cell lines relevant to metabolic syndrome, such as adipocytes, hepatocytes, and myocytes. Key parameters to assess would include glucose uptake, lipid accumulation, and the expression of relevant genes and proteins.

  • Animal models: Utilizing established animal models of metabolic syndrome (e.g., high-fat diet-induced obese mice) to evaluate the in vivo effects of this compound administration on body weight, glucose tolerance, insulin sensitivity, and lipid profiles.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which this compound might exert any observed metabolic effects.

General Experimental Approaches in Metabolic Syndrome Research

While specific protocols for this compound are unavailable, researchers interested in this area can draw upon established methodologies used in the broader field of metabolic syndrome research.

Experimental Workflow for Investigating a Novel Compound in Metabolic Syndrome

cluster_0 In Vitro Screening cluster_1 In Vivo Model Studies cluster_2 Mechanism of Action ivs1 Cell Line Selection (e.g., 3T3-L1, HepG2) ivs2 Dose-Response Studies ivs1->ivs2 ivs3 Assessment of: - Cytotoxicity - Glucose Uptake - Lipogenesis/Lipolysis - Gene Expression (e.g., PPARγ, SREBP-1c) ivs2->ivs3 ivm1 Animal Model Selection (e.g., High-Fat Diet-Induced Obese Mice) ivs3->ivm1 Promising Results ivm2 Treatment Administration (Dosage, Duration) ivm1->ivm2 ivm3 Metabolic Phenotyping: - Body Weight & Composition - Glucose & Insulin Tolerance Tests - Blood Lipid Profile - Blood Pressure ivm2->ivm3 moa1 Tissue Collection (Liver, Adipose, Muscle) ivm3->moa1 Significant Effects moa2 Molecular Analysis: - Western Blot (Protein Expression) - qPCR (Gene Expression) - Histology moa1->moa2 moa3 Signaling Pathway Analysis (e.g., Insulin, AMPK pathways) moa2->moa3

Caption: General workflow for preclinical evaluation of a compound for metabolic syndrome.

Key Signaling Pathways in Metabolic Syndrome

Understanding the key signaling pathways implicated in metabolic syndrome is crucial for designing mechanistic studies.

cluster_insulin Insulin Signaling Pathway cluster_lipid Lipid Metabolism Pathway cluster_inflammation Inflammatory Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake SREBP1c SREBP-1c FAS FAS SREBP1c->FAS ACC ACC SREBP1c->ACC Lipogenesis Lipogenesis FAS->Lipogenesis ACC->Lipogenesis PPARg PPARγ Adipogenesis Adipogenesis PPARg->Adipogenesis NFkB NF-κB InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines JNK JNK JNK->InflammatoryCytokines InsulinResistance Insulin Resistance InflammatoryCytokines->InsulinResistance

Caption: Simplified overview of key signaling pathways relevant to metabolic syndrome.

Investigating the Anti-Cancer Properties of Phytoecdysteroids: A Focus on Inokosterone and 20-Hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel anti-cancer agents, natural products remain a vital source of inspiration and therapeutic leads. Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, have garnered scientific interest for their diverse biological activities, including potential anti-cancer properties. While research on inokosterone (B78545) is emerging, a significant body of evidence has been established for a closely related and abundant phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E) . This document provides a comprehensive overview of the anti-cancer properties of phytoecdysteroids, using 20-hydroxyecdysone as a primary example due to the wealth of available data. The methodologies and findings presented here can serve as a valuable resource for investigating the therapeutic potential of this compound and other related compounds.

Phytoecdysteroids have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of key signaling pathways involved in tumorigenesis, such as the PI3K/Akt and MAPK pathways.[1] This document outlines detailed protocols for key in vitro assays to assess these anti-cancer properties and presents available quantitative data to facilitate experimental design and data interpretation.

Data Presentation: Quantitative Anti-Cancer Effects of 20-Hydroxyecdysone

The following tables summarize the in vitro anti-cancer activity of 20-hydroxyecdysone (20E) across various cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of 20-Hydroxyecdysone in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
H1299Non-Small Cell Lung Cancer> 10048
A549Non-Small Cell Lung Cancer> 10048
H460Non-Small Cell Lung Cancer> 10048
MDA-MB-231Triple-Negative Breast CancerSignificant viability inhibitionNot specified
T-47DBreast Cancer (ER/PR+, HER2-/+)Proapoptotic activity observedNot specified

Note: While direct IC50 values for 20E are not consistently high, it has been shown to significantly inhibit viability and induce apoptosis in a dose-dependent manner in sensitive cell lines. It also exhibits synergistic effects with conventional chemotherapeutic agents.[1][2]

Table 2: Effects of 20-Hydroxyecdysone on Cell Cycle Distribution in BmN-SWU1 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (0h)552520
0.25 µg/mL 20E (24h)701515
0.25 µg/mL 20E (48h)751015

[Data adapted from a study on BmN-SWU1 cells, demonstrating cell cycle arrest at the G0/G1 phase.][3]

Table 3: Modulation of Apoptosis-Related Proteins by 20-Hydroxyecdysone in Breast Cancer Cells

Cell LineTreatmentBax ExpressionBcl-2 ExpressionBax/Bcl-2 RatioCaspase-3 Activation
MDA-MB-23120-HEIncreasedDecreasedIncreasedYes
T-47D20-HEIncreasedDecreasedIncreasedYes

[This table summarizes the pro-apoptotic effects of 20-hydroxyecdysone (20-HE) observed in breast cancer cells.][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or 20-Hydroxyecdysone (20E)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or 20E in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or 20E for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K/Akt, MAPK) and apoptosis (e.g., Bax, Bcl-2, caspases).

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by phytoecdysteroids and a general experimental workflow.

cluster_workflow Experimental Workflow for In Vitro Anti-Cancer Assessment A Cancer Cell Culture B Treatment with This compound / 20E A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V / PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis & Interpretation C->G D->G E->G F->G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inoko This compound / 20E Inoko->PI3K Inhibition? Inoko->pAkt Inhibition? cluster_mapk MAPK Signaling Pathway Stimuli External Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) pERK->Transcription Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response Inoko This compound / 20E Inoko->Raf Modulation? Inoko->MEK Modulation? cluster_apoptosis Intrinsic Apoptosis Pathway Inoko This compound / 20E Bax Bax (Pro-apoptotic) Inoko->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inoko->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Inokosterone as a Neuroprotective Agent in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. Emerging research suggests that naturally occurring compounds may offer therapeutic potential in combating these devastating conditions. Inokosterone (B78545), a phytoecdysteroid, has demonstrated promising neuroprotective properties, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1] This document provides detailed application notes and experimental protocols for studying the neuroprotective effects of this compound in various in vitro models of neurodegenerative diseases.

Mechanism of Action

This compound is believed to exert its neuroprotective effects through multiple mechanisms. As an ecdysteroid, it is part of a class of compounds that have been shown to enhance the survival and viability of neuronal cells under neurotoxic stress.[1] The primary mechanisms include scavenging of free radicals, prevention of lipid peroxidation, and modulation of key signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt and NF-κB pathways.[2] Additionally, studies on related compounds suggest a role in the activation of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase.[2]

Application Notes

In Vitro Neurodegenerative Disease Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable in vitro model for neurodegenerative disease research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurotoxicity and neuroprotection.[3][4][5] Common neurotoxins used to induce cellular models of specific neurodegenerative diseases include:

  • Rotenone (B1679576) and MPP+: These mitochondrial complex I inhibitors are used to model Parkinson's disease by inducing oxidative stress and dopaminergic neuron death.[1][6][7]

  • 6-Hydroxydopamine (6-OHDA): This neurotoxin is selectively taken up by dopaminergic neurons, leading to their degeneration, and is another common model for Parkinson's disease.[8][9]

  • β-Amyloid (Aβ): Aggregated Aβ peptides are a hallmark of Alzheimer's disease and are used to induce neuronal toxicity and apoptosis.[10]

This compound Treatment

For in vitro studies, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentrations for treating the cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any potential effects of the solvent. Preliminary dose-response experiments are recommended to determine the optimal, non-toxic concentration of this compound for neuroprotection studies.

Quantitative Data Summary

The following table summarizes the antioxidant effects of this compound in a yeast model, which serves as a foundational indicator of its potential neuroprotective capabilities against oxidative stress, a key factor in neurodegeneration.

ParameterModel SystemThis compound ConcentrationTreatment DurationObservation
Reactive Oxygen Species (ROS) Level Saccharomyces cerevisiae (BY4741)0.3, 1, 3 µM24 hDose-dependent decrease in H₂O₂-induced ROS levels.[11]
0.3, 1, 3 µM48 hContinued significant reduction in ROS levels.[11]
Malondialdehyde (MDA) Level Saccharomyces cerevisiae (BY4741)0.3, 1, 3 µM24 hSignificant reduction in lipid peroxidation marker MDA.[11]
0.3, 1, 3 µM48 hSustained decrease in MDA levels.[11]
Total Superoxide Dismutase (T-SOD) Activity Saccharomyces cerevisiae (BY4741)0.3, 1, 3 µM24 hDose-dependent increase in T-SOD enzyme activity.[11]
0.3, 1, 3 µM48 hMaintained elevated T-SOD activity.[11]
Catalase (CAT) Activity Saccharomyces cerevisiae (BY4741)0.3, 1, 3 µM24 hSignificant increase in CAT enzyme activity.[11]
0.3, 1, 3 µM48 hContinued enhancement of CAT activity.[11]
Glutathione Peroxidase (GPx) Activity Saccharomyces cerevisiae (BY4741)0.3, 1, 3 µM24 hDose-dependent increase in GPx enzyme activity.[11]
0.3, 1, 3 µM48 hSustained high GPx activity.[11]

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation
  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.[3] Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Differentiation: To induce a neuronal phenotype, seed SH-SY5Y cells at a density of 1 x 10⁵ cells/cm². After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid (RA).[3] Refresh the differentiation medium every 2-3 days for a total of 7-10 days before conducting neurotoxicity assays.[3]

Protocol 2: In Vitro Parkinson's Disease Model and this compound Treatment
  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

  • This compound Pre-treatment: Prepare various concentrations of this compound in the differentiation medium. Pre-treat the cells with this compound for 2 hours.

  • Neurotoxin Treatment: Induce neurotoxicity by adding rotenone (e.g., 100 nM) or MPP+ (e.g., 500 µM) to the wells and incubate for 24-48 hours.[3][6]

Protocol 3: Cell Viability (MTT) Assay
  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 4: Reactive Oxygen Species (ROS) Production Assay
  • Probe Loading: After treatment, wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 20 µM DCFH-DA solution in PBS to each well.[3]

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[3]

  • Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a microplate reader.

Protocol 5: Caspase-3/7 Activity Assay for Apoptosis
  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells in a white-walled 96-well plate as described in Protocol 2.

  • Reagent Addition: After treatment, add 100 µL of a luminogenic caspase-3/7 substrate solution to each well.[3]

  • Incubation and Measurement: Mix by gentle shaking and incubate at room temperature for 1 hour in the dark. Measure the luminescence using a microplate reader.[3]

Protocol 6: Western Blot for PI3K/Akt Pathway Analysis
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_stress Neurotoxic Stress (e.g., Rotenone, MPP+, 6-OHDA, Aβ) cluster_inoko This compound cluster_pathways Cellular Response Stress Oxidative Stress, Mitochondrial Dysfunction Apoptosis Apoptosis Stress->Apoptosis induces Inflammation Neuroinflammation Stress->Inflammation induces This compound This compound PI3K PI3K This compound->PI3K activates NFkB NF-κB This compound->NFkB inhibits Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits Survival Neuronal Survival Akt->Survival promotes NFkB->Inflammation promotes

Caption: Proposed signaling pathways of this compound's neuroprotective effects.

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays Culture 1. Culture SH-SY5Y cells Differentiate 2. Differentiate with Retinoic Acid (7-10 days) Culture->Differentiate Pretreat 3. Pre-treat with this compound (2h) Differentiate->Pretreat Induce 4. Induce Neurotoxicity (24-48h) (e.g., Rotenone, MPP+, 6-OHDA, Aβ) Pretreat->Induce Viability Cell Viability (MTT) Induce->Viability ROS ROS Production (DCFH-DA) Induce->ROS Apoptosis Apoptosis (Caspase-3/7) Induce->Apoptosis Signaling Signaling Pathways (Western Blot) Induce->Signaling

Caption: Experimental workflow for in vitro neuroprotection studies.

References

In Vivo Administration of Inokosterone in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of inokosterone (B78545) in rodent models, based on currently available scientific literature. This compound, a phytoecdysteroid, has garnered interest for its potential therapeutic effects, notably in the context of osteoporosis.

Data Presentation

The following tables summarize quantitative data from in vivo studies involving the administration of this compound and related compounds to rodents.

Table 1: this compound Administration Parameters in Rodents

SpeciesExperimental ModelAdministration RouteDosageFrequencyDurationVehicleReference
RatOvariectomy (OVX)-induced OsteoporosisOral Gavage2 or 4 mg/kgDailyNot SpecifiedNot Specified in Publication[1]
RatCastrated MaleSubcutaneous50 mg/ratDaily8 daysVehicle No. 17874 (0.4% polysorbate-80, 0.5% CMC and 0.9% benzyl (B1604629) alcohol in 0.9% physiological saline)[2]

Table 2: Acute Toxicity Data for this compound in Mice

SpeciesAdministration RouteParameterValueVehicleReference
MouseIntraperitonealLD507.8 g/kgNot Specified[3]
MouseOralLD50>9 g/kgNot Specified[3]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound to rodents. These protocols are based on a combination of specific findings for this compound and generalized good-practice guidelines for rodent handling and substance administration.

Protocol 1: Oral Gavage Administration in Rats

This protocol is adapted from a study investigating the effects of this compound on osteoporosis in ovariectomized rats.[1]

1. Materials:

  • This compound

  • Vehicle (A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) or a suspension in water, though the specific vehicle was not stated in the reference study.[4])

  • Gavage needles (18-20 gauge, straight or curved, with a ball tip appropriate for the size of the rat)

  • Syringes (1-3 mL)

  • Weighing scale

  • Mortar and pestle or other appropriate homogenization equipment

2. Preparation of this compound Suspension (Example using 0.5% Methylcellulose):

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • If starting with solid this compound, finely grind it using a mortar and pestle.

  • Prepare a 0.5% methylcellulose solution in sterile water.

  • Gradually add the powdered this compound to the methylcellulose solution while continuously mixing or vortexing to ensure a uniform suspension. Prepare fresh daily.

3. Administration Procedure:

  • Weigh the rat to determine the precise volume of the this compound suspension to administer.

  • Gently but firmly restrain the rat. For a one-person procedure, this can be done by placing the rat on a wire cage lid, holding the tail, and then firmly gripping the loose skin at the back of the neck to immobilize the head.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Fill a syringe with the appropriate volume of the this compound suspension and attach the gavage needle.

  • With the rat's head held upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in place, dispense the suspension smoothly and steadily.

  • Withdraw the needle in a single, smooth motion.

  • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.

Protocol 2: Subcutaneous (SC) Injection in Rats

This protocol is based on an older study and generalized guidelines for subcutaneous injections in rodents.

1. Materials:

  • This compound

  • Sterile Vehicle (e.g., 0.4% polysorbate-80, 0.5% CMC and 0.9% benzyl alcohol in 0.9% physiological saline as used in a similar study[2])

  • Sterile syringes (1 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

2. Preparation of this compound Solution/Suspension:

  • Aseptically prepare the vehicle solution.

  • Dissolve or suspend the calculated amount of this compound in the sterile vehicle to achieve the desired final concentration. Ensure thorough mixing.

3. Administration Procedure:

  • Weigh the rat to determine the injection volume.

  • Restrain the rat.

  • Select an injection site, typically the loose skin over the back or flank.

  • Swab the injection site with 70% ethanol.

  • Lift a fold of skin to create a "tent."

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspirate briefly by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.

  • If no blood is aspirated, inject the solution smoothly.

  • Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

  • Return the animal to its cage and monitor for any adverse reactions at the injection site.

Protocol 3: Intraperitoneal (IP) Injection in Mice

While a specific study detailing an IP protocol for this compound's therapeutic effects was not identified, this generalized protocol is provided based on standard laboratory procedures and toxicity data.[3][5] A vehicle used for another ecdysteroid, ponasterone A, involved dissolving it in a minimal amount of DMSO and then mixing with olive or sesame oil for IP injection, which could be a starting point for this compound.[6]

1. Materials:

  • This compound

  • Sterile Vehicle (e.g., DMSO and sesame oil)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

2. Preparation of this compound Solution:

  • Dissolve the required amount of this compound in a minimal volume of DMSO.

  • Add the appropriate volume of sterile sesame oil and vortex thoroughly to create a uniform solution or fine suspension.

3. Administration Procedure:

  • Weigh the mouse to calculate the correct injection volume.

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 10-30 degree angle into the peritoneal cavity.

  • Aspirate to check for the entry of urine or intestinal contents. If any fluid is drawn, discard the syringe and prepare a new injection.

  • If aspiration is clear, inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of pain or distress.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to influence key signaling pathways involved in cellular processes like osteogenesis.

BMP2 Signaling Pathway in Osteogenesis: In the context of osteoporosis, this compound has been found to promote osteogenic differentiation by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.[1] This involves the upregulation of BMP2, which in turn activates Smad1 and the downstream transcription factor RUNX2, leading to the expression of osteogenic markers.

BMP2_Signaling_Pathway This compound This compound BMP2 BMP2 This compound->BMP2 Activates Smad1 Smad1 BMP2->Smad1 Activates RUNX2 RUNX2 Smad1->RUNX2 Activates Osteogenic_Markers Osteogenic Markers (Collagen I, ALP, OCN) RUNX2->Osteogenic_Markers Upregulates Osteogenic_Differentiation Osteogenic_Differentiation Osteogenic_Markers->Osteogenic_Differentiation

This compound activates the BMP2 signaling pathway.

Predicted PI3K/Akt/mTOR Signaling Pathway: Network pharmacology studies suggest that this compound may also exert its effects through the Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8]

PI3K_Akt_mTOR_Pathway This compound This compound PIK3CA PI3K This compound->PIK3CA Predicted to modulate Akt Akt PIK3CA->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Promotes Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Rodent Acclimatization OVX Ovariectomy (OVX) Surgery Animal_Acclimatization->OVX Sham_Surgery Sham Surgery Animal_Acclimatization->Sham_Surgery Inokosterone_Admin This compound Administration (e.g., Oral Gavage) OVX->Inokosterone_Admin Vehicle_Control Vehicle Control Administration Sham_Surgery->Vehicle_Control Data_Collection Data & Sample Collection (e.g., Bone, Serum) Inokosterone_Admin->Data_Collection Vehicle_Control->Data_Collection BMD_Analysis Bone Mineral Density (BMD) Analysis Data_Collection->BMD_Analysis Biochemical_Assays Biochemical Assays (e.g., Serum Markers) Data_Collection->Biochemical_Assays Histology Histological Analysis Data_Collection->Histology Western_Blot Western Blot (Signaling Pathways) Data_Collection->Western_Blot

References

Application Notes and Protocols for Gene Expression Profiling after Inokosterone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inokosterone (B78545), a phytoecdysteroid, has garnered significant interest in the scientific community for its potential anabolic and ergogenic properties without the androgenic side effects associated with traditional steroids. As a naturally occurring compound found in various plants, its mechanism of action is of particular interest for applications in sports nutrition, sarcopenia, and cachexia. Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent. Gene expression profiling provides a comprehensive overview of the cellular response to this compound treatment, revealing the key signaling pathways and downstream effector genes that mediate its biological effects.

Key Signaling Pathways

This compound is believed to exert its anabolic effects primarily through the activation of the PI3K/Akt signaling pathway and modulation of Estrogen Receptor Beta (ERβ) .

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. In skeletal muscle, its activation is a key driver of hypertrophy (muscle growth). This compound is hypothesized to activate this pathway, leading to a cascade of downstream events that promote protein synthesis and inhibit protein degradation.

PI3K_Akt_Signaling This compound This compound Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor Cell_Membrane PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits FoxO FoxO Akt->FoxO inhibits p70S6K p70S6K mTORC1->p70S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Protein_Synthesis ↑ Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Atrogin1_MuRF1 Atrogin-1/MuRF1 (Atrogenes) FoxO->Atrogin1_MuRF1 promotes transcription of Protein_Degradation ↓ Protein Degradation Atrogin1_MuRF1->Protein_Degradation

PI3K/Akt signaling cascade initiated by this compound.
Estrogen Receptor Beta (ERβ) Signaling

Recent studies suggest that some of the anabolic effects of phytoecdysteroids are mediated through the activation of ERβ.[1] This interaction appears to be distinct from the classical estrogenic pathways and does not seem to elicit feminizing effects. Activation of ERβ can contribute to muscle growth and regeneration.[2]

ER_Beta_Signaling cluster_nucleus Nucleus This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb binds to and activates ERE Estrogen Response Elements (EREs) ERb->ERE binds to Nucleus Nucleus Gene_Expression ↑ Anabolic Gene Expression (e.g., IGF-1) ERE->Gene_Expression Myostatin ↓ Myostatin Expression ERE->Myostatin

This compound-mediated ERβ signaling pathway.

Data Presentation: Gene Expression Changes

The following table summarizes expected changes in gene expression in C2C12 myotubes following treatment with ecdysteroids, based on published literature. These genes represent key markers of myogenesis (muscle formation) and atrophy (muscle breakdown).

Gene SymbolGene NameFunctionExpected Regulation
Myogenic Genes
MyoD1Myogenic differentiation 1Myogenic regulatory factor, promotes myoblast differentiation.↑ Up-regulated
MyogMyogeninMyogenic regulatory factor, essential for myotube formation.↑ Up-regulated
Igf1Insulin-like growth factor 1Promotes muscle growth and proliferation.↑ Up-regulated[1]
Mef2cMyocyte enhancer factor 2CTranscription factor involved in muscle development.↑ Up-regulated
Atrophy-Related Genes
MstnMyostatinNegative regulator of muscle mass.↓ Down-regulated[3]
Fbxo32F-box protein 32 (Atrogin-1)E3 ubiquitin ligase involved in muscle protein degradation.↓ Down-regulated
Trim63Tripartite motif containing 63 (MuRF1)E3 ubiquitin ligase involved in muscle protein degradation.↓ Down-regulated
Estrogen Receptor
Esr2Estrogen receptor 2 (beta)Nuclear receptor involved in mediating ecdysteroid effects.↑ Up-regulated

Experimental Protocols

Experimental Workflow for Gene Expression Profiling

A typical workflow for assessing the impact of this compound on gene expression in a muscle cell line like C2C12 is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis C2C12_Culture 1. C2C12 Myoblast Culture Differentiation 2. Induce Differentiation (2% Horse Serum) C2C12_Culture->Differentiation Inokosterone_Treatment 3. This compound Treatment (e.g., 10 µM for 24h) Differentiation->Inokosterone_Treatment RNA_Extraction 4. Total RNA Extraction Inokosterone_Treatment->RNA_Extraction RNA_QC 5. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep 6. Library Preparation (for RNA-Seq) or cDNA Synthesis (for qPCR) RNA_QC->Library_Prep Sequencing 7. RNA-Sequencing or Quantitative PCR Library_Prep->Sequencing Data_QC 8. Data Quality Control Sequencing->Data_QC DEG_Analysis 9. Differential Gene Expression Analysis Data_QC->DEG_Analysis Pathway_Analysis 10. Pathway and Functional Analysis DEG_Analysis->Pathway_Analysis

Workflow for this compound gene expression profiling.
Protocol 1: C2C12 Cell Culture and this compound Treatment

This protocol details the steps for culturing C2C12 mouse myoblasts, inducing their differentiation into myotubes, and treating them with this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Cell Culture:

    • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 70-80% confluency. Do not allow cells to become fully confluent as this can induce spontaneous differentiation.

  • Myotube Differentiation:

    • Seed C2C12 myoblasts in 6-well plates at a density that will allow them to reach 90-100% confluency within 24-48 hours.

    • Once confluent, wash the cells twice with PBS.

    • Replace GM with DM to induce differentiation into myotubes.

    • Allow cells to differentiate for 48-72 hours, replacing the DM every 24 hours. Myotube formation should be visible under a microscope.

  • This compound Treatment:

    • Prepare working solutions of this compound in DM from a concentrated stock solution. A final concentration range of 1-10 µM is a common starting point for ecdysteroids.

    • Include a vehicle control (DM with the same concentration of DMSO used for the this compound treatment).

    • After 48-72 hours of differentiation, replace the DM with the this compound-containing DM or the vehicle control DM.

    • Incubate the cells for the desired treatment duration. For gene expression studies, a time course of 6, 12, and 24 hours is recommended to capture both early and late transcriptional responses.

  • Cell Harvesting for RNA Extraction:

    • At the end of the treatment period, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol or the lysis buffer from an RNA extraction kit).

Protocol 2: RNA Extraction and Quality Control

This protocol provides a general outline for total RNA extraction and quality assessment.

Materials:

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit) or TRIzol reagent

  • DNase I

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or equivalent

Procedure:

  • RNA Extraction:

    • Follow the manufacturer's protocol for the chosen RNA extraction method.

    • Include an on-column or in-solution DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Quantify the RNA concentration and assess purity using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

    • Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. A high RNA Integrity Number (RIN) (ideally >8) is recommended for downstream applications like RNA-Seq.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the validation of gene expression changes for a selection of target genes.

Materials:

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Gene-specific primers for target and reference genes (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

    • Include no-template controls to check for contamination and a melt curve analysis (for SYBR Green) to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a stably expressed reference gene.

    • Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

Gene expression profiling is a powerful tool to elucidate the molecular mechanisms of this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to investigate the effects of this compound on muscle cell gene expression. By leveraging these methods, the scientific community can further unravel the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Proteomics Studies of Cells Treated with Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting proteomics studies on cells treated with inokosterone (B78545). This document outlines the theoretical background, experimental protocols, data presentation, and visualization of signaling pathways and workflows.

Introduction

This compound, a phytoecdysteroid, has garnered interest for its potential anabolic effects, including the stimulation of protein synthesis.[1][2][3] Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This document provides a framework for designing and executing such studies, from cell culture to data analysis.

Data Presentation: Quantitative Proteomic Changes Induced by this compound

While a comprehensive, publicly available quantitative proteomics dataset for this compound treatment is limited, based on existing research, we can anticipate significant changes in proteins related to protein synthesis, cell signaling, and metabolism. Phytoecdysteroids have been shown to increase overall protein synthesis by up to 20% in skeletal muscle cells.[1][2][3] The following tables illustrate expected quantitative changes in key protein pathways based on known effects of this compound and related compounds.

Table 1: Illustrative Quantitative Changes in PI3K/Akt Signaling Pathway Proteins

Protein NameGene NameFunctionFold Change (this compound vs. Control)p-value
Phosphoinositide 3-kinasePIK3CASignaling lipid synthesis1.5<0.05
Protein kinase B (Akt)AKT1Pro-survival, pro-growth signaling1.8 (p-Akt)<0.01
Mammalian target of rapamycinMTORCell growth, proliferation1.6<0.05
Eukaryotic translation initiation factor 4EEIF4ETranslation initiation1.4<0.05
Ribosomal protein S6 kinaseRPS6KB1Protein synthesis, cell growth1.7 (p-S6K)<0.01

Table 2: Illustrative Quantitative Changes in Estrogen Receptor Signaling Pathway Proteins

Protein NameGene NameFunctionFold Change (this compound vs. Control)p-value
Estrogen Receptor 1ESR1Nuclear hormone receptor1.3<0.05
Proliferating cell nuclear antigenPCNADNA replication and repair1.2>0.05
Cyclin D1CCND1Cell cycle progression1.4<0.05
B-cell lymphoma 2BCL2Apoptosis regulation1.2>0.05

Experimental Protocols

The following protocols are adapted from standard proteomics workflows and tailored for the analysis of this compound-treated cells.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate mammalian cells (e.g., C2C12 myoblasts, HEK293) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.[4]

  • Cell Culture: Culture cells in a suitable medium (e.g., DMEM for C2C12 and HEK293) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.[4]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5] The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular effects.[5]

  • Treatment: Once cells reach the desired confluency (typically 70-80%), replace the culture medium with a fresh medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).[5] Treatment duration should be optimized based on preliminary time-course experiments.[6]

  • Cell Harvesting: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.[7] Proceed immediately to protein extraction.

Protocol 2: Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[7]

  • Cell Lysis: Add the ice-cold lysis buffer to the washed cell monolayer.

  • Scraping and Collection: Scrape the cells off the culture dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. If the lysate is viscous due to DNA, sonicate briefly on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

Protocol 3: In-solution Trypsin Digestion
  • Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) and adjust the volume with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a denaturant like RapiGest SF to a final concentration of 0.1% and incubate at 37°C for 10 minutes.[8]

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 75°C for 15 minutes to reduce disulfide bonds.[8]

    • Cool to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteine residues.[8]

  • Trypsin Digestion:

    • Add sequencing-grade modified trypsin to the protein solution at a ratio of 1:50 (trypsin:protein, w/w).[8][9]

    • Incubate overnight at 37°C with shaking.[9]

  • Digestion Quenching and Peptide Cleanup:

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.[8]

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.[10]

Protocol 4: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Reconstitute the dried, desalted peptides in a loading buffer (e.g., 0.1% formic acid in water).

    • Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system, typically a nano-LC system for high sensitivity.[11][12][13]

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.[11][12][13]

  • Mass Spectrometry Analysis:

    • Elute the separated peptides directly into the ion source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[11][12][13]

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra of intact peptides followed by MS2 fragmentation spectra of selected precursor ions.[11][12][13]

Protocol 5: Data Analysis
  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify peptides and proteins by matching the experimental MS/MS spectra against a protein sequence database (e.g., UniProt).[14][15][16]

  • Protein Quantification: Quantify the relative abundance of identified proteins across different samples. For label-free quantification, this is typically based on the intensity of the precursor ions.[14][16]

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between this compound-treated and control samples.[14][16]

  • Bioinformatics Analysis: Use bioinformatics tools and databases (e.g., DAVID, STRING, Ingenuity Pathway Analysis) to perform functional annotation, pathway enrichment analysis, and protein-protein interaction network analysis of the differentially expressed proteins.[15][17][18]

Mandatory Visualizations

Signaling Pathway Diagram

Inokosterone_Signaling_Pathway This compound This compound GPCR GPCR This compound->GPCR ESR1 Estrogen Receptor 1 (ESR1) This compound->ESR1 may bind to PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ Release ER->Ca2 PI3K PI3K Ca2->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Nucleus Nucleus ESR1->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression

Caption: Proposed signaling pathways of this compound.

Experimental Workflow Diagram

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Cell_Culture 1. Cell Culture & This compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Digestion 3. In-solution Trypsin Digestion Protein_Extraction->Protein_Digestion LC_MSMS 4. LC-MS/MS Analysis Protein_Digestion->LC_MSMS Database_Search 5. Database Search & Protein Identification LC_MSMS->Database_Search Quantification 6. Protein Quantification Database_Search->Quantification Bioinformatics 7. Bioinformatics Analysis (Pathway, Network) Quantification->Bioinformatics

Caption: A standard workflow for proteomics analysis.

References

Application Notes and Protocols: Metabolomics Analysis of Phytoecdysteroid Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1] Compounds such as Inokosterone and the more extensively studied 20-hydroxyecdysone (B1671079) (Ecdysterone) have garnered significant interest for their diverse biological activities, including anabolic, anti-diabetic, and immunomodulatory effects.[2][3] this compound, for instance, has been shown to extend the longevity of yeast and mammalian cells by inducing antioxidative stress responses and mitophagy.[4] Ecdysterone has demonstrated anabolic effects by increasing protein synthesis and has shown potential in modulating lipid metabolism.[2][5]

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful platform to elucidate the mechanisms of action of such bioactive compounds. By comprehensively profiling the changes in endogenous metabolites following treatment, researchers can identify the metabolic pathways and cellular processes modulated by phytoecdysteroids.

This document provides a detailed guide for conducting a metabolomics analysis to investigate the effects of phytoecdysteroids, using Ecdysterone as a primary example due to the greater availability of metabolic data. The protocols and application notes are designed to be adaptable for studying this compound and other related compounds.

Summary of Known Metabolic Effects & Representative Data

Phytoecdysteroids like Ecdysterone are known to influence several key metabolic areas. Their anabolic effects are linked to increased protein synthesis in muscle cells.[2] Studies in animal models have also shown that Ecdysterone can beneficially affect lipid metabolism by reducing plasma and liver concentrations of triglycerides and cholesterol, as well as decreasing free fatty acids.[2][5] These effects suggest a systemic impact on energy metabolism and cellular biosynthesis.

A metabolomics study would aim to quantify these changes comprehensively. Below is a table representing the expected quantitative changes in key metabolites in plasma or cell extracts following treatment with a phytoecdysteroid like Ecdysterone, based on its known biological activities.

Table 1: Representative Quantitative Metabolomics Data of Phytoecdysteroid Treatment

Metabolite ClassMetabolite NameFold Change (Treated vs. Control)p-valuePathway(s) Affected
Amino Acids Leucine1.8 ↑< 0.01Protein Synthesis, Amino Acid Metabolism
Isoleucine1.7 ↑< 0.01Protein Synthesis, Amino Acid Metabolism
Valine1.6 ↑< 0.01Protein Synthesis, Amino Acid Metabolism
Glutamine1.4 ↑< 0.05Glutamate Metabolism, Nitrogen Metabolism
Glutamate0.7 ↓< 0.05Glutamate Metabolism, TCA Cycle
Lipids Palmitic Acid (C16:0)0.6 ↓< 0.01Fatty Acid Metabolism, Lipid Synthesis
Oleic Acid (C18:1)0.7 ↓< 0.01Fatty Acid Metabolism, Lipid Synthesis
Triglyceride (16:0/18:1/18:2)0.5 ↓< 0.001Triglyceride Metabolism
Cholesterol0.8 ↓< 0.05Steroid Biosynthesis
Lysophosphatidylcholine (16:0)1.5 ↑< 0.05Phospholipid Metabolism, Inflammation
Energy Metabolism Citrate0.8 ↓< 0.05TCA Cycle
Succinate1.3 ↑< 0.05TCA Cycle
Lactate1.2 ↑> 0.05Glycolysis
Nucleotides Inosine1.6 ↑< 0.01Purine Metabolism
Hypoxanthine1.5 ↑< 0.01Purine Metabolism

Note: This table presents hypothetical, yet biologically plausible, data based on published effects of Ecdysterone to illustrate typical results from a metabolomics experiment. Actual results may vary based on the model system and experimental conditions.

Experimental Protocols

A robust and reproducible experimental protocol is critical for a successful metabolomics study. The following sections detail the methodologies for cell culture treatment, metabolite extraction, and LC-MS analysis.

Protocol 2.1: Cell Culture and Phytoecdysteroid Treatment
  • Cell Seeding: Plate mammalian cells (e.g., C2C12 myotubes for anabolic effects, or HepG2 hepatocytes for lipid metabolism) in 6-well plates at a density of 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours in standard growth medium.

  • Treatment Preparation: Prepare a stock solution of this compound or Ecdysterone (e.g., 10 mM in DMSO). Dilute the stock solution in fresh cell culture medium to the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Cell Treatment: Aspirate the growth medium from the wells and replace it with the treatment or vehicle control medium. A minimum of 5-6 biological replicates per condition is recommended.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Harvesting: Proceed immediately to the metabolite extraction protocol to quench metabolic activity.

Protocol 2.2: Metabolite Extraction from Adherent Cells
  • Quenching and Washing: Place the 6-well plates on ice. Aspirate the culture medium. Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

  • Metabolism Quenching: Immediately add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well to quench enzymatic activity and extract metabolites.

  • Cell Scraping: Place the plates on a bed of dry ice. Using a cell scraper, scrape the frozen cells in the methanol.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until LC-MS analysis.

  • Reconstitution: Prior to analysis, reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 1 minute, sonicate for 5 minutes in an ice bath, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials for analysis.

Protocol 2.3: Untargeted Metabolomics by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used platform for global metabolomics due to its high sensitivity and broad coverage.[5]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatographic Separation (Reversed-Phase):

    • Column: Waters ACQUITY UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • LC Gradient:

      • 0-1 min: 1% B

      • 1-12 min: 1% to 99% B

      • 12-15 min: Hold at 99% B

      • 15-15.1 min: 99% to 1% B

      • 15.1-18 min: Hold at 1% B (re-equilibration)

  • Mass Spectrometry Parameters (Example for Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate analyses.

    • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

    • Sampling Cone: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: 50 - 1200 m/z.

    • Data Acquisition: Full scan mode with a scan time of 0.2 seconds. Use a reference mass for continuous calibration (e.g., Leucine Enkephalin).

  • Quality Control (QC): Prepare a pooled QC sample by mixing a small aliquot (e.g., 10 µL) from every sample. Inject the QC sample periodically (e.g., every 10 injections) throughout the analytical run to monitor system stability and assist in data normalization.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate the experimental workflow and a proposed signaling pathway for phytoecdysteroids.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis cluster_interpretation Biological Interpretation a Cell Culture & Phytoecdysteroid Treatment b Metabolite Quenching & Extraction a->b c Sample Drying & Reconstitution b->c d UHPLC-HRMS Analysis (Untargeted) c->d e Pooled QC Sample Injection d->e f Raw Data Processing (Peak Picking, Alignment) d->f g Statistical Analysis (PCA, OPLS-DA, t-test) f->g h Metabolite Identification (Database Matching) g->h i Pathway Analysis h->i j Biomarker Discovery & Mechanistic Insight i->j

Fig 1. General experimental workflow for metabolomics analysis.
Proposed Signaling Pathway

The anabolic effects of ecdysteroids are proposed to be mediated, at least in part, through the Estrogen Receptor Beta (ERβ), which is distinct from the classical androgen receptor pathway associated with anabolic steroids.[6] Activation of ERβ can lead to the downstream activation of the PI3K/Akt signaling cascade, a central regulator of cell growth and protein synthesis.

G This compound This compound / Ecdysterone ERb Estrogen Receptor β (ERβ) This compound->ERb Binds & Activates PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates LipidMetabolism Modulation of Lipid Metabolism Akt->LipidMetabolism Influences ProteinSynthesis ↑ Protein Synthesis (Anabolic Effect) mTORC1->ProteinSynthesis Promotes

Fig 2. Proposed signaling pathway for phytoecdysteroid action.

Data Analysis and Interpretation

  • Raw Data Processing: Raw LC-MS data files should be processed using software such as XCMS, MS-DIAL, or vendor-specific software (e.g., Progenesis QI). This involves peak detection, deconvolution, retention time alignment, and integration to generate a feature matrix (m/z, retention time, and intensity).

  • Normalization: To correct for analytical variance, the feature matrix should be normalized. Common methods include normalization to the total ion count (TIC), to a pooled QC sample-based correction (e.g., QC-RSC), or to the median intensity of each metabolite across all samples.

  • Statistical Analysis:

    • Multivariate Analysis: Use unsupervised methods like Principal Component Analysis (PCA) to visualize overall data structure and identify outliers. Use supervised methods like Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to maximize separation between predefined groups (e.g., control vs. treated) and identify discriminating features.

    • Univariate Analysis: Apply t-tests or ANOVA with corrections for multiple testing (e.g., False Discovery Rate - FDR) to identify individual metabolites that are significantly different between groups.

  • Metabolite Identification: Significant features are identified by matching their accurate mass (m/z) and MS/MS fragmentation patterns (if available) to metabolomics databases such as METLIN, HMDB, or an in-house library.

  • Pathway Analysis: Identified metabolites are mapped to metabolic pathways using tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA). This contextualizes the individual metabolite changes and reveals which cellular pathways are most significantly perturbed by the phytoecdysteroid treatment.[7]

By following these protocols and analytical strategies, researchers can effectively apply metabolomics to uncover the mechanisms of action for this compound and other phytoecdysteroids, paving the way for new therapeutic applications and a deeper understanding of their biological effects.

References

Troubleshooting & Optimization

improving inokosterone solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving inokosterone (B78545) solubility in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous buffers for experimental use.

Q1: My this compound powder is not dissolving in my aqueous buffer.

A1: this compound is known to have low solubility in aqueous solutions. Here are several steps to address this issue:

  • Initial Solvent Choice: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[3] Co-solvents can increase the solubility of poorly soluble compounds several thousand times compared to the aqueous solubility of the drug alone.[3] For parenteral use, common low-toxicity co-solvents include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG).[3]

  • pH Adjustment: The solubility of compounds can be influenced by the pH of the buffer.[4][5] Experimenting with slight adjustments to the buffer's pH may improve this compound solubility. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the ionizable groups to maintain solubility.[5]

  • Use of Surfactants: Surfactants such as Tween-80, Pluronic-F68, and Sodium Lauryl Sulphate can be used to increase the solubility of hydrophobic compounds.[4]

Q2: After dissolving in an organic solvent and adding it to my aqueous buffer, a precipitate forms.

A2: Precipitation upon addition to an aqueous buffer is a common issue for hydrophobic compounds. This often occurs because the compound is no longer soluble when the concentration of the organic solvent is significantly diluted.

  • Stepwise Dilution: Instead of adding the entire volume of the this compound stock solution at once, try adding it dropwise to the aqueous buffer while vigorously stirring.[6] This can help to prevent localized high concentrations that lead to precipitation.

  • Optimize Co-solvent and Surfactant Concentrations: You may need to optimize the final concentration of co-solvents and/or surfactants in your aqueous buffer. A systematic approach to testing different concentrations can help identify the optimal conditions for your experiment.

  • Warm the Buffer: Gently warming the buffer to 37°C may help dissolve any precipitate that forms.[7] However, ensure that the temperature is compatible with the stability of this compound and other components in your buffer.

  • Check for Buffer Compatibility: Some buffer components, like phosphates, can sometimes interact with drug molecules and reduce solubility.[5] If you are using a phosphate (B84403) buffer and observing precipitation, consider switching to an alternative buffer system like citrate (B86180) or acetate.[5]

Q3: My this compound solution is clear at first but becomes cloudy or shows precipitation over time.

A3: This may indicate that your solution is supersaturated and the compound is slowly precipitating out of solution.

  • Storage Conditions: For stock solutions in organic solvents, it is crucial to store them properly. For instance, a DMSO stock solution of 25R-Inokosterone should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8] Aliquoting the stock solution can prevent inactivation from repeated freeze-thaw cycles.[8]

  • Re-dissolving Precipitate: If precipitation occurs during storage, you may be able to redissolve it by warming the solution and vortexing. However, it is best to prepare fresh solutions if you suspect the stability of the compound has been compromised.

  • Final Concentration: The final concentration of this compound in your aqueous buffer may be too high for it to remain in solution over time. Consider preparing a more diluted working solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making an this compound stock solution?

A1: DMSO is a commonly recommended solvent for preparing this compound stock solutions.[1][2][8] A stock solution of 25R-Inokosterone in DMSO can be prepared at a concentration of 50 mg/mL, though ultrasonic assistance may be needed.[8] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[8]

Q2: Can I dissolve this compound directly in my cell culture medium?

A2: Directly dissolving this compound in cell culture medium is generally not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the cell culture medium to the desired final concentration.[9] When doing so, ensure the final concentration of the organic solvent is low enough to not be toxic to the cells (typically less than 0.5% DMSO for most cell lines).

Q3: Are there any specific formulations that have been shown to improve this compound solubility for in vivo studies?

A3: Yes, for in vivo studies, specific formulations have been developed. For example, a clear solution of ≥ 1.25 mg/mL of 25R-Inokosterone can be prepared by first making a 12.5 mg/mL stock solution in DMSO.[8] This stock is then added to a mixture of PEG300 and Tween-80, and finally diluted with saline.[8] Another approach involves diluting the DMSO stock solution into a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.[8]

Quantitative Data Summary

Currently, specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature. However, the following table provides solubility information for 25R-Inokosterone in DMSO.

SolventConcentrationMethodSource
DMSO50 mg/mL (104.03 mM)Requires sonication[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 480.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Accurately weigh out 4.81 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to aid in dissolution.

  • If the this compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once the solution is clear, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[8]

Protocol 2: Preparation of an this compound Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium

  • Sterile pipette tips and tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 10 µM working solution in 10 mL of medium, you would need 10 µL of the 10 mM stock solution.

  • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and not the other way around to ensure rapid dilution.

  • Mix the solution gently by pipetting up and down or by swirling the flask/plate.

  • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%).

Visualizations

Inokosterone_Solubility_Workflow cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_final Final Solution start This compound Powder dissolve_dmso Dissolve in Anhydrous DMSO (e.g., 10-50 mg/mL) start->dissolve_dmso dilute Add dropwise to aqueous buffer with stirring dissolve_dmso->dilute precipitate Precipitation Occurs? dilute->precipitate optimize Optimize Formulation: - Add Co-solvents (PEG300) - Add Surfactants (Tween-80) - Adjust pH precipitate->optimize Yes final_solution Clear, Stable this compound Solution precipitate->final_solution No optimize->dilute warm Gently Warm Solution (e.g., to 37°C) optimize->warm warm->precipitate

Caption: Workflow for dissolving this compound.

Inokosterone_Signaling_Hypothesis cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound esr1 Estrogen Receptor 1 (ESR1) This compound->esr1 Binds to gene_expression Modulation of Gene Expression esr1->gene_expression Leads to

Caption: Hypothesized signaling pathway.

References

assessing inokosterone stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of inokosterone (B78545) under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it essential for this compound?

A forced degradation study, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] The goal is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1][3] This information is crucial for developing and validating stability-indicating analytical methods, which are necessary to ensure the quality, safety, and efficacy of the final drug product.[4][5] Regulatory bodies like the FDA and ICH require these studies to understand how a drug's quality might change over time under various environmental factors.[4]

Q2: What are the typical stress conditions for assessing the stability of this compound?

Typical stress conditions for a forced degradation study on a steroid like this compound include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions across a wide range of pH values helps to evaluate the susceptibility of the compound to hydrolysis.[6]

  • Oxidation: Using an oxidizing agent, such as hydrogen peroxide, reveals the potential for oxidative degradation.

  • Thermal Stress: Exposing the compound to temperatures higher than those used in accelerated stability testing (e.g., in 10°C increments above the accelerated testing temperature) is used to assess thermal degradation.[5][6]

  • Photostability: Exposing the compound to light sources that emit both UV and visible light helps determine its sensitivity to photodegradation.

Q3: How can I quantify this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) are the most common and reliable analytical methods for quantifying this compound and separating its degradation products.[7] These techniques offer high selectivity and sensitivity, allowing for the accurate measurement of the parent compound and any impurities that may form.[8] Developing a "stability-indicating method" is critical, which is an analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, excipients, or other impurities.

Troubleshooting Guides

Troubleshooting Common Issues in this compound Stability Studies
Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress condition may not be harsh enough.Increase the duration of exposure, the concentration of the stressor (e.g., acid, base, oxidizing agent), or the temperature. However, avoid overly harsh conditions that could lead to secondary degradation products not seen under normal storage.[5]
Complete degradation of this compound. The stress condition is too aggressive.Reduce the exposure time, concentration of the stressor, or temperature to achieve a target degradation of 5-20%.[9] This range is generally considered optimal for validating a stability-indicating method.
Poor peak shape or resolution in HPLC/UPLC analysis. Inappropriate mobile phase composition or pH. Column degradation.Optimize the mobile phase, including the organic modifier, buffer type, and pH. Ensure the column is suitable for the analysis and has not degraded.
Inconsistent or irreproducible stability results. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of solutions). Improper sample handling and preparation.Ensure all experimental parameters are tightly controlled and accurately measured. Use calibrated equipment. Follow a standardized and well-documented sample preparation protocol.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound. The specific concentrations and durations may need to be adjusted based on the preliminary stability of the compound.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer solutions of various pH values

  • Calibrated pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or UPLC system with a UV-Vis or Mass Spectrometry detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the this compound stock solution with purified water. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 80°C in a temperature-controlled oven for 48 hours.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC or UPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC/UPLC method.

  • Quantify the amount of remaining this compound and any major degradation products.

5. Data Presentation:

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each stress condition.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition Duration Temperature % this compound Remaining % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C85.2%14.8%Isomer A, Hydrolyzed Product B
0.1 M NaOH24 hours60°C78.5%21.5%Epimer C, Dehydration Product D
Purified Water24 hours60°C98.1%1.9%Minor degradation observed
3% H₂O₂24 hoursRoom Temp90.7%9.3%Oxidized Product E
Solid State48 hours80°C95.4%4.6%Thermally induced Isomer F
Photolytic--92.3%7.7%Photodegradant G

This compound Signaling Pathway

This compound, as an ecdysteroid, exerts its biological effects primarily through the ecdysone (B1671078) receptor (EcR), a nuclear receptor. The signaling pathway is initiated when this compound binds to the EcR, which then forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.

Figure 1: this compound Signaling Pathway

References

Technical Support Center: Optimizing Inokosterone Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is inokosterone (B78545) and what is its primary mechanism of action?

A1: this compound is a phytoecdysteroid, a class of compounds structurally similar to insect molting hormones.[1] Emerging research suggests that this compound may exert its effects in mammalian systems by targeting estrogen receptor 1 (ERα), indicating a potential role in modulating estrogen signaling pathways.[2] Phytoecdysteroids are known for a variety of biological activities, including anabolic, anti-inflammatory, and antioxidant effects.[3][4]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: For initial experiments with a new cell line, a broad dose-response experiment is recommended to determine the optimal concentration. Based on studies of other phytoecdysteroids like 20-hydroxyecdysone, a starting concentration range of 0.1 µM to 100 µM is advisable for cytotoxicity and other cell-based assays.[5] The ideal concentration will be cell-line dependent and assay-specific.

Q3: How should I dissolve and store this compound?

A3: this compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[6] For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.[6]

Q4: Can this compound activate gene expression?

A4: Yes, as a steroid-like molecule that can interact with nuclear receptors, this compound has the potential to modulate gene expression.[4] Its interaction with estrogen receptor 1 suggests it may regulate the transcription of estrogen-responsive genes.[2] Additionally, the classical mechanism for phytoecdysteroids involves binding to the ecdysone (B1671078) receptor (EcR), which then acts as a transcription factor.[7]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: The final DMSO concentration may be too low to maintain the solubility of the hydrophobic this compound in the aqueous culture medium.

  • Troubleshooting Steps:

    • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in 100% DMSO. This allows for the addition of a smaller volume to the culture medium, keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%).[8]

    • Serial Dilutions in DMSO: If a range of this compound concentrations is being tested, perform serial dilutions in 100% DMSO before adding to the culture medium.

    • Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate rapid dissolution.

    • Alternative Solvents: While DMSO is common, for particularly sensitive cell lines, other solvents like ethanol (B145695) could be tested, always ensuring the final concentration is not cytotoxic.[9]

Issue 2: High Variability or Poor Reproducibility in Experimental Results

  • Possible Cause: Inconsistent compound concentration, cell health, or assay procedure.

  • Troubleshooting Steps:

    • Consistent Stock Solution Handling: Ensure the this compound stock solution is thoroughly mixed before each use. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.[5]

    • Assay Timing: Ensure that the timing of compound addition and subsequent assay steps are consistent across all experiments.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

  • Possible Cause: The specific cell line may be highly sensitive to this compound or the solvent.

  • Troubleshooting Steps:

    • Comprehensive Dose-Response: Perform a wider and more granular dose-response curve, starting from very low concentrations (e.g., in the nanomolar range), to accurately determine the non-toxic and effective concentration range for your specific cell line.

    • Solvent Toxicity Check: Run a parallel experiment to test the cytotoxicity of a range of DMSO concentrations on your cells to confirm that the observed toxicity is due to this compound and not the solvent.[8]

    • Cell Density Optimization: Ensure that the cell seeding density is optimal for the duration of the experiment. Both sparse and overly confluent cultures can be more susceptible to stress and toxic effects.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Phytoecdysteroids in In Vitro Assays

Assay TypeRecommended Starting Concentration RangeKey Considerations
Cytotoxicity (e.g., MTT, XTT)0.1 µM - 100 µMCell line dependent; determine IC50.[5]
Gene Expression (e.g., qPCR, Reporter Assay)1 µM - 50 µMTime-dependent effects; optimize incubation time.
Protein Expression (e.g., Western Blot)1 µM - 50 µMAnalyze key signaling pathway proteins.
Anti-inflammatory Assays (e.g., cytokine measurement)0.5 µM - 25 µMMay require co-treatment with an inflammatory stimulus.

Table 2: Solubility and Storage of this compound Stock Solutions

SolventMaximum Recommended Stock ConcentrationStorage TemperatureShelf Life of Stock Solution
DMSO≥ 50 mg/mL (ultrasonication may be needed)-20°C or -80°C1 month at -20°C; 6 months at -80°C (protect from light)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 50 mg/mL).

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[6]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and store them protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Determining the IC50 of this compound using an MTT Assay

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[5][10]

Mandatory Visualizations

Caption: this compound interaction with the Estrogen Receptor signaling pathway.

Caption: this compound interaction with the Ecdysone Receptor signaling pathway.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_dilutions Prepare this compound serial dilutions incubate_24h_1->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Technical Support Center: Troubleshooting Western Blot Experiments with Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers utilizing inokosterone (B78545) in their experimental workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common artifacts and issues encountered during Western blotting experiments involving this ecdysteroid analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my Western blot results?

This compound is a phytoecdysteroid, a plant-derived analog of insect molting hormones. In research, it is often used to activate the ecdysone (B1671078) receptor (EcR), a nuclear receptor that, upon ligand binding, forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression.[1] This can lead to the induction or suppression of specific target proteins. When preparing samples for Western blotting, it's crucial to consider that this compound treatment may significantly alter the expression levels of your protein of interest, potentially leading to artifacts if not properly controlled.

Q2: I'm observing high background on my blot after treating cells with this compound. What are the common causes and solutions?

High background can obscure your target protein bands and make data interpretation difficult.[2] Several factors can contribute to this issue.

Potential Causes & Solutions for High Background

Possible Cause Recommended Solution
Inadequate Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][4] Optimize the blocking agent; if using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for phospho-antibodies, as milk contains phosphoproteins like casein that can cause cross-reactivity.[5][6]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[6][7]
Insufficient Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[5][8] Adding a mild detergent like Tween 20 (0.05%-0.1%) to your wash buffer can also help reduce non-specific binding.[7][8]
Contaminated Buffers Prepare fresh buffers for each experiment and filter them to remove any precipitates or microbial growth that can cause speckles or blotches.[3]
Membrane Handling Handle the membrane with clean forceps and avoid touching it with your hands to prevent contamination.[8] Ensure the membrane does not dry out at any stage of the process.[3][6]

Q3: I'm seeing multiple non-specific bands in my this compound-treated samples. How can I troubleshoot this?

Non-specific bands can arise from various sources, including antibody cross-reactivity and protein degradation.[9]

Troubleshooting Non-Specific Bands

Possible Cause Recommended Solution
Primary Antibody Specificity Ensure your primary antibody is validated for the intended application and species. If using a polyclonal antibody, you may see more non-specific bands; consider using a monoclonal antibody for higher specificity.[10]
High Protein Load This compound may induce high expression of your target protein. Overloading the gel with too much protein can lead to aggregation and non-specific antibody binding.[5] Try loading less total protein per lane.
Sample Degradation Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can result in bands at lower molecular weights.[4] Prepare fresh lysates for each experiment and keep samples on ice.[4]
Post-Translational Modifications This compound-induced signaling could lead to post-translational modifications (e.g., phosphorylation, glycosylation) that cause your protein to run at a different molecular weight or appear as multiple bands.[5] Consult protein databases like UniProt to check for known modifications.
Secondary Antibody Cross-Reactivity Run a control lane with only the secondary antibody to check for non-specific binding.[4] Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[4]

Q4: My target protein band is very weak or absent in the this compound-treated lane, even though I expect an increase in expression. What could be wrong?

A weak or absent signal can be frustrating. Here are some potential reasons and how to address them.

Troubleshooting Weak or No Signal

Possible Cause Recommended Solution
Suboptimal this compound Treatment Verify the optimal concentration and incubation time for this compound to induce expression of your target protein. This may require a time-course and dose-response experiment.
Inefficient Protein Transfer Check your transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage/current according to the molecular weight of your protein and the gel percentage.
Inactive Antibody Ensure your primary and secondary antibodies have been stored correctly and are not expired. You can perform a dot blot to check the activity of your primary antibody.[8]
Blocking Agent Masking Epitope Some blocking agents, like non-fat dry milk, can mask the epitope your antibody is supposed to recognize.[3][9] Try switching to a different blocking agent like BSA.
Incorrect Buffer Composition Sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP). Do not include sodium azide in your buffers if you are using an HRP-conjugated secondary antibody.[8]

Experimental Protocols

General Western Blot Protocol for this compound-Treated Samples

This protocol provides a standard workflow. Optimization of specific steps may be required for your particular protein of interest and antibodies.

1. Cell Lysis and Protein Extraction

  • After treating cells with the desired concentration of this compound for the appropriate time, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube.

2. Protein Quantification

  • Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal loading across all lanes.

3. Sample Preparation

  • Based on the protein concentration, dilute your samples in lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Include a molecular weight marker in one lane.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane in methanol (B129727) before use.

  • Ensure good contact between the gel and membrane and remove any air bubbles.

  • Perform the transfer according to the manufacturer's instructions for your transfer system (wet, semi-dry, or dry).

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with wash buffer.

6. Blocking

  • Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.[4]

7. Primary Antibody Incubation

  • Dilute the primary antibody in the blocking buffer at the recommended concentration.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Washing

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.[5]

9. Secondary Antibody Incubation

  • Dilute the HRP- or fluorophore-conjugated secondary antibody in the blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

10. Final Washes

  • Repeat the washing step (step 8) to remove unbound secondary antibody.

11. Detection

  • For chemiluminescent detection, incubate the membrane with an ECL substrate according to the manufacturer's instructions.
  • Capture the signal using an imaging system or X-ray film.

Visualizing Key Pathways and Workflows

This compound Signaling Pathway

This compound acts by binding to the Ecdysone Receptor (EcR), which then forms a heterodimer with the Ultraspiracle Protein (USP). This complex binds to Ecdysone Response Elements (EcREs) on the DNA to regulate the transcription of target genes.

Inokosterone_Signaling cluster_nucleus Nucleus This compound This compound EcR Ecdysone Receptor (EcR) This compound->EcR binds EcR_USP EcR-USP Complex EcR->EcR_USP heterodimerizes with USP USP Ultraspiracle Protein (USP) EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE binds to Nucleus Nucleus Gene_Expression Target Gene Transcription EcRE->Gene_Expression regulates

Caption: this compound signaling pathway via the Ecdysone Receptor.

General Western Blot Workflow

This diagram outlines the key stages of a typical Western blotting experiment, from sample preparation to signal detection.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Lysate_Prep Cell Lysis & Protein Extraction Quantification Protein Quantification Lysate_Prep->Quantification Sample_Prep Sample Denaturation Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Electrophoresis Blocking Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washes Washing Primary_Ab->Washes Secondary_Ab Secondary Antibody Incubation Secondary_Ab->Washes Detection Signal Detection Secondary_Ab->Detection Washes->Secondary_Ab Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Transfer->Blocking

Caption: A generalized workflow for Western blotting experiments.

References

Technical Support Center: Overcoming Inokosterone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inokosterone (B78545) precipitation in cell culture media. Our goal is to provide clear and actionable solutions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a phytoecdysteroid, a type of steroid hormone found in plants and insects. It is utilized in biomedical research for its potential anabolic effects, including promoting muscle growth and protein synthesis.[1] In cell culture, it is often used to study cellular development, growth, and gene expression.

Q2: I've observed a white, crystalline precipitate in my cell culture medium after adding this compound. What is causing this?

This compound, like many organic compounds, has limited solubility in aqueous solutions such as cell culture media. Precipitation is a common issue that can arise from several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the media is the most frequent cause of precipitation.

  • Improper Dissolution of Stock Solution: If the this compound stock solution is not fully dissolved or is improperly mixed with the media, it can lead to localized high concentrations and subsequent precipitation.

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can alter the solubility of this compound, causing it to fall out of solution.[2] Repeated freeze-thaw cycles of the stock solution can also contribute to this issue.

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound.

  • Interactions with Media Components: Components within the culture medium, such as salts (e.g., calcium phosphate), can interact with this compound and reduce its solubility.[2]

Q3: How can I visually identify this compound precipitation?

This compound precipitation typically appears as fine, white or crystalline particles suspended in the medium or settled at the bottom of the culture vessel. The medium may also appear cloudy or turbid. It is crucial to distinguish this from microbial contamination, which often presents with a rapid change in medium color (due to pH shift) and the presence of motile organisms visible under a microscope.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Step 1: Proper Preparation of this compound Stock Solution

A well-prepared, high-concentration stock solution is the foundation for preventing precipitation.

Recommended Solvents: this compound is soluble in several organic solvents. The choice of solvent is critical for maintaining its stability and solubility upon dilution into aqueous media.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMMost common and effective solvent. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.5%).
Ethanol (95-100%)10-25 mMA viable alternative to DMSO. Check for cell line sensitivity to ethanol.
Acetone10-20 mMLess common for cell culture applications due to potential toxicity. Use with caution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 4.81 mg of this compound powder (Molecular Weight: 480.64 g/mol ).

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs during preparation.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Step 2: Optimizing the Working Concentration and Dilution Method

The final concentration of this compound and the method of its addition to the culture medium are critical for preventing precipitation.

Workflow for Preparing Medum with this compound

Experimental Workflow: Preparing Cell Culture Medium with this compound cluster_0 Stock Solution Preparation cluster_1 Medium Preparation cluster_2 Dilution and Incubation stock_prep Prepare concentrated this compound stock solution in DMSO warm_medium Pre-warm cell culture medium to 37°C add_serum Add serum and other supplements to the medium warm_medium->add_serum dilute Add this compound stock solution dropwise to the medium while gently swirling add_serum->dilute incubate Incubate cells with this compound-containing medium dilute->incubate

Caption: Workflow for preparing cell culture medium containing this compound.

Troubleshooting Tips:

  • Determine Maximum Soluble Concentration: Before your main experiment, perform a pilot test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium and conditions.

  • Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of medium. Instead, perform a serial dilution. For example, first, dilute the stock 1:10 in a small volume of pre-warmed medium, mix well, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Gentle Mixing: Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.

Step 3: Addressing Media-Related Factors

The composition of your cell culture medium can impact this compound solubility.

Potential IssueTroubleshooting Strategy
High Calcium/Phosphate (B84403) Concentration If you suspect precipitation is due to interactions with salts, consider using a medium with a lower concentration of calcium and phosphate. Alternatively, prepare calcium and phosphate solutions separately and add them to the medium just before use.
Serum Presence Serum proteins can sometimes bind to compounds and either enhance or reduce their solubility. If you are using a serum-free medium, the solubility of this compound may be lower. Consider adding a small percentage of serum (if compatible with your experimental design) or a carrier protein like bovine serum albumin (BSA).
pH Instability Ensure your medium is properly buffered and the pH is stable. Use a CO2 incubator to maintain the correct pH for bicarbonate-buffered media. For experiments outside of a CO2 incubator, consider using a medium buffered with HEPES.

This compound Signaling Pathway

While the precise signaling cascade of this compound in mammalian cells is an active area of research, it is known to act through the ecdysone (B1671078) receptor (EcR), a nuclear receptor. In engineered mammalian cell systems, a functional ecdysone receptor system can be introduced to control gene expression. The general mechanism is as follows:

This compound Signaling Pathway via Ecdysone Receptor cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound receptor Ecdysone Receptor (EcR/RXR heterodimer) This compound->receptor Binds to complex This compound-EcR/RXR Complex receptor->complex Translocates to Nucleus dna Ecdysone Response Element (EcRE) on DNA complex->dna Binds to transcription Gene Transcription dna->transcription Initiates response Cellular Response transcription->response

References

quality control and standardization of inokosterone extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inokosterone (B78545) extracts. The information is designed to address common issues encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to standardize its extracts?

A: this compound is a phytoecdysteroid, a naturally occurring steroid hormone found in plants like Achyranthes bidentata. It exhibits various biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. Standardization is crucial to ensure the consistency, quality, and therapeutic efficacy of the extracts.[1] Extracts from raw plant materials can show significant variation in the concentration of active compounds due to factors like plant origin, harvesting time, and processing methods.[1] Standardization, using marker compounds like this compound, guarantees a consistent level of the active components in the final product.[1]

Q2: What are the critical quality control parameters for an this compound extract?

A: A comprehensive quality control program for this compound extracts should include several key parameters:

  • Identity: Confirmation of the correct plant species (e.g., Achyranthes bidentata) using macroscopic, microscopic, and/or DNA barcoding techniques.[2][3]

  • Purity: Testing for contaminants such as heavy metals, pesticides, residual solvents, and microbial contamination.[4][5]

  • Potency/Assay: Quantitative determination of this compound content, often expressed as a percentage of the extract. This is typically performed using chromatographic techniques like HPLC.[4][6]

Q3: What are common impurities found in this compound extracts?

A: Impurities in herbal extracts can be broadly categorized as:

  • Organic Impurities: These can be process-related (e.g., starting materials, intermediates) or arise from degradation of this compound or other components during processing or storage.[7][8] Other structurally similar phytoecdysteroids present in the plant source can also be considered impurities if this compound is the target analyte.

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals from the manufacturing process.[7][9]

  • Residual Solvents: Organic volatile chemicals used during the extraction and purification process.[7][9]

Q4: How should this compound extracts be stored to ensure stability?

A: Phytoecdysteroids are polar compounds and can be susceptible to degradation.[10] For optimal stability, this compound extracts should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[11] For long-term storage of the pure compound or reference standard, freezing at -20°C or -80°C is recommended. Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are essential to determine the shelf-life of the extract.

Troubleshooting Guides

Extraction & Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete Extraction: Solvent polarity may not be optimal for the polar nature of this compound.[10] 2. Degradation: High temperatures or enzymatic activity during extraction can degrade the target compound. 3. Incorrect Plant Part/Harvest Time: The concentration of phytoecdysteroids can vary significantly between different plant parts and throughout the growing season.[1]1. Use polar solvents like methanol (B129727) or ethanol (B145695) for initial extraction. Consider sequential extraction with solvents of increasing polarity.[12] 2. Perform extraction at lower temperatures. Consider blanching the plant material to deactivate enzymes before extraction. 3. Ensure the correct plant part (e.g., roots of Achyranthes bidentata) is used and harvested at the optimal time.[6]
Extract is Difficult to Purify (Complex Mixture) 1. Co-extraction of Polar Compounds: The polar nature of this compound leads to co-extraction of other polar constituents like saponins, sugars, and chlorophyll.[10][13] 2. Presence of Isomers: this compound exists as C-25 epimers (25R and 25S), which can be difficult to separate.[14][15]1. Employ multi-step purification. After initial extraction, use liquid-liquid partitioning (e.g., with ethyl acetate) followed by column chromatography (e.g., on silica (B1680970) gel or reversed-phase C18).[12][16] 2. Use a high-resolution HPLC method with a C18 column and a gradient elution to improve the separation of isomers.[6]
Final Product Contains Residual Solvents Inefficient Solvent Removal: Drying process (e.g., vacuum evaporation, freeze-drying) is incomplete.Optimize the drying parameters (temperature, pressure, time). Use techniques like Gas Chromatography (GC) to test for and quantify residual solvents to ensure they are below acceptable limits.
HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH may be causing partial ionization of the analyte.1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or add a competitive agent (e.g., triethylamine) to the mobile phase in small amounts. 3. Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to ensure a consistent, non-ionized state for the analyte.[6]
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. 2. Temperature Variations: Column temperature is not controlled. 3. Column Degradation: The stationary phase is degrading over time.1. Ensure the mobile phase is freshly prepared, degassed, and properly mixed. Use a gradient proportioning valve if available. 2. Use a column oven to maintain a constant and stable temperature (e.g., 40°C).[17] 3. Use a guard column to protect the analytical column. If performance degrades, wash the column or replace it.
No Peak or Very Small Peak for this compound 1. Incorrect Detection Wavelength: The UV detector is set to a wavelength where this compound has low absorbance. 2. Sample Degradation: The analyte may have degraded in the sample vial before injection. 3. Low Concentration: The concentration of this compound in the extract is below the Limit of Detection (LOD).1. Set the UV detector to the absorbance maximum for phytoecdysteroids, which is typically around 245 nm.[6] 2. Use an autosampler with temperature control if available. Prepare samples fresh and protect them from light. 3. Concentrate the sample or use a more sensitive detector (e.g., Mass Spectrometry).

Experimental Protocols & Data

Protocol 1: HPLC-UV Quantitative Analysis of this compound

This protocol is adapted from a validated method for the analysis of phytoecdysones.[6]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm particle size) or equivalent.[6]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% formic acid) in an 85:15 (v/v) ratio.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.[6]

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the this compound extract.

    • Dissolve the extract in methanol, using sonication to aid dissolution if necessary.

    • Dilute the solution with the mobile phase to a concentration expected to fall within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for phytoecdysteroid analysis, which should be established for this compound quantification.[17][18][19][20]

Parameter Typical Acceptance Criteria Example Value (for Phytoecdysteroids)
Linearity (r²) r² ≥ 0.9950.997[19]
Accuracy (% Recovery) 98.0% - 102.0%99.9% - 100.9%[18]
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%Intra-day: ≤ 1.45% Inter-day: ≤ 2.35%[19]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:13.62 µg/mL (for Ecdysterone)[18]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:110.98 µg/mL (for Ecdysterone)[18]
Specificity No interfering peaks at the retention time of the analyte.Peak purity index > 0.99
Protocol 2: Thin-Layer Chromatography (TLC) Qualitative Analysis

This protocol provides a general method for the qualitative screening of this compound in extracts.

  • Materials:

    • Stationary Phase: Silica gel 60 F254 pre-coated TLC plates.

    • Mobile Phase (Example): Chloroform:Methanol:Ethyl Acetate (e.g., in a ratio of 8:1:1, v/v/v). The optimal ratio may require adjustment.

    • Standard: this compound reference standard (approx. 1 mg/mL in methanol).

    • Sample: this compound extract (approx. 10 mg/mL in methanol).

    • Visualization Reagent: 10% sulfuric acid (H₂SO₄) in ethanol.

  • Procedure:

    • Using a capillary tube, apply small spots of the standard and sample solutions onto the TLC plate, about 1.5 cm from the bottom edge.

    • Allow the spots to dry completely.

    • Pour the mobile phase into a TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 15-20 minutes.

    • Place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Dry the plate completely in a fume hood.

  • Visualization:

    • Observe the plate under UV light (254 nm) and circle any visible spots.

    • Evenly spray the plate with the 10% H₂SO₄ in ethanol reagent.

    • Heat the plate on a hotplate at approximately 110°C for 5-10 minutes until colored spots appear. Phytoecdysteroids typically appear as greenish-brown or purplish spots.

    • Compare the Retention Factor (Rf) value and color of the spots in the sample lane with those in the standard lane for identification.

Visualizations

Quality_Control_Workflow cluster_0 Phase 1: Raw Material Qualification cluster_1 Phase 2: Extraction & Processing cluster_2 Phase 3: Final Extract Standardization RawMaterial Raw Botanical Material ID_Test Identity Testing (Macroscopic, Microscopic, HPTLC) RawMaterial->ID_Test Verify Species Purity_Test_Raw Purity Testing (Foreign Matter, Pesticides) ID_Test->Purity_Test_Raw Extraction Extraction & Purification Purity_Test_Raw->Extraction In_Process_Control In-Process Controls (e.g., Solvent Removal) Extraction->In_Process_Control Final_Extract Final this compound Extract In_Process_Control->Final_Extract Assay_Test Assay & Potency (HPLC Analysis) Final_Extract->Assay_Test Quantify this compound Final_Purity Final Purity (Heavy Metals, Microbial) Assay_Test->Final_Purity Stability_Test Stability Testing Final_Purity->Stability_Test Release Product Release Stability_Test->Release

Caption: Quality control workflow for this compound extracts.

HPLC_Workflow start Start: Sample & Standard Preparation prep_sample 1. Weigh Extract 2. Dissolve in Methanol 3. Dilute & Filter start->prep_sample prep_std 1. Weigh Reference Std. 2. Create Stock Solution 3. Prepare Serial Dilutions start->prep_std injection Inject Standards & Samples prep_sample->injection prep_std->injection hplc_setup HPLC System Setup (Column, Mobile Phase, 245nm) hplc_setup->injection data_acq Data Acquisition (Chromatograms) injection->data_acq analysis Data Analysis data_acq->analysis calibration Generate Calibration Curve (Peak Area vs. Concentration) analysis->calibration quantification Quantify this compound in Sample analysis->quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Steroid_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound Complex This compound-Receptor Complex This compound->Complex CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Receptor Estrogen Receptor 1 (ESR1) HSP Heat Shock Proteins Receptor->HSP bound Receptor->Complex HSP->Receptor release Dimer Dimerization Complex->Dimer HRE Hormone Response Element (on DNA) Dimer->HRE binds to Transcription Gene Transcription HRE->Transcription initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Response Cellular Response Translation->Response

Caption: Generalized steroid hormone signaling via a nuclear receptor.

References

Technical Support Center: Inokosterone Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of inokosterone (B78545). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the first step in identifying potential degradation products of this compound?

A1: The initial and most critical step is to perform forced degradation studies, also known as stress testing.[1][2][3] This involves subjecting this compound to a variety of harsh conditions to accelerate its decomposition and generate degradation products in a short amount of time.[1] The goal is to create a sample containing a representative mixture of potential degradants that could form under normal storage conditions over a longer period.

Q2: What conditions are typically used in forced degradation studies for a steroid-like compound such as this compound?

A2: Forced degradation studies for pharmaceuticals, including steroids, typically involve exposure to the following conditions:[1][2][4]

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

Q3: How can I separate this compound from its degradation products for analysis?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for separating a parent drug from its degradation products.[5][6] The key is to develop a method with sufficient resolution to distinguish between the main this compound peak and all potential impurity peaks.

Q4: What analytical techniques are best suited for characterizing the structure of unknown degradation products?

A4: A combination of techniques is typically employed for structural elucidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which provides clues about their chemical structure.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguously determining the complete chemical structure of an isolated degradation product.[9][10]

Q5: What are the expected degradation pathways for a phytoecdysteroid like this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known chemistry of other phytoecdysteroids and steroids, potential degradation pathways may include:

  • Epimerization: Changes in the stereochemistry at one or more chiral centers.

  • Dehydration: Loss of water molecules, particularly from hydroxyl groups.

  • Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

  • Isomerization: Rearrangement of the steroid backbone.

  • Side-chain cleavage: Breakage of bonds in the side chain attached to the steroid nucleus.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or extend the exposure time.
Complete degradation of this compound. The stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (around 10-20%) to have a mixture of the parent compound and its degradants.
Poor separation of peaks in HPLC. The HPLC method is not optimized.Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer), try a different column chemistry (e.g., C18, C8, Phenyl), or adjust the gradient profile.
Unable to obtain a clear mass spectrum for a degradation product. The concentration of the degradant is too low.Concentrate the sample or try to isolate the degradation product using preparative or semi-preparative HPLC before infusing it into the mass spectrometer.
NMR data is complex and difficult to interpret. The isolated degradation product is not pure.Further purify the sample using techniques like repeated HPLC or other chromatographic methods.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish and heat it in an oven at 80°C for 48 hours.

    • Dissolve the solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for 7 days.

    • Analyze the solution directly by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical starting point is a gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is useful for initial method development).

  • Injection Volume: 10-20 µL.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Separation Separation of Degradants HPLC->Separation Detection LCMS LC-MS/MS MW_Frag Molecular Weight & Fragmentation LCMS->MW_Frag HRMS HRMS Formula Elemental Formula HRMS->Formula NMR NMR Structure Structure Elucidation NMR->Structure Separation->LCMS MW_Frag->HRMS Formula->NMR For isolated degradants Pathway Degradation Pathway Structure->Pathway This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for the identification of this compound degradation products.

Troubleshooting_Logic Start Start Forced Degradation Check_Deg Is degradation ~10-20%? Start->Check_Deg Too_Low Degradation too low Check_Deg->Too_Low No (<10%) Too_High Degradation too high Check_Deg->Too_High No (>20%) Proceed Proceed to HPLC Analysis Check_Deg->Proceed Yes Increase_Stress Increase stress (temp, time, conc.) Too_Low->Increase_Stress Decrease_Stress Decrease stress (temp, time, conc.) Too_High->Decrease_Stress Increase_Stress->Start Re-run Decrease_Stress->Start Re-run

Caption: Logic for optimizing forced degradation conditions.

References

Technical Support Center: Optimizing Inokosterone Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing the extraction of inokosterone (B78545) from various plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound is a phytoecdysteroid found in a variety of plants. The most well-documented and commercially utilized sources include species from the Achyranthes genus, particularly Achyranthes bidentata, and the Cyanotis genus, such as Cyanotis arachnoidea.

Q2: Which extraction method generally provides the highest yield of this compound?

A2: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1][2][3][4][5] Supercritical Fluid Extraction (SFE) with a co-solvent can also offer high yields with the advantage of a solvent-free final product. The optimal method can depend on the specific plant material and available equipment.

Q3: What is the best solvent for extracting this compound?

A3: this compound is a polar compound, and therefore, polar solvents are most effective for its extraction. Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-80% ethanol), are widely used and have shown high extraction efficiency.[1][2] The choice of solvent can also influence the co-extraction of other compounds.

Q4: How can I be sure that the compound I've extracted is this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the identification and quantification of this compound.[6][7][8][9][10] Confirmation of the compound's identity can be achieved by comparing the retention time and UV spectrum with a certified this compound reference standard. For unequivocal identification, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q5: I am having trouble separating this compound from ecdysterone in my extract. What can I do?

A5: this compound and ecdysterone are structural isomers and can be challenging to separate due to their similar polarities. This co-elution is a common issue in HPLC analysis. Optimizing the HPLC method is crucial. This may involve trying different column chemistries (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition and gradient, and fine-tuning the column temperature. Preparative chromatography techniques may be necessary for complete separation and purification.

Troubleshooting Guides

Low this compound Yield
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure the plant material is finely ground to increase the surface area for solvent penetration. For tougher plant matrices, consider a pre-treatment step like freeze-drying.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For UAE and MAE, also optimize ultrasonic power/frequency and microwave power, respectively. Over-exposure to high temperatures or prolonged extraction times can lead to degradation.[2]
Inappropriate Solvent Choice Ensure the polarity of the solvent is appropriate for this compound. A 70-80% ethanol or methanol solution is generally a good starting point. Experiment with different solvent-to-water ratios to find the optimal polarity.
Degradation of this compound This compound can be sensitive to high temperatures and extreme pH levels.[11][12][13][14] Avoid excessive heat during extraction and solvent evaporation. Maintain a neutral or slightly acidic pH during the extraction process.
Incomplete Solvent Evaporation If quantifying based on the dry weight of the extract, ensure all solvent has been removed, as residual solvent will lead to an underestimation of the this compound concentration.
Impure this compound Extract
Potential Cause Troubleshooting Steps
Co-extraction of Other Compounds The crude extract will contain a mixture of compounds. To increase purity, perform a solvent-solvent partitioning step. For example, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities.
Presence of Pigments (e.g., Chlorophyll) Pigments can interfere with analysis and purification. Consider passing the crude extract through a column packed with activated charcoal or using a solid-phase extraction (SPE) cartridge designed for pigment removal.
Co-elution with Similar Compounds in HPLC As mentioned in the FAQs, co-elution with other ecdysteroids like ecdysterone is common. Optimize your HPLC method by adjusting the mobile phase gradient, trying a different column, or changing the temperature.
Matrix Effects in Analysis The presence of other compounds in the extract can interfere with the analytical signal for this compound. To mitigate this, use a validated sample preparation method, such as SPE, to clean up the sample before HPLC analysis.

Data Presentation: Comparative Extraction Efficiency

The following tables provide a summary of typical parameters and expected yields for different this compound extraction methods based on available literature for phytoecdysteroids. Please note that actual yields will vary depending on the plant material, its geographical origin, and the specific experimental conditions.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical SolventTemperature (°C)TimeRelative YieldAdvantagesDisadvantages
Maceration 70% EthanolRoom Temperature24-48 hoursLow to ModerateSimple, low costTime-consuming, lower efficiency
Soxhlet Extraction EthanolBoiling point of solvent6-8 hoursModerateContinuous extractionRequires heat, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) 70% Ethanol40-6020-40 minHighFast, efficient, lower solvent consumptionRequires specialized equipment
Microwave-Assisted Extraction (MAE) 80% Methanol60-805-15 minHigh to Very HighVery fast, highly efficient, low solvent useRequires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent40-601-2 hoursHighGreen solvent, high selectivityHigh initial equipment cost, requires high pressure

Table 2: Influence of Solvent on this compound Extraction Yield (Conventional Extraction)

SolventPolarity IndexRelative this compound YieldNotes
Water10.2LowExtracts many water-soluble impurities.
Methanol5.1HighHighly efficient but can be toxic.
Ethanol4.3HighGenerally preferred due to lower toxicity.
70% Ethanol/Water~6.5Very HighThe presence of water can enhance the extraction of polar compounds.
Acetone4.3ModerateCan be effective but is more volatile.
Hexane0.1Very LowNot suitable for extracting polar compounds like this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., Achyranthes bidentata roots) at 50°C for 24 hours and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 250 mL beaker.

    • Add 150 mL of 70% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Extract for 30 minutes at a constant temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Purification (Optional):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities.

  • Quantification:

    • Dissolve a known amount of the purified extract in methanol.

    • Analyze by HPLC-UV for this compound content.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 100 mL of 80% methanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 500 W and the temperature to 70°C.

    • Extract for 10 minutes.

  • Filtration and Concentration: Follow the same procedure as in the UAE protocol.

  • Purification and Quantification: Follow the same procedures as in the UAE protocol.

Protocol 3: HPLC Quantification of this compound
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Start with 15% A, increase to 40% A over 20 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.[6]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the dried extract in methanol to a known concentration, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Inokosterone_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Plant_Material Plant Material (e.g., Achyranthes bidentata) Drying Drying (50°C, 24h) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction_Method Choose Method Grinding->Extraction_Method UAE UAE (70% EtOH, 50°C, 30 min) Extraction_Method->UAE MAE MAE (80% MeOH, 70°C, 10 min) Extraction_Method->MAE Conventional Conventional (Maceration/Soxhlet) Extraction_Method->Conventional Filtration Filtration UAE->Filtration MAE->Filtration Conventional->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (SPE, Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC-UV) Pure_this compound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound from plant materials.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell This compound This compound (Ecdysteroid) EcR Ecdysone Receptor (EcR) This compound->EcR Binds Cell_Membrane Cytoplasm Cytoplasm Nuclear_Membrane Nucleus Nucleus EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex USP Ultraspiracle Protein (USP) USP->EcR_USP_Complex EcRE Ecdysone Response Element (EcRE) EcR_USP_Complex->EcRE Binds DNA DNA mRNA mRNA EcRE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response (e.g., Molting, Growth) Protein->Response

Caption: The classical signaling pathway of ecdysteroids, including this compound.

References

Technical Support Center: Inokosterone Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with inokosterone (B78545), particularly focusing on the design, execution, and analysis of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for my this compound studies?

A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound like this compound and the magnitude of its biological effect (response).[1][2] These curves are essential for determining key pharmacological parameters such as:

  • EC50/IC50: The concentration of this compound that produces 50% of the maximum possible effect (EC50 for agonists) or 50% inhibition of a response (IC50 for antagonists).

  • Efficacy: The maximum biological response achievable with the compound.[1]

  • Potency: The concentration of the compound required to produce a specific effect. A more potent compound will elicit the same response at a lower concentration.[1]

For this compound, a dose-response curve will help you understand the optimal concentration range to use in your experiments to achieve a desired biological outcome while avoiding potential toxicity or off-target effects at excessively high concentrations.[1]

Q2: I am planning my first this compound experiment. How do I choose the right range of concentrations?

If there is no prior data for your specific cell line or model system, a good starting point is to perform a range-finding experiment. This typically involves testing a wide range of concentrations with large intervals (e.g., logarithmic dilutions from 1 nM to 100 µM). Based on the results of this initial experiment, you can then select a narrower, more refined range of concentrations for your definitive dose-response curve, typically centered around the estimated EC50.

Q3: What is the mechanism of action for this compound?

This compound is an ecdysteroid, a type of steroid hormone found in arthropods.[3] Its primary mechanism of action is through binding to and activating the ecdysone (B1671078) receptor (EcR), which is a nuclear receptor.[3][4][5] Upon binding this compound, the EcR forms a heterodimer with the ultraspiracle protein (USP).[4][5] This activated receptor complex then translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4] Some research also suggests a potential interaction with estrogen receptor 1.[6][7]

Q4: How should I prepare my this compound stock solution?

The solubility of this compound should be determined from the supplier's datasheet. Typically, steroid-like compounds are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium or assay buffer to achieve the final desired concentrations. It is crucial to keep the final concentration of the organic solvent consistent across all treatment groups, including the vehicle control, and at a level that does not affect the biological system (usually <0.1% v/v).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability between replicate wells/plates - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or reagent addition.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of a plate, or fill them with a buffer to maintain humidity.
No response or a very weak response to this compound - The chosen cell line or model system may not express the ecdysone receptor (EcR).- this compound concentration range is too low.- The assay endpoint is not sensitive to the effects of this compound.- Inactive or degraded this compound.- Confirm EcR expression in your model system via RT-qPCR or Western blot.- Perform a wider range-finding experiment with higher concentrations.- Select a downstream target known to be regulated by ecdysteroids.- Use a fresh batch of this compound and verify its purity.
A "U-shaped" or biphasic dose-response curve - At high concentrations, this compound may be causing off-target effects or cytotoxicity.- Receptor desensitization or downregulation at high ligand concentrations.- Assess cell viability at high concentrations using an assay like MTT or Trypan Blue exclusion.- Expand the dose range to better characterize the biphasic response.- Consider the possibility of complex biological mechanisms.
Precipitation of this compound in the culture medium - The concentration of this compound exceeds its solubility in the aqueous medium.- Lower the highest concentration in your dilution series.- Increase the final percentage of the solvent (e.g., DMSO), ensuring it remains below toxic levels for your cells.

Detailed Experimental Protocol: In Vitro Dose-Response Assay for this compound

This protocol describes a general workflow for assessing the effect of this compound on the expression of a target gene in a mammalian cell line engineered to express the ecdysone receptor.

1. Cell Culture and Seeding:

  • Culture a suitable host cell line (e.g., HEK293T) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Transfect the cells with expression vectors for the ecdysone receptor (EcR) and its partner, the ultraspiracle protein (USP), along with a reporter plasmid containing an ecdysone response element (EcRE) driving the expression of a reporter gene (e.g., luciferase).
  • Trypsinize and count the transfected cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Preparation of this compound Dilutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in a serum-free medium to create a range of working concentrations (e.g., from 1 nM to 100 µM).
  • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

3. Cell Treatment:

  • Carefully remove the old medium from the cells.
  • Add the prepared this compound dilutions and the vehicle control to the respective wells (typically in triplicate).
  • Incubate the plate for a predetermined duration (e.g., 24-48 hours) to allow for gene expression changes.

4. Assay and Data Collection:

  • Based on the reporter gene used, perform the appropriate assay. For a luciferase reporter, add the luciferase substrate and measure luminescence using a plate reader.
  • Record the raw data for each well.

5. Data Analysis:

  • Average the replicate readings for each concentration.
  • Normalize the data by subtracting the background (blank wells) and then expressing the response as a percentage of the maximum response or relative to the vehicle control.
  • Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
  • Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and calculate the EC50 value.

Data Presentation

Table 1: Example Data Table for this compound Dose-Response Experiment

This compound Conc. (M)Log [this compound]Raw Response (Luminescence Units)Average ResponseNormalized Response (% of Max)
1.00E-09-9.00152, 165, 158158.35.2
1.00E-08-8.00345, 360, 351352.015.8
1.00E-07-7.001240, 1265, 12551253.355.1
1.00E-06-6.002150, 2180, 21602163.395.0
1.00E-05-5.002250, 2290, 22752271.7100.0
Vehicle ControlN/A110, 115, 112112.30.0

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound EcR Ecdysone Receptor (EcR) This compound->EcR Binds Complex This compound-EcR-USP Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex Complex_n This compound-EcR-USP Complex Complex->Complex_n Translocation EcRE Ecdysone Response Element (EcRE) Gene Target Gene EcRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response Complex_n->EcRE Binds G start Start: Cell Culture & Transfection seed Seed Cells into 96-well Plate start->seed prepare Prepare this compound Serial Dilutions seed->prepare treat Treat Cells with This compound/Vehicle seed->treat prepare->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Reporter Assay (e.g., Luciferase) incubate->assay collect Collect Raw Data assay->collect analyze Normalize Data & Plot Dose-Response Curve collect->analyze calculate Calculate EC50 using Non-linear Regression analyze->calculate end End: Report Results calculate->end G Dose This compound Dose Response Biological Response Dose->Response Influences EC50 EC50 Response->EC50 Determines Emax Emax (Efficacy) Response->Emax Determines Potency Potency EC50->Potency Is a measure of

References

Technical Support Center: Addressing Poor Bioavailability of Inokosterone In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with inokosterone (B78545). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a phytoecdysteroid, a type of steroid found in plants. It is structurally similar to insect molting hormones and has garnered interest for its potential anabolic and adaptogenic properties in mammals. However, like many natural compounds, this compound exhibits poor oral bioavailability, which can limit its therapeutic efficacy and lead to inconsistent results in preclinical and clinical studies.

Q2: What are the primary causes of this compound's poor bioavailability?

The poor bioavailability of this compound is likely attributable to a combination of factors:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal tract. This poor solubility can hinder its dissolution, which is a prerequisite for absorption.

  • Intestinal and Hepatic First-Pass Metabolism: As a steroid, this compound is susceptible to extensive metabolism in both the intestinal wall and the liver before it reaches systemic circulation.[1][2][3] This "first-pass effect" can significantly reduce the amount of active compound that becomes available to the body.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein, in the intestinal epithelium. These transporters actively pump compounds back into the intestinal lumen, further reducing absorption.

Q3: Are there any available pharmacokinetic data for this compound?

To date, specific in vivo pharmacokinetic data for this compound (such as Cmax, Tmax, AUC, oral bioavailability, clearance, and half-life) is limited in publicly available literature. However, data for the structurally similar ecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), can be used as a reasonable proxy to guide experimental design.

Troubleshooting Guide

Issue: Low or variable plasma concentrations of this compound after oral administration.

This is a common challenge stemming from the aforementioned causes of poor bioavailability. Here are some potential solutions and troubleshooting steps:

Potential Solution 1: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and stability.

  • Rationale: By forming an inclusion complex, the solubility of this compound in the gastrointestinal fluids can be significantly increased, leading to improved dissolution and absorption.[4]

  • Observed Efficacy (with Ecdysterone): A study on ecdysterone, a structurally similar compound, demonstrated that an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) increased its oral bioavailability by 2.97 times compared to the free compound.[4]

ParameterFree EcdysteroneEcdysterone/HP-β-CD Inclusion ComplexFold Increase
Equilibrium Solubility (Simulated Gastric Fluid) ~8.53 mg/mL50.6 ± 0.11 mg/mL5.93
Equilibrium Solubility (Simulated Intestinal Fluid) ~7.62 mg/mL75.9 ± 0.38 mg/mL9.96
Oral Bioavailability -Increased by 2.97 times2.97

Table 1: Improvement of Ecdysterone Solubility and Bioavailability with HP-β-CD Inclusion Complex.[4]

Potential Solution 2: Lipid-Based Formulations

Incorporating this compound into lipid-based delivery systems can enhance its absorption via several mechanisms.

  • Rationale: Lipid-based formulations can improve the solubilization of lipophilic drugs in the gut, facilitate lymphatic transport (bypassing the first-pass metabolism in the liver), and protect the drug from degradation.

  • Examples of Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Solid Lipid Nanoparticles (SLNs)

    • Liposomes

Potential Solution 3: Particle Size Reduction

Reducing the particle size of this compound can increase its surface area, leading to a faster dissolution rate.

  • Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.

  • Methods:

    • Micronization

    • Nanonization (e.g., nanosuspensions)

Experimental Protocols

Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is adapted from a study on ecdysterone and can be used as a starting point for this compound.[4]

1. Phase-Solubility Study (to determine the optimal ratio): a. Prepare supersaturated solutions of this compound in aqueous solutions of HP-β-CD at various concentrations. b. Shake the solutions at a constant temperature until equilibrium is reached. c. Filter the solutions and analyze the concentration of dissolved this compound by a validated analytical method (e.g., HPLC-UV). d. Plot the solubility of this compound as a function of HP-β-CD concentration to determine the stoichiometry of the complex. A 1:1 mass ratio was found to be effective for ecdysterone.[4]

2. Preparation of the Inclusion Complex (Solvent Evaporation Method): a. Dissolve this compound and HP-β-CD in a suitable solvent (e.g., ethanol) at the predetermined optimal mass ratio (e.g., 1:1). b. Evaporate the solvent under reduced pressure at a controlled temperature. c. Dry the resulting solid to a constant weight. d. Grind the solid into a fine powder.

3. Characterization of the Inclusion Complex: a. Confirm the formation of the inclusion complex using techniques such as:

  • Scanning Electron Microscopy (SEM)
  • Differential Scanning Calorimetry (DSC)
  • X-ray Powder Diffraction (XRPD)
  • Fourier-Transform Infrared Spectroscopy (FTIR)
  • Proton Nuclear Magnetic Resonance (¹H-NMR)

Protocol 2: In Vivo Bioavailability Assessment

This protocol outlines a general workflow for assessing the oral bioavailability of this compound formulations in an animal model (e.g., rats or mice).

1. Animal Acclimatization and Grouping: a. Acclimatize animals to laboratory conditions for at least one week. b. Divide animals into experimental groups (e.g., control group receiving free this compound, and test group(s) receiving the enhanced formulation).

2. Drug Administration: a. Administer the respective formulations to each group via oral gavage at a predetermined dose.

3. Blood Sampling: a. Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

4. Plasma Preparation and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Extract this compound from the plasma using a suitable solvent. c. Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

5. Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time for each group. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). c. Compare the pharmacokinetic parameters between the control and test groups to determine the relative improvement in bioavailability.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Sample Analysis & Data Processing cluster_outcome Outcome formulation Prepare this compound Formulations (e.g., Free this compound, Inclusion Complex) administration Oral Administration to Animal Models formulation->administration sampling Serial Blood Sampling administration->sampling plasma_prep Plasma Separation and Extraction sampling->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis bioavailability Determine Relative Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for in vivo bioavailability assessment of this compound formulations.

inokosterone_metabolism cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) cluster_portal_vein Portal Vein cluster_liver Liver cluster_systemic Systemic Circulation This compound This compound (Oral Dose) inokosterone_abs Absorbed this compound This compound->inokosterone_abs Passive Diffusion metabolites_gut Phase I/II Metabolites inokosterone_abs->metabolites_gut Intestinal Metabolism (e.g., Glucuronidation) inokosterone_pv This compound inokosterone_abs->inokosterone_pv Transport metabolites_gut->inokosterone_pv Transport inokosterone_liver This compound inokosterone_pv->inokosterone_liver metabolites_liver Phase I/II Metabolites inokosterone_liver->metabolites_liver Hepatic Metabolism (e.g., Hydroxylation, Dehydroxylation) inokosterone_systemic Bioavailable this compound inokosterone_liver->inokosterone_systemic metabolites_liver->inokosterone_systemic

Caption: Putative signaling pathway of this compound absorption and first-pass metabolism.

References

Technical Support Center: Minimizing Off-Target Effects of Inokosterone in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of inokosterone (B78545) in experimental settings. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

A1: this compound is a phytoecdysteroid, a type of steroid hormone found in plants. Its primary on-target effect in insects and other arthropods is the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This activation triggers a signaling cascade that regulates molting, metamorphosis, and other developmental processes.[1][2]

Q2: What are the potential off-target effects of this compound, particularly in vertebrate systems?

A2: A significant concern when using this compound in vertebrate systems is its potential to interact with endogenous steroid hormone receptors due to structural similarities. Notably, this compound has been identified as a potential ligand for the Estrogen Receptor 1 (ERα), a key mediator of estrogen signaling in vertebrates.[3] Cross-reactivity with other steroid receptors, while less characterized, remains a possibility and should be experimentally evaluated.

Q3: How can I minimize off-target effects at the experimental design stage?

A3: Careful experimental design is crucial. This includes:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect.[4][5][6][7] Off-target effects are often observed at higher concentrations.

  • Appropriate Controls: Include a comprehensive set of controls in your experiments. This should consist of a vehicle control (the solvent used to dissolve this compound), a positive control for the on-target effect (e.g., a known ecdysone receptor agonist), and potentially a positive control for known off-target effects (e.g., estradiol (B170435) for estrogen receptor activation).

  • Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. If you are studying ecdysone receptor signaling, using an insect-derived cell line will be more specific than a vertebrate cell line that may express various steroid hormone receptors.

Q4: What are the key experimental approaches to identify and validate off-target effects of this compound?

A4: Several experimental strategies can be employed:

  • Competitive Binding Assays: These assays directly measure the ability of this compound to bind to its intended target (ecdysone receptor) and potential off-target receptors (e.g., estrogen receptor).

  • Cell-Based Reporter Assays: These functional assays determine whether this compound can activate the signaling pathways downstream of specific receptors.

  • Selectivity Profiling: Screening this compound against a panel of receptors and other proteins can provide a broader view of its potential off-target interactions.

  • Cytotoxicity Assays: These assays assess the general health of the cells upon treatment with this compound to identify non-specific toxic effects that may occur at higher concentrations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background or inconsistent results in cell-based assays. 1. Suboptimal cell health or passage number. 2. Mycoplasma contamination. 3. Inconsistent cell seeding density. 4. Issues with this compound stock solution (e.g., precipitation, degradation).1. Use cells within a consistent and optimal passage range. Ensure proper cell culture conditions. 2. Regularly test cell cultures for mycoplasma contamination. 3. Optimize and standardize cell seeding density for each experiment. 4. Prepare fresh stock solutions of this compound. Visually inspect for precipitation before use. Consider filtration.
No observable on-target effect at expected concentrations. 1. this compound degradation. 2. Low expression of the ecdysone receptor in the chosen cell line. 3. Suboptimal assay conditions (e.g., incubation time, temperature).1. Store this compound stock solutions properly (aliquoted, protected from light, at the recommended temperature). 2. Verify the expression of the ecdysone receptor in your cell line via qPCR or Western blot. Consider using a cell line with higher or induced receptor expression. 3. Optimize assay parameters, including incubation time and temperature, based on literature and preliminary experiments.
Observed effects are suspected to be off-target. 1. this compound concentration is too high. 2. Cross-reactivity with other endogenous receptors in the experimental system.1. Perform a detailed dose-response curve to determine the EC50 for the on-target effect and use the lowest effective concentration. 2. Conduct counter-screening assays. For example, use a specific antagonist for the suspected off-target receptor (e.g., an estrogen receptor antagonist like Fulvestrant) to see if it blocks the observed effect.
High variability between experimental replicates. 1. Pipetting errors. 2. Edge effects in multi-well plates. 3. Inhomogeneous cell distribution in wells.1. Ensure accurate and consistent pipetting. Use calibrated pipettes. 2. Avoid using the outer wells of multi-well plates, or fill them with a buffer to maintain humidity. 3. Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.

Data Presentation: this compound Receptor Binding Affinity

To minimize off-target effects, it is crucial to understand the selectivity of this compound for its on-target receptor (Ecdysone Receptor) versus potential off-target receptors (e.g., Estrogen Receptor). The following table provides a template for summarizing quantitative data obtained from competitive binding assays. Researchers should aim to determine these values in their specific experimental system.

Receptor Ligand Binding Affinity (IC50 or Kd) Assay Type Reference/Experimental Data
Ecdysone Receptor (EcR)This compoundTo be determinedCompetitive Radioligand Binding AssayYour Data
Ecdysone Receptor (EcR)Ponasterone A (Positive Control)~1.2 nM (Kd)Competitive Radioligand Binding Assay[8]
Estrogen Receptor α (ERα)This compoundTo be determinedCompetitive Binding AssayYour Data
Estrogen Receptor α (ERα)17β-Estradiol (Positive Control)~0.2 - 2 nM (Kd)Various Binding Assays[9]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate a higher affinity.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is adapted for determining the binding affinity of this compound to the ecdysone receptor and the estrogen receptor.

Objective: To determine the IC50 value of this compound for the ecdysone and estrogen receptors.

Methodology:

  • Receptor Preparation:

    • Ecdysone Receptor: Prepare a protein extract containing the EcR/USP heterodimer from a suitable source, such as insect cell lines (e.g., Sf9) engineered to overexpress the receptors.

    • Estrogen Receptor: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors, or use commercially available recombinant human ERα.

  • Radioligand and Competitor Preparation:

    • Ecdysone Receptor Assay: Use a high-affinity radiolabeled ecdysteroid, such as [³H]-Ponasterone A, as the tracer. Prepare serial dilutions of unlabeled this compound and a positive control (e.g., Ponasterone A).

    • Estrogen Receptor Assay: Use [³H]-17β-estradiol as the tracer. Prepare serial dilutions of unlabeled this compound and a positive control (e.g., 17β-estradiol).

  • Binding Reaction:

    • In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound or positive control).

    • Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled positive control).

    • Incubate the reactions to allow binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the unbound radioligand. Common methods include hydroxylapatite (HAP) slurry or dextran-coated charcoal.

    • Centrifuge the samples to pellet the bound fraction (HAP) or the free fraction (charcoal).

  • Quantification and Analysis:

    • Measure the radioactivity in the bound or free fraction using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Cell-Based Reporter Gene Assay

Objective: To assess the functional activity of this compound on ecdysone and estrogen receptor signaling pathways.

Methodology:

  • Cell Culture and Transfection:

    • Ecdysone Receptor Assay: Use an insect cell line (e.g., Drosophila S2 cells) or a mammalian cell line (e.g., HEK293T) that is co-transfected with expression vectors for EcR and USP, and a reporter plasmid containing an ecdysone response element (EcRE) driving a luciferase gene.

    • Estrogen Receptor Assay: Use a mammalian cell line (e.g., MCF-7 or T47D, which endogenously express ERα) or a transfected cell line (e.g., HEK293) containing a reporter plasmid with an estrogen response element (ERE) driving a luciferase gene.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound, a vehicle control, and a positive control (e.g., Ponasterone A for EcR assay, 17β-estradiol for ER assay).

    • Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Protocol 3: Cytotoxicity Assay

Objective: To determine the concentration at which this compound exhibits non-specific cellular toxicity.

Methodology:

  • Cell Seeding:

    • Seed the cells of interest in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Treat the cells with a wide range of concentrations of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., a known toxin).

    • Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Assess cell viability using a suitable method, such as:

      • MTT or MTS assay: Measures the metabolic activity of viable cells.[10]

      • LDH release assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[11]

      • ATP-based assay: Measures the ATP content of viable cells.[10]

      • Live/dead staining: Uses fluorescent dyes to differentiate between live and dead cells.[12]

  • Data Analysis:

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the CC50 (half-maximal cytotoxic concentration). This value should be significantly higher than the EC50 for the on-target effect to ensure a suitable therapeutic window.

Mandatory Visualizations

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR_USP_inactive EcR-USP Heterodimer (Inactive) This compound->EcR_USP_inactive Binds to EcR subunit EcR_USP_active This compound-EcR-USP (Active Complex) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA TargetGene Target Gene Transcription EcRE->TargetGene Initiates BiologicalResponse Biological Response (e.g., Molting) TargetGene->BiologicalResponse Leads to

Caption: Canonical Ecdysone Receptor Signaling Pathway.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone_offtarget This compound (Potential Off-Target) ER_inactive Estrogen Receptor (ER) (Inactive) Inokosterone_offtarget->ER_inactive Binds to Receptor ER_active This compound-ER Complex (Active) ER_inactive->ER_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA TargetGene_ER Target Gene Transcription ERE->TargetGene_ER Initiates OffTarget_Response Off-Target Biological Response TargetGene_ER->OffTarget_Response Leads to

Caption: Potential Off-Target Estrogen Receptor Signaling Pathway for this compound.

Experimental_Workflow start Start: This compound Experiment dose_response 1. Dose-Response Curve (On-Target Assay) start->dose_response determine_ec50 Determine EC50 (Lowest Effective Conc.) dose_response->determine_ec50 off_target_screen 2. Off-Target Screening (e.g., ER Binding/Reporter Assay) determine_ec50->off_target_screen cytotoxicity 3. Cytotoxicity Assay off_target_screen->cytotoxicity determine_cc50 Determine CC50 cytotoxicity->determine_cc50 analyze Analyze Therapeutic Window (CC50 vs EC50) determine_cc50->analyze end Conclusion: Optimized Concentration analyze->end

Caption: Workflow for Minimizing this compound Off-Target Effects.

References

Technical Support Center: Long-Term Stability Testing of Inokosterone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inokosterone (B78545) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is influenced by several factors, similar to other steroid compounds. Key factors include:

  • Temperature: Higher temperatures typically accelerate degradation rates.[1][2]

  • pH: this compound's stability can be pH-dependent, with hydrolysis being a potential issue in highly acidic or alkaline solutions.[3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1][2][3] It is recommended to store solutions in amber glass or other light-protecting containers.[2]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[1][3] Using de-gassed solvents or including antioxidants in the formulation can mitigate this.

  • Solvent Type: The choice of solvent and excipients can significantly impact stability. Liquid dosage forms are generally more prone to degradation than solid forms.[2]

Q2: What are the standard conditions for long-term stability testing of pharmaceutical products like this compound solutions according to ICH guidelines?

A2: The International Council for Harmonisation (ICH) provides guidelines for stability testing.[4][5] For long-term studies, the recommended storage conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[4][5][6] The study should extend for a sufficient period to cover the proposed shelf life, with data submitted for at least 12 months on a minimum of three primary batches.[6]

Q3: How frequently should samples be tested during a long-term stability study?

A3: For a product with a proposed shelf life of at least 12 months, the typical testing frequency for long-term stability studies is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][6][7][8][9]

Q4: What is the purpose of accelerated stability testing?

A4: Accelerated stability testing is designed to increase the rate of chemical degradation and physical changes of a drug substance by using exaggerated storage conditions.[5][6] These studies, typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months, help to predict the shelf life and evaluate the effect of short-term excursions outside the label storage conditions, such as during shipping.[4][5][6]

Troubleshooting Guides

Issue 1: I am observing precipitation or cloudiness in my this compound solution during the stability study.

  • Possible Cause 1: Poor Solubility or Change in Solvent System

    • Troubleshooting Step: Verify the solubility of this compound in the chosen solvent system at the storage temperature. Temperature fluctuations can affect solubility. Ensure the container closure system is not leaching any components that could alter the solvent composition.[2]

  • Possible Cause 2: Degradation to an Insoluble Product

    • Troubleshooting Step: Analyze the precipitate using techniques like HPLC or LC-MS to identify if it is a degradation product. If so, this indicates a significant stability issue that may require reformulation.

  • Possible Cause 3: pH Shift

    • Troubleshooting Step: Measure the pH of the solution. A shift in pH can affect the solubility of this compound.[3] Consider using a buffered solution to maintain a stable pH.

Issue 2: The concentration of this compound is decreasing faster than expected in my accelerated stability study.

  • Possible Cause 1: Thermal Degradation

    • Troubleshooting Step: This is expected to some degree in accelerated studies. However, if the degradation is excessive (a "significant change"), it may indicate poor intrinsic stability at elevated temperatures.[10] The proposed shelf life should be based on real-time long-term data.[10]

  • Possible Cause 2: Oxidative Degradation

    • Troubleshooting Step: Higher temperatures can accelerate oxidation.[1] Consider reformulating with an antioxidant or packaging the solution under an inert atmosphere (e.g., nitrogen).

  • Possible Cause 3: Hydrolysis

    • Troubleshooting Step: Investigate the effect of pH on degradation. Conduct stress testing at different pH values to find the pH of maximum stability.[6]

Issue 3: I am detecting new, unknown peaks in my HPLC chromatogram during the study.

  • Possible Cause: Formation of Degradation Products

    • Troubleshooting Step: This is a direct indication of instability. The goal is to identify these degradation products. Use a stability-indicating analytical method that can resolve the parent drug from all potential degradation products.[10] Techniques like LC-MS/MS are crucial for identifying and characterizing these new peaks.[11] Stress testing (exposure to heat, light, acid, base, and oxidizing agents) can help establish degradation pathways and identify likely degradation products.[6][10]

Data Presentation

Table 1: ICH Recommended Storage Conditions for Long-Term Stability Studies

Study TypeStorage ConditionMinimum Duration for Submission
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months[5][6]
or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months[4][6]
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months[4][6]

Table 2: Example Testing Schedule for a 24-Month Long-Term Stability Study

Testing Time Point (Months)Test Frequency
0, 3, 6, 9, 12Every 3 months
18Every 6 months
24Annually

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a general method for quantifying this compound and detecting degradation products. This is a template and must be optimized and validated for your specific formulation.

  • Objective: To quantify the concentration of this compound and separate it from potential degradation products in a solution over time.

  • Materials & Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • This compound reference standard.

    • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).[12]

    • Volumetric flasks, pipettes, and autosampler vials.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[13] Optimization may be required.

    • Flow Rate: 1.0 mL/min.[13][14]

    • Column Temperature: 25-30°C.[15]

    • Detection Wavelength: To be determined by UV scan of this compound (e.g., 245 nm).

    • Injection Volume: 20 µL.[12]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Withdraw an aliquot from the stability sample. Dilute as necessary with the mobile phase to fall within the calibration curve range.

    • Analysis: Inject the blank (mobile phase), standard solutions, and stability samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the stability samples from this curve.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating.[14] This includes:

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products, which can be intentionally generated through stress testing.[15]

    • Linearity: Confirm a linear relationship between peak area and concentration over a defined range.[15]

    • Accuracy & Precision: Assess the closeness of test results to the true value and the degree of scatter between a series of measurements.[14][15]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[15]

Mandatory Visualizations

Stability_Testing_Workflow cluster_setup Phase 1: Setup & Protocol cluster_storage Phase 2: Storage & Sampling cluster_analysis Phase 3: Analysis & Evaluation A Develop & Validate Stability-Indicating Method (e.g., HPLC) B Prepare Minimum of 3 Primary Batches of This compound Solution A->B C Define Stability Protocol: - Storage Conditions - Testing Intervals - Acceptance Criteria B->C D Place Batches in Controlled Chambers C->D E Long-Term Storage (e.g., 25°C / 60% RH) D->E F Accelerated Storage (e.g., 40°C / 75% RH) D->F G Withdraw Samples at Scheduled Time Points (0, 3, 6, 9, 12... months) E->G F->G H Perform Tests: - Assay (HPLC) - Purity / Impurities - pH, Appearance G->H I Analyze Data: Compare to T=0 and Acceptance Criteria H->I J Significant Change? I->J K Continue Study J->K No L Conduct Root Cause Analysis & Reformulate J->L Yes M Establish Shelf Life & Final Report K->M

Caption: Workflow for a long-term stability study of this compound solutions.

Troubleshooting_Precipitation Start Precipitate Observed in this compound Solution Q1 Is the solution stored at a lower temperature than preparation? Start->Q1 A1 Possible Temperature-Dependent Solubility Issue. Action: Perform solubility tests at storage temperature. Q1->A1 Yes Q2 Has the pH of the solution shifted? Q1->Q2 No A2 Possible pH-Dependent Solubility Issue. Action: Use a buffered system. Q2->A2 Yes Q3 Does HPLC analysis of the supernatant show a decrease in parent compound? Q2->Q3 No A3 Precipitate is likely a degradation product. Action: Isolate and identify the precipitate (e.g., LC-MS). Q3->A3 Yes A4 Precipitate is likely the parent compound. Action: Reformulate with co-solvents or solubilizers. Q3->A4 No

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Inokosterone Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with inokosterone (B78545). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of this compound in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a phytoecdysteroid, a class of steroid compounds produced by plants.[1][2][3] Due to its steroidal structure, it has the potential to interfere with various biochemical assays through several mechanisms:

  • Cross-reactivity in Immunoassays: this compound's structure is similar to that of endogenous steroid hormones such as estrogens, androgens, and corticosteroids. This similarity can lead to its recognition by antibodies used in immunoassays for these hormones, resulting in falsely elevated readings.[4][5] Competitive immunoassays are particularly susceptible to this type of interference.

  • Receptor Binding: this compound may bind to steroid hormone receptors, including the estrogen receptor.[2] This can lead to inaccurate results in assays designed to measure the binding of other ligands to these receptors or to study downstream signaling events.

  • Spectral Interference: Like other phytoecdysteroids, this compound exhibits significant ultraviolet (UV) absorbance. This can interfere with assays that rely on UV-visible spectroscopy for detection if the absorbance spectrum of this compound overlaps with that of the analyte or a reagent. The closely related phytoecdysteroid, 20-hydroxyecdysone, shows a characteristic absorbance peak around 246 nm.[6][7]

  • Modulation of Signaling Pathways: this compound can influence cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.[8][9][10] This can lead to unexpected biological effects in cell-based assays that are not directly related to the intended target of the experiment.

Q2: Which assays are most likely to be affected by this compound interference?

Based on the chemical nature of this compound, the following assays are at a higher risk of interference:

  • Steroid Hormone Immunoassays: ELISAs, RIAs, and other immunoassays for estrogens, androgens, and corticosteroids are highly susceptible to cross-reactivity.[4][5][11]

  • Receptor Binding Assays: Assays that measure the binding of ligands to steroid hormone receptors may be affected.[12][13][14]

  • UV-Based Quantification Assays: Any assay that uses UV absorbance for quantification in the range of 240-250 nm could be affected by spectral overlap.[6]

  • Cell-Based Assays: Assays that measure cell proliferation, apoptosis, or the activation of specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) may be influenced by the biological activity of this compound.[15][16][17][18][19][20][21][22][23][24][25][26]

Q3: How can I determine if this compound is interfering with my assay?

Here are some steps you can take to investigate potential interference:

  • Spike-in and Recovery Experiment: Add a known concentration of this compound to your sample matrix (without the analyte of interest) and run the assay. A positive result indicates potential cross-reactivity or other forms of interference.

  • Serial Dilution: Analyze a sample containing a high concentration of this compound at several dilutions. If the results are not linear with the dilution factor, interference is likely.

  • Use an Alternative Assay: If possible, measure your analyte using a different method that is less susceptible to interference, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A discrepancy between the results of the two methods suggests interference in the original assay.

  • Consult Assay Manufacturer's Data: Review the package insert or technical data sheet for your assay kit to check for any listed cross-reactivity with related steroids. While this compound may not be specifically listed, data on other phytoecdysteroids or structurally similar compounds can be informative.

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity in a Steroid Immunoassay

Symptoms:

  • Higher than expected hormone levels in samples containing this compound.

  • Inconsistent results between different immunoassay kits for the same analyte.

  • Poor linearity upon dilution of samples.

Troubleshooting Steps:

  • Confirm Cross-Reactivity:

    • Run a sample containing only this compound (at a concentration relevant to your experimental conditions) in the immunoassay.

    • If a signal is detected, this confirms cross-reactivity.

  • Mitigation Strategies:

    • Sample Pre-treatment: Use solid-phase extraction (SPE) to remove this compound from your samples before running the immunoassay. A detailed protocol is provided below.

    • Alternative Detection Method: Switch to a more specific method like LC-MS/MS, which separates compounds based on their physicochemical properties before detection, thus minimizing the risk of interference from structurally similar molecules.[27]

Issue 2: Potential Spectral Interference in a UV-Visible Spectrophotometric Assay

Symptoms:

  • Abnormally high absorbance readings in the 240-250 nm range.

  • Non-linear standard curves.

Troubleshooting Steps:

  • Measure this compound's Absorbance Spectrum:

    • Dissolve this compound in the assay buffer and measure its UV-Vis spectrum to determine its absorbance profile and λmax.

    • Compare this to the absorbance spectrum of your analyte of interest.

  • Mitigation Strategies:

    • Wavelength Shift: If possible, adjust the measurement wavelength of your assay to a region where this compound has minimal absorbance.

    • Blank Correction: If the this compound concentration is known and consistent across samples, a corrected blank containing the same concentration of this compound can be used.

    • Sample Cleanup: Employ chromatographic techniques (e.g., HPLC) or solid-phase extraction (SPE) to separate this compound from the analyte before measurement.[7][28][29][30]

Issue 3: Unexpected Biological Effects in Cell-Based Assays

Symptoms:

  • Changes in cell viability, proliferation, or signaling pathways that are not attributable to the experimental treatment.

  • Inconsistent results in the presence of this compound.

Troubleshooting Steps:

  • Characterize this compound's Activity:

    • Run control experiments with this compound alone to determine its baseline effect on the cells and the specific pathway being studied.

    • Perform dose-response experiments to understand the concentration at which this compound elicits these effects.

  • Mitigation Strategies:

    • Lower this compound Concentration: If possible, reduce the concentration of this compound to a level that does not cause off-target effects while still being effective for its intended purpose.

    • Use a More Specific Agonist/Antagonist: If this compound is being used to modulate a specific pathway, consider using a more selective pharmacological tool to avoid confounding effects.

    • Account for Off-Target Effects: If the use of this compound is unavoidable, the observed off-target effects should be documented and taken into account during data analysis and interpretation.

Data Presentation

Table 1: Potential Cross-Reactivity of Steroids in Immunoassays

Steroid ClassPotential for Cross-Reactivity with this compoundRationale
EstrogensHighStructural similarity of the steroid backbone.[4][5]
AndrogensModerate to HighShared core steroid structure.[12]
CorticosteroidsModerateSimilarities in the steroid nucleus, though side chains differ.[11]

Table 2: UV Absorbance of a Representative Phytoecdysteroid

CompoundSolventλmax (nm)Reference
20-HydroxyecdysoneAqueous Solution~246[6]

Note: 20-Hydroxyecdysone is structurally very similar to this compound and its UV absorbance is expected to be in a similar range.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound from Serum/Plasma Samples

This protocol is designed to separate phytoecdysteroids like this compound from more polar or non-polar compounds in a biological matrix prior to analysis.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load up to 1 mL of the serum or plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and highly polar impurities.

    • Wash the cartridge with 3 mL of hexane to remove non-polar lipids.[27]

  • Elution:

    • Elute the phytoecdysteroids (including this compound) with 3 mL of ethyl acetate. Note: This fraction contains the this compound. The eluate from the washing steps can be collected if the analyte of interest is expected to be in a different fraction.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable buffer for your downstream assay.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_alternative Alternative Workflow start Biological Sample (containing this compound) spe Solid-Phase Extraction (SPE) (C18 Cartridge) start->spe lcms LC-MS/MS Analysis start->lcms Direct Analysis elution Fraction Collection spe->elution assay Biochemical Assay (e.g., Immunoassay) elution->assay This compound-depleted or enriched fraction data Data Analysis assay->data lcms_data Data Analysis lcms->lcms_data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Steroid Receptor (e.g., Estrogen Receptor) transcription Gene Transcription receptor->transcription Translocation This compound This compound This compound->receptor pi3k PI3K/Akt Pathway This compound->pi3k Modulation mapk MAPK Pathway This compound->mapk Modulation nfkb IκB This compound->nfkb Modulation pi3k->transcription Downstream Effects mapk->transcription Downstream Effects nfkb_active NF-κB nfkb->nfkb_active Activation nfkb_active->transcription Translocation

References

Technical Support Center: Method Validation for Inokosterone Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of inokosterone (B78545) in complex matrices. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and robust analytical techniques for quantifying this compound and other ecdysteroids in complex matrices are High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices like plasma or serum.[3][4]

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: According to regulatory guidelines from bodies like the FDA and EMA, the critical parameters for bioanalytical method validation include selectivity, accuracy, precision, linearity (calibration curve), recovery, stability, and the lower limit of quantification (LLOQ).[5][6][7] It is also crucial to assess the matrix effect, especially when using mass spectrometry.[3][8]

Q3: What is the matrix effect and how can it be minimized for this compound analysis?

A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement and affect accuracy.[8] To minimize matrix effects in this compound analysis, several strategies can be employed:

  • Efficient Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[9]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]

Q4: How should I prepare my samples for this compound analysis in plasma?

A4: Common sample preparation techniques for steroids like this compound in plasma include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[9] However, it may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): Involves extracting the analyte into an immiscible organic solvent.[9]

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up and concentrating the analyte using a solid sorbent.[9][10]

Q5: What are the typical stability concerns for this compound in biological samples?

A5: Like other steroids, this compound may be susceptible to degradation under certain conditions. It is essential to conduct stability studies to assess its stability in the biological matrix during sample collection, storage (freeze-thaw cycles, long-term storage), and processing.[11][12][13][14][15] Key stability experiments include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used to prepare stock and working solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A:

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 2: Secondary Interactions. Silanol (B1196071) groups on the silica-based column can interact with the hydroxyl groups of this compound.

    • Solution: Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase.

  • Possible Cause 3: Column Contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]

Q: I am observing inconsistent retention times for this compound between injections. What should I check?

A:

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 10-15 column volumes.[17]

  • Possible Cause 2: Pump Malfunction. Air bubbles in the pump or check valve issues can cause inconsistent flow rates.

    • Solution: Purge the pumps to remove any air bubbles. If the problem continues, the pump seals or check valves may need maintenance.[17]

  • Possible Cause 3: Mobile Phase Issues. Changes in mobile phase composition due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

Mass Spectrometry Issues

Q: I am experiencing low signal intensity (ion suppression) for this compound. How can I troubleshoot this?

A:

  • Possible Cause 1: Matrix Effects. Co-eluting matrix components are suppressing the ionization of this compound.

    • Solution:

      • Improve Sample Cleanup: Optimize your SPE or LLE protocol to better remove interfering substances.

      • Modify Chromatography: Adjust the gradient to better separate this compound from the matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal variations.[8]

  • Possible Cause 2: Ion Source Contamination.

    • Solution: Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions.[18]

  • Possible Cause 3: Incorrect MS/MS Parameters.

    • Solution: Optimize the MS/MS parameters for this compound, including collision energy and precursor/product ion selection.

Q: My results show high variability between replicate injections. What are the likely causes?

A:

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can help improve reproducibility.

  • Possible Cause 2: Carryover. Residual analyte from a previous high-concentration sample is affecting the current injection.

    • Solution: Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.[19]

  • Possible Cause 3: Analyte Instability.

    • Solution: Re-evaluate the stability of this compound under the specific sample processing conditions. Ensure samples are kept at a low temperature if necessary.[11]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of ecdysteroids, using 20-hydroxyecdysone (B1671079) as a close structural analog to this compound, in complex matrices by LC-MS/MS. These values can serve as a benchmark for your method validation.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range0.2 - 20 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1]

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.2< 15%< 15%± 20%
Low QC0.5< 10%< 10%± 15%
Mid QC5< 10%< 10%± 15%
High QC15< 10%< 10%± 15%

(Data adapted from typical validation acceptance criteria for bioanalytical methods and published data for related compounds)[20][21]

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery85 - 110%
Matrix Effect90 - 110%

(Values represent typical targets for a validated bioanalytical method)

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the closely related ecdysteroid, 20-hydroxyecdysone, and serves as a starting point for method development for this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺.

Protocol 2: this compound Quantification in Herbal Extracts by HPLC-UV

1. Sample Preparation: Solvent Extraction

  • Extraction: Accurately weigh 1 g of the powdered herbal material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 245 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Complex Matrix (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample->spe Load extract Final Extract spe->extract Elute hplc HPLC Separation extract->hplc ms MS/MS Detection hplc->ms data Data Acquisition ms->data quantification Concentration Calculation data->quantification calibration Calibration Curve calibration->quantification

Figure 1: Experimental workflow for this compound quantification.

sample_preparation_pathway plasma Plasma Sample ppt Protein Precipitation (e.g., with Acetonitrile) plasma->ppt Simple, less clean lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) plasma->lle Good for less polar analytes spe Solid-Phase Extraction (e.g., C18 cartridge) plasma->spe High purity, good for trace levels final_extract Clean Extract for LC-MS/MS ppt->final_extract lle->final_extract spe->final_extract

Figure 2: Sample preparation options for this compound analysis.

troubleshooting_tree start Poor Peak Shape (Tailing/Fronting) q1 Is the column overloaded? start->q1 a1_yes Reduce injection volume or dilute sample. q1->a1_yes Yes a1_no Check for secondary interactions. q1->a1_no No q2 Is mobile phase pH appropriate? a1_no->q2 a2_yes Investigate column contamination. q2->a2_yes Yes a2_no Adjust pH (e.g., add 0.1% formic acid). q2->a2_no No q3 Does flushing the column help? a2_yes->q3 a3_yes Problem solved. q3->a3_yes Yes a3_no Replace the column. q3->a3_no No

Figure 3: Troubleshooting decision tree for poor peak shape.

References

Technical Support Center: Ensuring Reproducibility in Inokosterone-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with inokosterone (B78545).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a phytoecdysteroid, a type of steroid hormone found in plants.[1][2] It is structurally similar to insect molting hormones.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C27H44O7[3][4][5][6]
Molecular Weight 480.64 g/mol [3][4][5][6]
Appearance Powder[3]
Solubility Slightly soluble in water (2.4 g/L at 25°C). Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][7][8]
Storage (Powder) Store at 2-8°C for up to 24 months.[8]
Storage (Stock Solution) Store aliquots in tightly sealed vials at -20°C for up to two weeks or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[8]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited water solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weigh out a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / 480.64 g/mol ) / 0.010 mol/L

  • Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Gently vortex or sonicate the mixture until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and contamination.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q3: What is the primary mechanism of action for this compound?

A3: this compound, as a phytoecdysteroid, primarily acts by binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor.[9][10] This binding event initiates a signaling cascade that modulates gene expression.[9] The functional ecdysone receptor is a heterodimer of the EcR and the ultraspiracle protein (USP).[9][10]

Q4: Are there any known off-target effects of this compound?

A4: Some research suggests that this compound may interact with other steroid hormone receptors. Notably, it has been identified as a potential ligand for Estrogen Receptor 1 (ESR1), which could be relevant in certain biological contexts such as rheumatoid arthritis.[11] It is crucial to consider and investigate potential off-target effects in your specific experimental system.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell-Based Assays

This guide addresses common issues encountered during in vitro experiments using this compound.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells. Inconsistent cell seeding: Uneven cell distribution will lead to variable results.- Ensure a homogenous single-cell suspension before plating. - Use calibrated pipettes and consistent pipetting techniques.
Edge effects: Evaporation from wells on the edge of a multi-well plate can alter the concentration of this compound and media components.- Avoid using the outer wells of the plate for critical experiments. - Fill the perimeter wells with sterile PBS or media to create a humidity barrier.
Lower than expected or no biological effect. Sub-optimal this compound concentration: The effective concentration can vary significantly between cell lines and assays.- Perform a dose-response curve to determine the optimal concentration range for your specific experiment. Start with a broad range (e.g., 0.1 µM to 100 µM).
This compound degradation: this compound may not be stable in cell culture media for extended periods, especially at 37°C.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Low receptor expression: The target cells may have low or no expression of the ecdysone receptor (EcR).- Verify EcR expression in your cell line using qPCR or Western blotting. - Consider using a cell line known to express EcR or transiently transfecting cells with an EcR expression vector.
Unexpected cytotoxicity at high concentrations. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls.
Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.- Characterize the mode of cell death (apoptosis vs. necrosis) to understand the mechanism. - If studying non-cytotoxic effects, use concentrations below the cytotoxic threshold.
Guide 2: Difficulties in Analyzing Downstream Gene Expression

This guide focuses on troubleshooting issues related to measuring changes in gene expression following this compound treatment.

Problem Potential Cause Troubleshooting Steps
No change in target gene expression (qPCR or Western Blot). Inappropriate time point: The transcriptional response to this compound is time-dependent.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for measuring changes in your target gene expression.
Poor RNA/protein quality: Degraded RNA or protein will lead to unreliable results.- Use appropriate extraction methods and RNA/protein stabilization reagents. - Assess RNA/protein integrity before proceeding with downstream applications.
Inefficient primers or antibodies: Poorly designed qPCR primers or non-specific antibodies will not yield accurate results.- Validate qPCR primers for efficiency and specificity. - Validate antibodies for specificity using positive and negative controls.
High background or non-specific bands in Western Blot. Antibody issues: The primary or secondary antibody may be binding non-specifically.- Optimize antibody concentrations. - Increase the stringency of washing steps. - Use a different blocking buffer.
Sample overloading: Too much protein in the gel can lead to smearing and non-specific bands.- Determine the optimal protein loading amount for your target of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Note on Quantitative Data: Specific IC50 values for this compound are not widely reported in the literature for a broad range of cell lines. As a starting point, researchers can refer to data for the closely related and well-studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E). However, it is crucial to experimentally determine the IC50 for this compound in the specific cell line being used.

Compound Cell Line Effect IC50/Effective Concentration Reference
20-Hydroxyecdysone (proxy) MDA-MB-231 (Breast Cancer)Growth InhibitionSubmicromolar IC50 for 2-Deoxy-20-hydroxyecdysone[9]
20-Hydroxyecdysone (proxy) A549 (Lung Cancer)CytotoxicityNot specified, but shows antineoplastic properties[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Ecdysone Receptor Signaling Pathway

This compound, as an ecdysteroid, activates the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on the DNA, modulating the transcription of target genes.

Ecdysone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR_Cytoplasm EcR This compound->EcR_Cytoplasm Binds EcR_USP_Complex EcR-USP Heterodimer EcR_Cytoplasm->EcR_USP_Complex USP_Cytoplasm USP USP_Cytoplasm->EcR_USP_Complex EcRE EcRE (DNA) EcR_USP_Complex->EcRE Binds Target_Genes Target Gene Transcription EcRE->Target_Genes Regulates

Caption: Simplified diagram of the canonical ecdysone receptor signaling pathway activated by this compound.

General Experimental Workflow for this compound Research

This workflow outlines the typical steps involved in investigating the effects of this compound in a cell-based experimental model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Prep_Stock Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Prep_Stock->Treat_Cells Culture_Cells Culture and Seed Target Cells Culture_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Incubate->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A general workflow for conducting in vitro experiments with this compound.

References

Validation & Comparative

Inokosterone vs. 20-Hydroxyecdysone: A Comparative Guide to Anabolic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic potency of inokosterone (B78545) and 20-hydroxyecdysone (B1671079), two prominent phytoecdysteroids. The information presented is based on available experimental data to assist researchers and professionals in drug development in their evaluation of these compounds.

Quantitative Comparison of Anabolic Activity

The anabolic activities of this compound and 20-hydroxyecdysone have been quantified in vivo. The following table summarizes the experimental data from a study by Syrov (2000), as reported in a subsequent quantitative structure-activity relationship (QSAR) analysis. The anabolic activity was determined in rats, and the data is presented in logarithmic molar units (log(AA)).

CompoundChemical StructureAnabolic Activity (log(AA))
20-Hydroxyecdysone 2β,3β,14α,20R,22R,25-Hexahydroxy-5β-cholest-7-en-6-one1.38
This compound 2β,3β,14α,20R,22R-Pentahydroxy-25R-cholest-7-en-6-one1.45

Data sourced from a QSAR study utilizing experimental results from Syrov, V.N. (2000).[1]

Experimental Protocols

The anabolic effects of these ecdysteroids are typically evaluated through both in vivo and in vitro experimental models.

In Vivo Assessment of Anabolic Activity in Rodents

A common experimental design to assess the anabolic potency of compounds like this compound and 20-hydroxyecdysone involves their administration to laboratory animals, typically rats or mice.

  • Animal Model: Male Wistar rats are often used.

  • Administration: The test compounds are administered orally or via injection at a specific dosage (e.g., 5 mg/kg body weight) daily for a defined period (e.g., 7-21 days). A control group receives a vehicle solution.

  • Outcome Measures:

    • Muscle Mass: At the end of the treatment period, specific muscles (e.g., soleus, gastrocnemius, tibialis anterior) are dissected and weighed. An increase in muscle mass in the treated group compared to the control group indicates an anabolic effect.

    • Muscle Fiber Size: Histological analysis of muscle tissue is performed to measure the cross-sectional area of individual muscle fibers. An increase in fiber diameter is a direct indicator of hypertrophy.

    • Protein Synthesis: The rate of protein synthesis can be measured by administering a labeled amino acid (e.g., [³H]-Leucine) and subsequently measuring its incorporation into muscle protein.

In Vitro Assessment of Anabolic Activity in Cell Culture

The C2C12 mouse myoblast cell line is a standard in vitro model to study myogenesis and the anabolic effects of various compounds.

  • Cell Culture: C2C12 myoblasts are cultured and induced to differentiate into myotubes (immature muscle fibers).

  • Treatment: Differentiated myotubes are treated with varying concentrations of the test compounds (e.g., 0.01 - 10 µM) for a specified duration (e.g., 48 hours).

  • Outcome Measures:

    • Myotube Diameter: The diameter of the myotubes is measured using microscopy. An increase in diameter signifies hypertrophy.

    • Protein Synthesis: Similar to the in vivo method, the rate of protein synthesis is quantified by measuring the incorporation of radiolabeled amino acids into cellular proteins.

    • Gene and Protein Expression: The expression levels of key genes and proteins involved in muscle growth (e.g., Akt, mTOR) and muscle atrophy (e.g., myostatin) are analyzed using techniques like qRT-PCR and Western blotting.

Signaling Pathways

Both this compound and 20-hydroxyecdysone are believed to exert their anabolic effects through a signaling pathway that is distinct from that of traditional anabolic-androgenic steroids. They do not bind to the androgen receptor. Instead, their mechanism is thought to involve the activation of estrogen receptor beta (ERβ), which in turn stimulates the PI3K/Akt signaling cascade, a key regulator of muscle protein synthesis and hypertrophy.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ecdysteroid This compound or 20-Hydroxyecdysone ERb ERβ Ecdysteroid->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Promotes

Caption: Proposed signaling pathway for the anabolic effects of this compound and 20-hydroxyecdysone.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of the anabolic potency of phytoecdysteroids.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison C2C12 C2C12 Myotube Culture Treatment_vitro Treatment with This compound / 20-Hydroxyecdysone C2C12->Treatment_vitro Analysis_vitro Analysis: - Myotube Diameter - Protein Synthesis Rate - Gene/Protein Expression Treatment_vitro->Analysis_vitro Comparison Comparative Analysis of Anabolic Potency Analysis_vitro->Comparison Animal_Model Rodent Model (Rats/Mice) Treatment_vivo Oral/Injectable Administration of This compound / 20-Hydroxyecdysone Animal_Model->Treatment_vivo Analysis_vivo Analysis: - Muscle Mass - Muscle Fiber Size - Protein Synthesis Rate Treatment_vivo->Analysis_vivo Analysis_vivo->Comparison

Caption: General experimental workflow for comparing the anabolic potency of phytoecdysteroids.

References

Validating Inokosterone as a Selective Estrogen Receptor Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any direct experimental evidence to validate inokosterone (B78545) as a selective estrogen receptor modulator (SERM). The current body of research primarily focuses on its role in promoting osteogenic differentiation through the Bone Morphogenetic Protein 2 (BMP2) signaling pathway[1]. This guide, therefore, serves as a template outlining the necessary experimental validation for a compound to be classified as a SERM, using the well-established SERMs, Tamoxifen and Raloxifene, as comparative examples.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity[2][3][4][5][6]. The ideal SERM would confer the beneficial effects of estrogen in certain tissues, such as bone and the cardiovascular system, while antagonizing its proliferative effects in tissues like the breast and uterus[7][8]. This tissue-selective action is attributed to the differential expression of ERα and ERβ, the recruitment of co-activator and co-repressor proteins, and the specific conformation the ER-ligand complex adopts in different cellular contexts[9][10].

Estrogen Receptor Signaling Pathway

Estrogen signaling can be broadly categorized into genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to ERα or ERβ in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes[11][12][13]. SERMs modulate this pathway by inducing conformational changes in the estrogen receptor that lead to either activation or repression of gene transcription in a tissue-specific manner.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / SERM ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER Estrogen Receptor (ERα / ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP->ER HSP Dissociates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Coactivator Co-activator ERE->Coactivator Recruits (Agonist) Corepressor Co-repressor ERE->Corepressor Recruits (Antagonist) Gene Target Gene Transcription Coactivator->Gene Activates Corepressor->Gene Represses SERM_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start Compound of Interest (e.g., this compound) Binding Estrogen Receptor Binding Assay (ERα & ERβ) Start->Binding Reporter Reporter Gene Assay (Agonist/Antagonist Activity) Binding->Reporter Proliferation Cell Proliferation Assay (e.g., MCF-7) Reporter->Proliferation Uterotrophic Uterotrophic Assay (Uterine Effects) Proliferation->Uterotrophic BMD Bone Mineral Density Study (Bone Effects) Uterotrophic->BMD Decision SERM Candidate? BMD->Decision

References

Comparative Biological Activity of Inokosterone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is critical for lead compound selection and optimization. This guide provides an objective comparison of inokosterone (B78545) isomers, focusing on their differential effects and the underlying experimental evidence.

This compound, a phytoecdysteroid, exists as a pair of C-25 epimers: 25R-inokosterone and 25S-inokosterone. While structurally very similar, this stereochemical difference can lead to variations in their biological activities. This guide summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the comparative assessment of these isomers.

Data Presentation: Quantitative and Qualitative Comparison

The following tables summarize the available data on the biological activities of this compound isomers. A significant gap in the current literature is the lack of direct, head-to-head quantitative comparisons (e.g., EC50 or IC50 values) of the 25R and 25S isomers in the same assays.

Table 1: Quantitative Biological Activity Data for this compound Isomers

IsomerAssayTarget/EffectValueSource
25R-Inokosterone Not SpecifiedNot SpecifiedIC50: 27.2 µM[1]

Table 2: Qualitative and Semi-Quantitative Biological Activity Data for this compound Isomers

Isomer(s)Biological EffectCell Line/ModelObservationSource
25R- & 25S-Inokosterone Inhibition of TNF-α expressionRBL-2H3 cellsStrong inhibition (80-95%)[2]
25S-Inokosterone Inhibition of TNF-α expressionA23187 + PMA-induced RBL-2H3 cellsPotent inhibition[2]
25R- & 25S-Inokosterone Inhibition of thymus and activation-regulated chemokine (TARC) expressionTNF-α + IFN-γ induced HaCaT cellsWeak inhibitory activity[3]
25R-Inokosterone Anti-osteoporotic activityIn silico and in vitroRegulates multiple targets including PIK3CA, MTOR, TNF, MAPK3, CDK2, and NTRK1[4]
This compound (isomer not specified) Osteogenic differentiationBone marrow-derived mesenchymal stem cells (BMSCs)Promotes osteogenic differentiation and mineralization

Table 3: Molecular Docking Data for 25R-Inokosterone

This table presents computational data on the binding affinity of 25R-inokosterone to various protein targets, as determined by molecular docking studies. Lower binding energy indicates a higher predicted affinity.

Target ProteinBinding Energy (kcal/mol)
PIK3CA-9.3
MTOR-9.3
TNF-8.0
MAPK3-7.9
CDK2-7.8
NTRK1-7.7
Data from a study on the potential mechanism of 25R-inokosterone in the treatment of osteoporosis.[4]

Key Signaling Pathways

This compound isomers have been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, differentiation, and survival.

PI3K_Akt_mTOR_Pathway This compound This compound Isomers Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/Akt/mTOR Signaling Pathway

BMP2_Signaling_Pathway This compound This compound BMP2 BMP2 This compound->BMP2 Activates BMPR BMP Receptor BMP2->BMPR Binds Smad1 Smad1 BMPR->Smad1 Phosphorylates Complex Smad1/4 Complex Smad1->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to RUNX2 RUNX2 Complex->RUNX2 Activates Nucleus->RUNX2 OsteogenicGenes Osteogenic Gene Expression RUNX2->OsteogenicGenes Promotes

BMP2 Signaling Pathway in Osteogenesis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to assessing the biological activity of this compound isomers.

Molecular Docking Protocol

This protocol outlines the computational method used to predict the binding affinity of 25R-inokosterone to its protein targets.

  • Ligand and Protein Preparation: The 3D structure of 25R-inokosterone is obtained from a chemical database (e.g., PubChem) and optimized. The 3D structures of target proteins are downloaded from the Protein Data Bank (PDB). Water molecules are removed, and hydrogen atoms and charges are added to both the ligand and the proteins using software like AutoDockTools.[4]

  • Binding Site Prediction: The active binding pocket of the target protein is identified.

  • Molecular Docking Simulation: Molecular docking is performed using software like AutoDock Vina to calculate the binding energy between the ligand and the protein. A binding energy of less than 0 kcal/mol suggests spontaneous binding, with values ≤ -5.0 kcal/mol indicating stable docking.[4]

  • Visualization: The interaction between the ligand and the protein is visualized using software such as PyMOL.[4]

Cell-Based Ecdysteroid Bioassay (Example)

This protocol describes a general method for assessing the activity of ecdysteroids using a cell line that responds to these compounds.

  • Cell Culture: A Drosophila melanogaster ecdysteroid-responsive cell line (e.g., BII) is cultured in an appropriate medium.

  • Assay Setup: Cells are seeded in microplates. Test compounds (this compound isomers) are added at various concentrations. A known ecdysteroid agonist (e.g., 20-hydroxyecdysone) is used as a positive control.

  • Incubation: The plates are incubated to allow for a cellular response.

  • Endpoint Measurement: The biological response is measured. This could be cell proliferation, enzyme activity, or reporter gene expression, depending on the specific assay design.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values for each compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the anti-osteoporotic effects of an this compound isomer using a network pharmacology and molecular docking approach.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Validation A Identify this compound Isomer Structure B Predict Potential Protein Targets A->B D Construct Protein-Protein Interaction (PPI) Network B->D C Identify Disease-Related Genes (e.g., Osteoporosis) C->D E Functional Enrichment Analysis (GO & KEGG) D->E F Molecular Docking & Dynamics Simulation E->F G Cell Culture (e.g., Osteoblasts) F->G Guide for Experimental Design H Treat Cells with This compound Isomer G->H I Assess Biological Activity (e.g., Proliferation, Differentiation) H->I J Western Blot for Signaling Pathway Proteins H->J

Network Pharmacology Workflow

Conclusion

The available evidence suggests that both 25R- and 25S-inokosterone are biologically active molecules with potential therapeutic applications, particularly in the areas of inflammation and osteoporosis. However, a clear quantitative differentiation of their potencies is currently lacking in the scientific literature. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to elucidate the specific biological activities of each this compound isomer. Such research is essential for advancing our understanding of their structure-activity relationships and for the potential development of novel therapeutic agents.

References

A Comparative Guide to Inokosterone Target Validation and Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of inokosterone's molecular targets, comparing its validated interactions with putative targets identified through deconvolution approaches. We present experimental data and detailed protocols for key target validation techniques, offering a framework for researchers investigating the mechanism of action of this and other natural compounds.

Introduction to This compound (B78545)

This compound is a phytoecdysteroid, a class of steroid hormones found in plants and insects, known for its role in regulating molting and development in arthropods.[1] Its potential effects in mammals have led to investigations into its molecular mechanisms and therapeutic targets. Target validation and deconvolution are critical steps in this process, confirming the molecular interactions responsible for a compound's biological effects and identifying its full spectrum of targets to predict efficacy and potential off-target effects.

Section 1: Validated Target - The Ecdysone (B1671078) Receptor (EcR)

This compound's most well-characterized target is the Ecdysone Receptor (EcR), a nuclear receptor primarily found in arthropods.[2] this compound acts as a potent agonist of the EcR, mimicking the natural hormone 20-hydroxyecdysone.[1][3]

Mechanism of Action: EcR Signaling Pathway

The binding of an agonist like this compound to the EcR's ligand-binding domain triggers a conformational change. This promotes the heterodimerization of EcR with its partner protein, the Ultraspiracle protein (USP).[2][4] This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[1][5] This binding event initiates the transcription of early-response genes, which in turn regulate a cascade of downstream genes responsible for molting and metamorphosis.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) EcR Ecdysone Receptor (EcR) This compound->EcR Binds EcR_USP_inactive EcR-USP Heterodimer (Inactive) EcR->EcR_USP_inactive Forms Complex USP Ultraspiracle Protein (USP) USP->EcR_USP_inactive EcR_USP_active EcR-USP Heterodimer (Active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE EcRE (DNA Response Element) EcR_USP_active->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Initiates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Putative Ligand) ESR1_HSP ESR1-HSP90 Complex This compound->ESR1_HSP Binds & Dissociates HSP90 ESR1_dimer ESR1 Dimer (Active) ESR1_HSP->ESR1_dimer Dimerizes & Translocates ERE ERE (DNA Response Element) ESR1_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates G phenotypic_screen Phenotypic Screen (e.g., Anti-inflammatory effect) hit_compound Hit Compound (this compound) phenotypic_screen->hit_compound target_id Target Identification Methods hit_compound->target_id ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) target_id->ac_ms cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa putative_targets List of Putative Targets (e.g., ESR1, EcR) ac_ms->putative_targets cetsa->putative_targets validation Target Validation putative_targets->validation binding_assay Direct Binding Assays (SPR, ITC) validation->binding_assay functional_assay Functional Assays (Reporter Genes, Phenotype Rescue) validation->functional_assay validated_target Validated Target binding_assay->validated_target functional_assay->validated_target

References

A Comparative Analysis of Inokosterone and Dianabol for Anabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the phytoecdysteroid inokosterone (B78545) and the synthetic anabolic-androgenic steroid (AAS) Dianabol (methandienone). The information presented is intended for a scientific audience to evaluate the performance and underlying mechanisms of these two compounds, supported by available experimental data.

Disclaimer: The information provided in this guide is for research and informational purposes only. Dianabol is a controlled substance in many countries and is associated with significant health risks. The use of anabolic steroids without a valid prescription is illegal and potentially dangerous.

Introduction

The quest for potent anabolic agents with minimal side effects is a cornerstone of research in muscle physiology, aging, and disease. While synthetic anabolic steroids like Dianabol have been known for their powerful muscle-building effects, their androgenic side effects have limited their therapeutic applications.[1] Phytoecdysteroids, a class of natural compounds found in plants, have emerged as potential non-androgenic anabolic agents.[2] this compound is a phytoecdysteroid that, along with the more studied ecdysterone, is of interest for its potential anabolic properties. This guide compares the known characteristics of this compound (using ecdysterone as a primary reference due to a lack of specific this compound studies) with the well-documented effects of Dianabol.

Mechanisms of Anabolic Action

The fundamental difference between this compound and Dianabol lies in their molecular mechanisms of action. Dianabol exerts its effects through the androgen receptor, while this compound is believed to act through different signaling pathways.

Dianabol (Methandienone): As a derivative of testosterone (B1683101), Dianabol's primary mechanism of action is the binding to and activation of the androgen receptor (AR) in muscle tissue.[3][4] This interaction initiates a cascade of events leading to:

  • Increased Protein Synthesis: Activation of the AR directly influences the transcription of genes involved in muscle protein synthesis.[4][5]

  • Enhanced Nitrogen Retention: By promoting a positive nitrogen balance, Dianabol creates an optimal environment for muscle growth.[5]

  • Improved Glycogenolysis: This leads to more efficient energy utilization during workouts.[5]

This compound (as represented by Ecdysterone): In contrast to Dianabol, phytoecdysteroids like this compound do not bind to the androgen receptor.[2] Instead, their anabolic effects are thought to be mediated by:

  • Estrogen Receptor Beta (ERβ) Binding: Studies on ecdysterone suggest that its anabolic effects are mediated through binding to ERβ.[2][6][7] This interaction is distinct from the ERα activation associated with the feminizing effects of estrogen.

  • PI3K/Akt Signaling Pathway: The activation of the PI3K/Akt pathway is a key downstream effect of ecdysterone's interaction with its receptor, leading to the stimulation of muscle protein synthesis.[6]

Signaling Pathway Diagrams

Dianabol_Signaling cluster_nucleus Inside Nucleus Dianabol Dianabol AR Androgen Receptor (AR) Dianabol->AR Binds to Nucleus Cell Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Increased Muscle Protein Synthesis mRNA->Protein_Synthesis Leads to

Dianabol's Androgen Receptor-Mediated Signaling Pathway.

Inokosterone_Signaling This compound This compound (Ecdysterone) ERb Estrogen Receptor β (ERβ) This compound->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis Stimulates

This compound's (Ecdysterone's) ERβ-Mediated Signaling Pathway.

Quantitative Comparison of Anabolic Effects

Direct comparative studies on the anabolic potency of this compound versus Dianabol are scarce. However, a key study in rats provides a valuable comparison between ecdysterone and Dianabol.

Table 1: Comparison of Anabolic Effects in Rats

Compound Dose Duration Effect on Soleus Muscle Fiber Size Reference
Ecdysterone 5 mg/kg body weight 21 days Strong hypertrophic effect [2]
Dianabol (Metandienone) 5 mg/kg body weight 21 days Significant hypertrophic effect, but less than Ecdysterone [2]
Trenbolox (Estradienedione) 5 mg/kg body weight 21 days Significant hypertrophic effect, but less than Ecdysterone [2]

| SARM S 1 | 5 mg/kg body weight | 21 days | Significant hypertrophic effect, but less than Ecdysterone |[2] |

Table 2: In Vitro Effects on C2C12 Myotube Diameter

Compound Concentration Effect on Myotube Diameter Reference
Ecdysterone 1 µM Significant increase [2]
Dihydrotestosterone (DHT) 1 µM Significant increase, comparable to Ecdysterone [2]

| IGF-1 | 1.3 nM | Significant increase, comparable to Ecdysterone |[2] |

A human study on ecdysterone supplementation (doses varied) over 10 weeks in conjunction with resistance training showed significantly higher increases in muscle mass compared to the placebo group.[8] Another study in men undergoing athletic training reported a mean weight gain of 3.3 kg over 6 weeks with a daily dose of 100 mg of Dianabol.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies.

In Vivo Anabolic Potency Assessment in Rats
  • Objective: To compare the anabolic effects of ecdysterone, Dianabol, and other anabolic agents on the muscle fiber size of rats.[2]

  • Animals: Male Wistar rats.

  • Treatment:

    • Ecdysterone (5 mg/kg body weight)

    • Dianabol (5 mg/kg body weight)

    • Trenbolox (5 mg/kg body weight)

    • SARM S 1 (5 mg/kg body weight)

    • Vehicle control

  • Administration: Daily administration for 21 days.

  • Endpoint Analysis: Measurement of the muscle fiber size of the soleus muscle.

  • Workflow Diagram:

in_vivo_protocol Start Start: Male Wistar Rats Grouping Random Grouping (n per group) Start->Grouping Treatment Daily Administration (21 days) Grouping->Treatment Sacrifice Euthanasia and Muscle Dissection Treatment->Sacrifice Analysis Histological Analysis: Soleus Muscle Fiber Size Sacrifice->Analysis End End: Data Comparison Analysis->End

Workflow for In Vivo Anabolic Potency Assessment.
In Vitro Myotube Hypertrophy Assay

  • Objective: To assess the direct anabolic effects of compounds on muscle cells by measuring the diameter of C2C12 myotubes.[2]

  • Cell Line: C2C12 murine myoblasts.

  • Method:

    • Differentiation: C2C12 myoblasts are induced to differentiate into myotubes.

    • Treatment: Differentiated myotubes are incubated with the test compounds (e.g., ecdysterone at 1 µM, DHT at 1 µM, IGF-1 at 1.3 nM) or a vehicle control.

    • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

    • Imaging: Myotubes are fixed and imaged using microscopy.

    • Measurement: The diameter of a significant number of myotubes per group is measured using image analysis software.

  • Workflow Diagram:

in_vitro_protocol Start Start: C2C12 Myoblasts Differentiation Induce Differentiation into Myotubes Start->Differentiation Treatment Treat with Test Compounds Differentiation->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation Imaging Fix and Image Myotubes Incubation->Imaging Measurement Measure Myotube Diameter Imaging->Measurement End End: Data Analysis Measurement->End

Workflow for In Vitro Myotube Hypertrophy Assay.

Androgenic and Other Side Effects

A critical point of differentiation between this compound and Dianabol is their side effect profile, particularly concerning androgenicity.

Dianabol: As an androgenic steroid, Dianabol is associated with a range of side effects, including:

  • Androgenic Effects: Acne, hair loss, and virilization in women.

  • Estrogenic Effects: Gynecomastia and water retention due to aromatization.

  • Hepatotoxicity: As a 17-alpha-alkylated oral steroid, Dianabol can be stressful to the liver.

  • Suppression of Endogenous Testosterone: Use of Dianabol can lead to a shutdown of the body's natural testosterone production.[9]

This compound: Phytoecdysteroids, including this compound and ecdysterone, are noted for their lack of androgenic side effects.[2][6] They do not bind to the androgen receptor and therefore do not produce the virilizing effects associated with synthetic anabolic steroids. This makes them a subject of interest for therapeutic applications where muscle growth is desired without androgenic complications.

Conclusion for the Research Professional

The available evidence suggests that this compound, as represented by the extensively studied ecdysterone, holds promise as a potent, non-androgenic anabolic agent. The direct comparison with Dianabol in an animal model indicates that phytoecdysteroids may possess comparable or even superior anabolic activity on a milligram-per-kilogram basis, without the associated androgenic side effects.[2]

The distinct mechanisms of action—AR-mediated for Dianabol and ERβ/PI3K-Akt-mediated for this compound/ecdysterone—offer different targets for drug development. For researchers and drug development professionals, phytoecdysteroids represent a compelling class of compounds for further investigation. Future research should focus on:

  • This compound-Specific Studies: Conducting studies specifically with this compound to confirm if its anabolic potency and mechanism of action are consistent with ecdysterone.

  • Human Clinical Trials: Well-controlled human trials are necessary to establish the efficacy and safety of this compound for promoting muscle growth.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for optimizing its delivery and dosage.

References

A Comparative Analysis of Inokosterone and Selective Androgen Receptor Modulators (SARMs) for Anabolic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic efficacy of the phytoecdysteroid inokosterone (B78545) and a class of synthetic compounds known as Selective Androgen Receptor Modulators (SARMs). Due to the limited availability of direct research on this compound, data from the more extensively studied phytoecdysteroids, ecdysterone and turkesterone, are used as a proxy to represent this class of compounds. This comparison focuses on their mechanisms of action, anabolic effects, androgenic side effects, and the experimental data supporting these observations.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) and phytoecdysteroids like this compound represent two distinct classes of compounds investigated for their potential anabolic properties, particularly for muscle growth. SARMs are synthetic molecules designed to selectively bind to and activate androgen receptors (ARs) in anabolic tissues like muscle and bone, with the aim of minimizing androgenic side effects in other tissues. In contrast, phytoecdysteroids are naturally occurring compounds found in plants and insects, and their anabolic effects are believed to be mediated through pathways independent of the androgen receptor, primarily involving the activation of the PI3K/Akt signaling cascade.

Preclinical and clinical data, where available, suggest that while both classes of compounds can promote muscle protein synthesis and increase lean body mass, their efficacy and safety profiles differ significantly. SARMs have demonstrated potent anabolic effects in both animal and human studies but are also associated with dose-dependent suppression of endogenous testosterone (B1683101) and potential adverse effects on lipid profiles and liver function. Phytoecdysteroids, on the other hand, are generally considered to have a more favorable safety profile with minimal to no reported androgenic side effects, though the evidence for their anabolic efficacy in humans is less robust and sometimes conflicting.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the anabolic and androgenic effects of representative SARMs and phytoecdysteroids.

Table 1: Anabolic Efficacy in Preclinical and Clinical Studies

CompoundStudy PopulationDosageDurationChange in Lean Body Mass/Muscle WeightCitation(s)
This compound/Phytoecdysteroids
EcdysteroneRats5 mg/kg/day21 daysSignificant increase in soleus muscle fiber size[1]
TurkesteroneCastrated Rats0.5 mg/kg/day10 daysSignificant increase in muscle mass[2]
EcdysteroneHuman Males100mg (supplement only contained 6mg)10 weeksSignificant increase in muscle mass[3]
Selective Androgen Receptor Modulators (SARMs)
Ostarine (MK-2866)Healthy Elderly Men & Postmenopausal Women3 mg/day12 weeks+1.4 kg increase in total lean body mass compared to placebo[4]
Ostarine (MK-2866)Cancer Patients (Cachexia)1 mg/day & 3 mg/day16 weeks+1.5 kg (1mg) and +1.3 kg (3mg) increase in lean body mass from baseline[5]
Ligandrol (LGD-4033)Healthy Young Men1.0 mg/day21 daysDose-dependent increase in lean body mass[6][7]
RAD140 (Testolone)Young Castrated Rats0.3 mg/kg/day11 daysLevator ani muscle weight equivalent to sham-operated control[8]
S-23Castrated Male Rats0.1 mg/day14 daysMaintained levator ani muscle weight at intact control level[9]

Table 2: Androgenic Effects and Side Effects

CompoundStudy PopulationKey Androgenic/Side Effects ObservedCitation(s)
This compound/Phytoecdysteroids
Ecdysterone/TurkesteroneAnimal and Human StudiesGenerally reported to have no significant androgenic side effects; does not bind to androgen receptors. No significant changes in testosterone levels.[10][11]
Selective Androgen Receptor Modulators (SARMs)
Ostarine (MK-2866)Healthy Elderly & Postmenopausal WomenNo significant changes in PSA, sebum production, or luteinizing hormone.[4]
Ligandrol (LGD-4033)Healthy Young MenDose-dependent suppression of total testosterone, free testosterone, and SHBG. No significant change in PSA.[6][7]
RAD140 (Testolone)Castrated and Intact Male RatsHigh anabolic to androgenic ratio (purported 90:1). Less stimulation of prostate and seminal vesicles compared to testosterone.[8][12]
S-23Male RatsDose-dependent suppression of spermatogenesis and LH levels. Increased prostate size at higher doses.[9][13][14]

Signaling Pathways

The mechanisms by which this compound and SARMs exert their anabolic effects are fundamentally different.

This compound and Phytoecdysteroids: A Non-Androgen Receptor Mediated Pathway

This compound and other phytoecdysteroids are not believed to bind to the androgen receptor. Instead, their anabolic effects are thought to be mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of muscle protein synthesis and cell growth.

G cluster_0 This compound This compound Cell_Membrane Cell Membrane PI3K PI3K Cell_Membrane->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

Proposed signaling pathway for this compound's anabolic effects.
Selective Androgen Receptor Modulators (SARMs): Targeted Androgen Receptor Activation

SARMs are designed to selectively bind to androgen receptors in muscle and bone tissue. This binding initiates a conformational change in the receptor, leading to the recruitment of co-regulator proteins and the modulation of gene transcription, ultimately increasing the synthesis of muscle proteins.

G cluster_0 SARM SARM AR Androgen Receptor (Cytoplasm) SARM->AR Binds to SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex Nucleus Nucleus SARM_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (DNA) SARM_AR_Complex->ARE Binds to Gene_Transcription ↑ Transcription of Anabolic Genes ARE->Gene_Transcription Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

General signaling pathway for SARM-mediated anabolism.

Experimental Protocols

Preclinical Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

A common preclinical model to assess the anabolic and androgenic properties of a compound is the Hershberger assay, typically performed in castrated male rats.

G Start Start: Immature male rats Castration Surgical Castration Start->Castration Recovery Recovery Period (e.g., 7 days) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Daily Administration of Test Compound or Vehicle (e.g., 7-10 days) Grouping->Dosing Necropsy Euthanasia and Tissue Collection Dosing->Necropsy Analysis Weighing of Anabolic (Levator Ani) and Androgenic (Prostate, Seminal Vesicles) Tissues Necropsy->Analysis End Data Analysis: Anabolic/Androgenic Ratio Analysis->End

Workflow for a typical Hershberger assay.

Methodology:

  • Animal Model: Immature, peripubertal male rats (e.g., Sprague-Dawley) are used.

  • Orchidectomy: The rats are surgically castrated to remove the endogenous source of androgens.

  • Treatment: After a recovery period, the animals are treated daily with the test compound (e.g., a SARM or phytoecdysteroid) or a vehicle control for a specified duration (typically 7-10 days). A reference androgen like testosterone propionate (B1217596) is often included as a positive control.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The ratio of the anabolic effect (increase in levator ani weight) to the androgenic effect (increase in prostate and seminal vesicle weights) is calculated to determine the selectivity of the compound.

Clinical Trial for Muscle Wasting

Human clinical trials investigating the efficacy of these compounds for muscle wasting, such as in cancer cachexia or sarcopenia, follow a structured protocol.

Methodology for a Phase II, Randomized, Double-Blind, Placebo-Controlled Trial (Example: Ostarine in Cancer Cachexia):

  • Patient Population: Patients with a confirmed diagnosis of cancer and documented muscle wasting (cachexia).[5]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled design is employed.[5]

  • Intervention: Patients are randomized to receive either the investigational drug (e.g., Ostarine at different doses) or a placebo orally once daily for a defined period (e.g., 16 weeks).[5]

  • Primary Endpoints:

    • Change in Lean Body Mass (LBM): Measured using Dual-Energy X-ray Absorptiometry (DXA) from baseline to the end of the study.[5]

    • Change in Physical Function: Assessed through standardized tests such as the stair climb test (measuring speed and power).[5]

  • Secondary and Safety Endpoints:

    • Muscle strength (e.g., grip strength).

    • Quality of life questionnaires.

    • Safety and tolerability are monitored through the recording of adverse events, clinical laboratory tests (including liver function tests and lipid profiles), and vital signs.

  • Data Analysis: Statistical analysis is performed to compare the changes in the primary and secondary endpoints between the treatment and placebo groups.

Conclusion

The comparison between this compound (represented by phytoecdysteroids) and SARMs reveals two distinct approaches to achieving anabolic effects. SARMs offer a targeted, receptor-based mechanism that has shown significant efficacy in increasing lean body mass in both preclinical and clinical settings. However, their potential for androgenic side effects, particularly testosterone suppression, necessitates careful consideration and further research.

This compound and other phytoecdysteroids present a non-androgenic alternative, with a proposed mechanism of action that bypasses the androgen receptor. While preclinical data and some human studies suggest anabolic potential with a favorable safety profile, the overall body of evidence for their efficacy in humans is less extensive and at times contradictory.

For researchers and drug development professionals, the choice between these two classes of compounds depends on the desired therapeutic profile. SARMs may offer greater anabolic potency, while phytoecdysteroids could provide a safer, albeit potentially less potent, alternative. Further head-to-head comparative studies, especially in human clinical trials, are warranted to definitively establish the relative efficacy and safety of these compounds for the treatment of muscle wasting conditions.

References

Unveiling the Off-Target Profile of Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the full spectrum of a compound's biological activity is paramount. Inokosterone (B78545), a phytoecdysteroid with known insect molting hormone activity, has garnered interest for its potential applications. However, a comprehensive understanding of its off-target effects in mammalian systems is crucial for advancing its development and ensuring its safety and efficacy. This guide provides a comparative analysis of the known and potential off-target effects of this compound, placing it in context with its more studied counterpart, 20-hydroxyecdysone (B1671079), and outlines the experimental approaches necessary for a definitive characterization of its selectivity profile.

Executive Summary

Current publicly available data on the off-target effects of this compound is limited. While its on-target activity at the ecdysone (B1671078) receptor (EcR) in arthropods is well-documented, its interactions with mammalian receptors are less clear. Emerging evidence suggests a potential for cross-reactivity with mammalian nuclear receptors, particularly Estrogen Receptor Beta (ERβ), a characteristic shared with other phytoecdysteroids like 20-hydroxyecdysone. However, a comprehensive screening of this compound against a broad panel of mammalian receptors is necessary to fully elucidate its off-target profile and to quantitatively compare its selectivity with that of other ecdysteroids. This guide aims to summarize the current state of knowledge and provide a roadmap for future investigations.

Comparative Analysis of Off-Target Effects: this compound vs. Alternatives

A direct comparative analysis of the off-target effects of this compound against a comprehensive panel of mammalian receptors is not yet available in the scientific literature. However, based on the known interactions of the broader class of phytoecdysteroids, a potential off-target profile can be inferred and compared to that of 20-hydroxyecdysone.

Table 1: Comparative Off-Target Profile of this compound and 20-Hydroxyecdysone (Inferred)

Target ClassSpecific TargetThis compound (Predicted/Inferred)20-Hydroxyecdysone (Reported)Rationale for Inclusion
Nuclear Receptors Estrogen Receptor β (ERβ)Potential Agonist/ModulatorWeak Agonist/Modulator.[1][2]Structural similarity to estradiol (B170435) and reported activity of other phytoecdysteroids at ERβ.
Estrogen Receptor α (ESR1)Potential Agonist (from docking studies)Minimal to no binding reported.A molecular docking study suggested potential interaction, but requires experimental validation.
Androgen Receptor (AR)Likely Low AffinityLow Affinity.Phytoecdysteroids generally show low affinity for AR.
Glucocorticoid Receptor (GR)UnknownUnknownImportant for general off-target screening of steroid-like molecules.
Progesterone Receptor (PR)UnknownUnknownImportant for general off-target screening of steroid-like molecules.
Other Receptors G-protein coupled receptors (GPCRs)UnknownUnknownA broad and diverse class of receptors, important for safety pharmacology.
Enzymes Cytochrome P450s (CYPs)UnknownSubstrate for some CYPsImportant for assessing metabolic stability and potential for drug-drug interactions.
KinasesUnknownUnknownA large family of enzymes involved in signaling; a common source of off-target effects.

Note: The information for this compound is largely predictive and requires experimental confirmation. The data for 20-hydroxyecdysone is based on limited studies and a comprehensive off-target screen is also not widely available.

Key Signaling Pathways Potentially Affected by Off-Target Binding

The potential interaction of this compound with ERβ suggests that it could modulate estrogenic signaling pathways. This could have implications for various physiological processes, including those in reproductive tissues, bone, and the cardiovascular system.

Signaling_Pathway This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Potential off-target signaling pathway of this compound via Estrogen Receptor Beta (ERβ).

Experimental Protocols for Confirming Off-Target Effects

To definitively characterize the off-target profile of this compound, a tiered experimental approach is recommended.

1. Broad Off-Target Screening using Radioligand Binding Assays

  • Objective: To identify potential off-target binding sites for this compound across a wide range of receptors, ion channels, and transporters.

  • Methodology: A competitive radioligand binding assay is the gold standard for initial off-target screening. In this assay, a fixed concentration of a radiolabeled ligand known to bind to the target of interest is incubated with the target protein in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. This can be converted to a binding affinity (Ki) value.

  • Protocol Outline:

    • Target Panel Selection: A comprehensive panel of targets should be selected, including a wide range of GPCRs, nuclear receptors, ion channels, and transporters relevant to safety pharmacology.

    • Membrane/Protein Preparation: Membranes or purified proteins expressing the target receptors are prepared.

    • Radioligand: A validated radiolabeled ligand for each target is used.

    • Assay Conditions: Assays are performed in a suitable buffer system at a defined temperature and incubation time to reach equilibrium.

    • Competition Assay: A fixed concentration of radioligand and target protein are incubated with a range of this compound concentrations.

    • Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using techniques like filtration or scintillation proximity assay (SPA).

    • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

2. Functional Assays for Hits Identified in Binding Assays

  • Objective: To determine whether the binding of this compound to an off-target receptor results in a functional response (agonist, antagonist, or inverse agonist activity).

  • Methodology: The choice of functional assay depends on the target identified. For GPCRs, assays measuring second messenger levels (e.g., cAMP, Ca2+) are common. For nuclear receptors, reporter gene assays are typically used.

  • Protocol Outline (for a Nuclear Receptor Reporter Gene Assay):

    • Cell Line: A suitable mammalian cell line is co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor.

    • Compound Treatment: The transfected cells are treated with a range of this compound concentrations.

    • Luciferase Assay: After an appropriate incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) is determined.

Workflow for Off-Target Profiling

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Characterization cluster_2 Tier 3: Selectivity Profiling This compound This compound Binding_Assay Radioligand Binding Assay (Broad Receptor Panel) This compound->Binding_Assay Hits Identified Hits (Significant Binding) Binding_Assay->Hits Functional_Assay Functional Assays (e.g., Reporter Gene Assay, Second Messenger Assay) Hits->Functional_Assay Dose_Response Dose-Response Analysis (EC50/IC50 Determination) Functional_Assay->Dose_Response Comparison Comparative Analysis (vs. 20-Hydroxyecdysone) Dose_Response->Comparison

Caption: A tiered experimental workflow for confirming the off-target effects of this compound.

Conclusion and Future Directions

The comprehensive assessment of this compound's off-target effects is a critical step in its development as a potential therapeutic agent. While current data is sparse, the methodologies outlined in this guide provide a clear path forward for generating the necessary data to build a robust safety and selectivity profile. By systematically screening this compound against a broad panel of mammalian receptors and conducting functional follow-up studies, researchers can gain a clear understanding of its potential liabilities and therapeutic window. A direct, quantitative comparison with 20-hydroxyecdysone and other relevant compounds will be invaluable for selecting the most promising candidates for further development. The scientific community is encouraged to undertake these studies to unlock the full potential of this compound while ensuring patient safety.

References

Inokosterone: Unsubstantiated Anti-Inflammatory Effects and a Call for Empirical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic properties is paramount. While the chemical structure of inokosterone (B78545), a phytoecdysteroid, may suggest potential biological activity, a comprehensive review of published scientific literature reveals a significant lack of empirical data to substantiate its purported anti-inflammatory effects. Consequently, a direct comparison with established anti-inflammatory agents, supported by experimental evidence, cannot be provided at this time.

This guide aims to address the user's request for a comparative analysis of this compound's anti-inflammatory properties. However, extensive searches of scientific databases have not yielded any specific studies that experimentally validate or quantify the anti-inflammatory activity of this compound. There is a notable absence of research detailing its effects on key inflammatory pathways, such as the inhibition of nitric oxide (NO) production, cyclooxygenase-2 (COX-2) expression, or the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Without this foundational data, it is impossible to construct a meaningful comparison with other anti-inflammatory alternatives, present quantitative data in tabular form, or provide detailed experimental protocols as requested. The creation of diagrams illustrating its mechanism of action or experimental workflows would be purely speculative and not based on scientific evidence.

The Path Forward: A Need for Rigorous Investigation

To validate the potential anti-inflammatory effects of this compound, a systematic and rigorous scientific investigation is required. The following experimental workflow outlines a standard approach that could be adopted by researchers to explore and quantify its anti-inflammatory properties.

G cluster_0 In Vitro Analysis cluster_1 Key Inflammatory Markers to Assess cluster_2 Mechanism of Action Studies A Cell Culture (e.g., RAW 264.7 Macrophages) B Induction of Inflammation (e.g., with Lipopolysaccharide - LPS) A->B C Treatment with this compound (Varying Concentrations) B->C D Measurement of Inflammatory Markers C->D H NF-κB Pathway Analysis (e.g., IκBα phosphorylation, p65 nuclear translocation) C->H I MAPK Pathway Analysis (e.g., phosphorylation of ERK, JNK, p38) C->I E Nitric Oxide (NO) Production (Griess Assay) D->E F Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) (ELISA) D->F G COX-2 and iNOS Expression (Western Blot, RT-PCR) D->G

Caption: Proposed experimental workflow for validating the anti-inflammatory effects of this compound.

Hypothetical Signaling Pathway Exploration

Should initial in vitro studies indicate anti-inflammatory activity, subsequent research would need to elucidate the underlying molecular mechanisms. A common pathway implicated in inflammation is the NF-κB signaling cascade. The following diagram illustrates a simplified representation of this pathway, which could serve as a hypothetical framework for investigating this compound's mechanism of action.

Caption: Hypothetical mechanism of this compound via the NF-κB signaling pathway.

Comparative Analysis of Inokosterone and Turkesterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anabolic potential, mechanisms of action, and available experimental data for the phytoecdysteroids inokosterone (B78545) and turkesterone (B103).

Introduction

In the quest for novel anabolic agents with favorable safety profiles, phytoecdysteroids have emerged as a promising class of natural compounds. Among these, turkesterone has garnered significant attention within the scientific and athletic communities for its purported muscle-building properties. Another lesser-known phytoecdysteroid, this compound, also presents a subject of interest for its potential biological activities. This guide provides a comparative analysis of this compound and turkesterone, summarizing the available experimental data, outlining their proposed mechanisms of action, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structures and Properties

Both this compound and turkesterone are analogs of 20-hydroxyecdysone, the primary insect molting hormone. Their chemical structures are characterized by a steroid nucleus, with variations in their side chains.

CompoundMolecular FormulaMolar MassKey Structural Features
This compound C₂₇H₄₄O₇480.6 g/mol Phytoecdysteroid with a 25R or 25S configuration.
Turkesterone C₂₇H₄₄O₈496.6 g/mol Possesses an 11α-hydroxyl group, which is believed to contribute to its biological activity.

Comparative Biological Activity and Anabolic Effects

While research on turkesterone is more extensive, some inferences about this compound's potential can be drawn from the broader class of phytoecdysteroids.

Turkesterone

Animal and in vitro studies suggest that turkesterone possesses anabolic properties. In some rodent studies, turkesterone has been shown to be more potent in stimulating protein synthesis than other ecdysteroids.[1][2] One study in rats found that turkesterone administration led to an increase in muscle mass.[3] However, human studies on turkesterone are limited and have yielded mixed results. A recent study in 2024 involving active men and women supplementing with 500 mg of turkesterone daily for four weeks found no significant effects on body composition compared to a placebo group.[4]

This compound

Direct evidence for the anabolic effects of this compound on skeletal muscle is currently scarce in publicly available scientific literature. While it is classified as a phytoecdysteroid and has been identified in plants like Rhaponticum carthamoides, which is known for its ecdysteroid content, specific studies quantifying its impact on muscle protein synthesis or hypertrophy are lacking.[5] One study has suggested this compound as a potential agent targeting estrogen receptor 1 in the context of rheumatoid arthritis, but its implications for muscle tissue are not established.[6]

Mechanisms of Action

The anabolic effects of phytoecdysteroids are believed to be mediated through non-androgenic pathways, distinguishing them from traditional anabolic steroids.

Turkesterone: The PI3K/Akt/mTOR Pathway and Estrogen Receptor Beta

The primary proposed mechanism for turkesterone's anabolic activity involves the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis.[7] It is hypothesized that turkesterone may bind to estrogen receptor beta (ERβ), a receptor known to play a role in muscle growth and regeneration, which in turn could trigger the PI3K/Akt/mTOR cascade.[1] This proposed mechanism is distinct from that of anabolic-androgenic steroids, which act through the androgen receptor.

turkesterone_signaling_pathway Turkesterone Turkesterone ERb Estrogen Receptor β (ERβ) Turkesterone->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

Proposed Signaling Pathway of Turkesterone
This compound: An Undetermined Mechanism in Muscle

The mechanism of action for this compound in skeletal muscle remains to be elucidated. Its potential interaction with estrogen receptor 1, as suggested in the context of rheumatoid arthritis, warrants further investigation to determine if a similar mechanism is at play in muscle tissue and if it influences anabolic signaling pathways.[6]

Experimental Protocols

For researchers investigating the anabolic effects of these compounds, the following experimental designs are commonly employed.

In Vivo Rodent Model for Muscle Hypertrophy

This protocol outlines a general procedure for assessing the anabolic effects of phytoecdysteroids in a rodent model.

  • Animal Model: Male Wistar rats are commonly used.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to a control group (vehicle administration) and experimental groups (receiving different doses of the test compound).

  • Administration: The test compound (e.g., turkesterone or this compound) is dissolved in a suitable vehicle (e.g., 20% DMSO and 80% peanut oil) and administered daily via oral gavage or injection for a specified period (e.g., 21 days).[8]

  • Muscle Dissection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., soleus, gastrocnemius) are dissected and weighed.

  • Histological Analysis: Muscle tissue is frozen and sectioned. Cross-sections are stained (e.g., with H&E) to measure muscle fiber cross-sectional area.

  • Data Analysis: Statistical analysis is performed to compare muscle weights and fiber sizes between the control and experimental groups.

rodent_hypertrophy_workflow Start Animal Acclimatization Grouping Randomized Grouping (Control & Experimental) Start->Grouping Administration Daily Compound Administration (e.g., 21 days) Grouping->Administration Euthanasia Euthanasia & Muscle Dissection Administration->Euthanasia Analysis Histological & Morphometric Analysis Euthanasia->Analysis Data Data Analysis & Comparison Analysis->Data

Workflow for In Vivo Muscle Hypertrophy Study
Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol provides a method for assessing the activation of key signaling proteins in muscle cells following treatment with a phytoecdysteroid.[6]

  • Cell Culture: Differentiated myotubes (e.g., C2C12 cells) are used as an in vitro model of skeletal muscle.

  • Treatment: Myotubes are treated with the test compound (this compound or turkesterone) at various concentrations for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, p70S6K).

  • Detection: A secondary antibody conjugated to an enzyme is used for detection, and the resulting bands are visualized and quantified.

  • Data Analysis: The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.

western_blot_workflow Cell_Culture Myotube Culture Treatment Compound Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblotting Immunoblotting with Antibodies SDS_PAGE->Immunoblotting Detection Detection & Quantification Immunoblotting->Detection

Workflow for Western Blot Analysis

Summary and Future Directions

The current body of scientific literature provides a more substantial basis for the anabolic potential of turkesterone compared to this compound. The proposed mechanism of action for turkesterone via the PI3K/Akt/mTOR pathway, potentially initiated by ERβ binding, offers a plausible explanation for its non-androgenic anabolic effects. However, the limited and sometimes contradictory findings from human trials highlight the need for more rigorous clinical studies.

For this compound, the research landscape concerning its anabolic properties is largely unexplored. While its classification as a phytoecdysteroid and its potential interaction with estrogen receptors are intriguing, dedicated studies are required to determine its efficacy and mechanism of action in skeletal muscle.

Future research should focus on:

  • Conducting direct, quantitative comparative studies of the anabolic effects of this compound and turkesterone in both in vitro and in vivo models.

  • Elucidating the precise molecular targets and signaling pathways activated by this compound in skeletal muscle.

  • Performing well-designed, placebo-controlled human clinical trials to definitively assess the ergogenic effects of both compounds.

By addressing these research gaps, the scientific community can gain a clearer understanding of the potential of this compound and turkesterone as safe and effective anabolic agents for therapeutic and performance-enhancement applications.

References

In Vivo Validation of Inokosterone's Anabolic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anabolic activity of inokosterone (B78545) against established anabolic agents, testosterone (B1683101) and Dianabol (methandrostenolone). Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from studies on structurally and functionally similar phytoecdysteroids, namely 20-hydroxyecdysone (B1671079) and the plant brassinosteroid 28-Homobrassinolide, as a proxy to infer the potential anabolic effects of this compound. This comparison is intended to provide a valuable resource for researchers investigating novel anabolic compounds.

Comparative Analysis of Anabolic Activity

The following tables summarize the key findings from in vivo studies on phytoecdysteroids (as a proxy for this compound), testosterone, and Dianabol, highlighting their effects on muscle growth and physical performance.

Table 1: Effects on Muscle Mass and Body Composition

CompoundAnimal ModelDosageDurationKey Findings
Phytoecdysteroids (28-Homobrassinolide) Healthy Rats20 or 60 mg/kg/day (oral)24 daysIncreased body weight gain, lean body mass, and gastrocnemius muscle mass.[1][2]
Testosterone Female Rats1 mg/kg/day (subcutaneous)-Increased growth rate and fractional synthetic rate of gastrocnemius muscle protein.[3]
Orchiectomized Rats0.1 to 50 mg/kg body weight3 weeksDose-dependent increase in levator ani muscle wet weight.[4]
Dianabol (Methandrostenolone) Male Rats1 mg/day8 weeksNo significant effects on muscle weight or lean body mass in trained or sedentary animals.[5]
Male Weight-lifters100 mg/day6 weeksSignificant increase in body weight, muscle size, and total body nitrogen.[6]

Table 2: Effects on Physical Performance

CompoundAnimal Model/SubjectDosageDurationKey Findings
Phytoecdysteroids (28-Homobrassinolide) Untrained Healthy Rats20 or 60 mg/kg/day (oral)24 days6.7% increase in lower extremity strength (grip test).[2]
Testosterone Healthy Young Men300 mg/week6 weeksConsistent strength gains.[7]
Dianabol (Methandrostenolone) with Training Male Rats0.35 mg/kg/day6 weeksIncreased production of tension; performance indistinguishable from training alone.[8]
Male Weight-lifters100 mg/day6 weeksSignificant increase in leg performance and strength.[6]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Protocol 1: In Vivo Anabolic Activity of 28-Homobrassinolide in Rats[1]
  • Animal Model: Three groups of healthy Wistar rats.

  • Diet: Normal diet containing 23.9% protein.

  • Treatment Groups:

    • Vehicle control (5% DMSO in corn oil).

    • 20 mg/kg body weight of 28-Homobrassinolide.

    • 60 mg/kg body weight of 28-Homobrassinolide.

  • Administration: Daily oral gavage for 24 days.

  • Outcome Measures:

    • Body weight and food intake measured regularly.

    • At the end of the study, gastrocnemius muscle was dissected and weighed.

    • Grip strength of hind and forelimbs was measured using a digital force gauge.

Protocol 2: In Vivo Anabolic Effects of Testosterone in Female Rats[3]
  • Animal Model: Female rats.

  • Treatment Groups:

    • Placebo-oil control.

    • 1 mg/kg body weight per day of testosterone.

    • 10 mg/kg body weight per day of testosterone.

  • Administration: Subcutaneous injection.

  • Outcome Measures:

    • Growth rate and food conversion efficiency.

    • Body composition analysis.

    • Fractional synthetic rate of gastrocnemius muscle protein.

Protocol 3: In Vivo Effects of Dianabol (Methandrostenolone) in Rats[5]
  • Animal Model: Young adult male rats.

  • Treatment Groups:

    • Sedentary control.

    • Sedentary with Dianabol (1 mg/day).

    • Sprint-trained control.

    • Sprint-trained with Dianabol (1 mg/day).

  • Administration: Daily for 8 weeks.

  • Training Protocol: High-intensity sprint running.

  • Outcome Measures:

    • Body composition (percentage of body fat and lean body mass).

    • Muscle weight.

    • Organ weights.

Signaling Pathways and Mechanisms of Action

The anabolic effects of these compounds are mediated through distinct signaling pathways.

Phytoecdysteroid (this compound Proxy) Signaling Pathway

Phytoecdysteroids, such as 20-hydroxyecdysone, are believed to exert their anabolic effects through a non-androgenic pathway, primarily by activating the PI3K/Akt signaling cascade.[9] This activation leads to increased protein synthesis.

Phytoecdysteroid_Signaling This compound This compound (Phytoecdysteroid) GPCR G-Protein Coupled Receptor This compound->GPCR PI3K PI3K GPCR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis Increased Protein Synthesis mTOR->ProteinSynthesis

Caption: Proposed signaling pathway for the anabolic effects of this compound.

Testosterone Anabolic Signaling Pathway

Testosterone's anabolic effects are primarily mediated through the androgen receptor (AR). Upon binding, the testosterone-AR complex translocates to the nucleus and modulates the transcription of target genes. Additionally, testosterone can activate the Akt/mTORC1 signaling pathway, further promoting muscle protein synthesis.[10][11]

Testosterone_Signaling Testosterone Testosterone AR Androgen Receptor Testosterone->AR Akt_mTOR Akt/mTOR Pathway Testosterone->Akt_mTOR Nucleus Nucleus AR->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription ProteinSynthesis Increased Protein Synthesis GeneTranscription->ProteinSynthesis Akt_mTOR->ProteinSynthesis

Caption: Testosterone's dual mechanism of anabolic action.

Dianabol (Methandrostenolone) Anabolic Signaling Pathway

Dianabol, a synthetic derivative of testosterone, primarily functions by binding to the androgen receptor, which enhances protein synthesis and nitrogen retention in muscle tissue.[12][13][14]

Dianabol_Signaling Dianabol Dianabol AR Androgen Receptor Dianabol->AR Nucleus Nucleus AR->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription ProteinSynthesis Increased Protein Synthesis GeneTranscription->ProteinSynthesis NitrogenRetention Increased Nitrogen Retention GeneTranscription->NitrogenRetention

Caption: Mechanism of action for Dianabol's anabolic effects.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo validation of anabolic activity.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rats, Mice) Grouping Randomized Grouping (Control, Treatment Groups) AnimalModel->Grouping Administration Compound Administration (Oral, Subcutaneous) Grouping->Administration Monitoring Monitoring (Body Weight, Food Intake) Administration->Monitoring Performance Performance Testing (e.g., Grip Strength) Monitoring->Performance TissueCollection Tissue Collection (e.g., Muscle Dissection) Performance->TissueCollection Analysis Analysis (Muscle Mass, Protein Synthesis) TissueCollection->Analysis Data Data Interpretation and Comparison Analysis->Data

Caption: General workflow for in vivo anabolic studies.

References

Inokosterone's Interaction with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inokosterone's interaction with nuclear receptors, focusing on its high selectivity for the invertebrate Ecdysone (B1671078) Receptor (EcR) over vertebrate nuclear receptors. Experimental data from key studies are presented to support these findings, along with detailed methodologies for the cited experiments.

Executive Summary

This compound (B78545), a member of the ecdysteroid class of steroid hormones, demonstrates potent agonist activity against the insect Ecdysone Receptor (EcR), a critical regulator of developmental processes in arthropods. Extensive research confirms that this compound's biological effects are primarily mediated through this invertebrate nuclear receptor. In contrast, there is a lack of evidence for significant interaction with vertebrate nuclear receptors such as the Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Pregnane X Receptor (PXR) at physiologically relevant concentrations. This high degree of selectivity makes the EcR an attractive target for the development of species-specific insecticides. This guide summarizes the quantitative data on this compound's activity, details the experimental protocols used for its characterization, and illustrates the relevant biological and experimental pathways.

Quantitative Comparison of Ecdysteroid Activity on the Ecdysone Receptor

The following table summarizes the activity of this compound in comparison to other key ecdysteroids, Ponasterone A (PoA) and 20-Hydroxyecdysone (B1671079) (20E), on the Ecdysone Receptor from different insect cell lines. The data is derived from competitive binding assays, which measure the concentration of a ligand required to displace a radiolabeled ligand ([³H]Ponasterone A) from the receptor. A lower IC₅₀ value indicates a higher binding affinity.

CompoundCell LineReceptor SourceAssay TypeIC₅₀ (nM)Potency Ranking
This compound KcDrosophila melanogasterCompetitive Binding~1,0004
Ponasterone AKcDrosophila melanogasterCompetitive Binding<1001
20-HydroxyecdysoneKcDrosophila melanogasterCompetitive Binding~2502
Cyasterone (B1669384)KcDrosophila melanogasterCompetitive Binding~5003
This compound Sf-9Spodoptera frugiperdaCompetitive Binding>1,0008
Ponasterone ASf-9Spodoptera frugiperdaCompetitive Binding~2003
20-HydroxyecdysoneSf-9Spodoptera frugiperdaCompetitive Binding~4004

Data for Kc cells is derived from pIC₅₀ values reported in Nakagawa et al. (2002).[1] The order of potency was Ponasterone A > 20-hydroxyecdysone > cyasterone > this compound.[1] Data for Sf-9 cells is derived from IC₅₀ values reported in Nakagawa et al. (2000).[2] The order of potency in this system for selected ecdysteroids was Ponasterone A > 20-hydroxyecdysone > cyasterone > this compound.[2]

In a separate study utilizing a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR) in a mammalian cell-based gene switch system, this compound was identified as a very poor activator compared to muristerone A and ponasterone A.[3]

Interaction with Vertebrate Nuclear Receptors

Current scientific literature lacks evidence of direct, high-affinity binding or activation of vertebrate nuclear receptors, including Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Pregnane X Receptor (PXR), by this compound. While some mammalian steroid hormones and bile acids have shown very weak inhibition of radioligand binding to the insect EcR at high concentrations (25 µM), this suggests a high degree of selectivity of the EcR for its native ecdysteroid ligands.[2]

Interestingly, a related ecdysteroid, 20-hydroxyecdysone, has been reported to exhibit agonistic effects on human estrogen receptors α and β with EC₅₀ values of 26 nM and 13 nM, respectively.[4] This highlights the potential for cross-reactivity of some ecdysteroids with vertebrate receptors, although similar data for this compound is not currently available.

Signaling Pathways and Experimental Workflows

To understand how the interaction of this compound with the Ecdysone Receptor is confirmed and its downstream effects are mediated, the following diagrams illustrate the experimental workflow for assessing nuclear receptor interaction and the canonical Ecdysone Receptor signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Binding Affinity Assessment cluster_1 Phase 2: Transcriptional Activation Assay A Compound Library (e.g., this compound) C Competitive Binding Assay (e.g., with [3H]Ponasterone A) A->C B Nuclear Receptor Preparation (e.g., EcR/USP complex) B->C D Determine IC50 / Kd (Quantify Binding Affinity) C->D G Incubate with Test Compound (this compound) D->G Select hits for functional assay E Cell Line (e.g., HEK293T, Insect Sf9) F Transfection with Plasmids: 1. Gal4-NR-LBD 2. UAS-Luciferase Reporter E->F F->G H Measure Luciferase Activity G->H I Determine EC50 (Quantify Agonist/Antagonist Activity) H->I Ecdysone_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inokosterone_cyto This compound EcR EcR Inokosterone_cyto->EcR Enters Nucleus & Binds EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP Active_Complex Active Receptor Complex EcR_USP->Active_Complex Conformational Change EcRE Ecdysone Response Element (EcRE) Active_Complex->EcRE Binds to DNA Early_Genes Early Gene Transcription (e.g., Broad-Complex, E74, E75) EcRE->Early_Genes Initiates Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates

References

A Head-to-Head Comparison of Inokosterone and Other Phytoecdysteroids: Anabolic Activity, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of plant-derived steroids, have garnered significant interest for their diverse pharmacological activities, most notably their anabolic effects on skeletal muscle. Among the myriad of identified phytoecdysteroids, inokosterone (B78545) is a compound of interest, often compared to more extensively studied analogues like 20-hydroxyecdysone (B1671079) and turkesterone. This guide provides a comprehensive head-to-head comparison of this compound and other prominent phytoecdysteroids, focusing on their anabolic potential, underlying molecular mechanisms, and the experimental methodologies used to evaluate their efficacy. While quantitative data on this compound's anabolic activity is limited in publicly available literature, this comparison leverages available data for other phytoecdysteroids to provide a valuable reference for researchers.

Comparative Anabolic Activity

The anabolic potential of phytoecdysteroids is primarily assessed by their ability to stimulate protein synthesis and increase muscle mass. Seminal work in this area, though not fully accessible in its quantitative details, has been widely cited, suggesting varying potencies among different phytoecdysteroids.[1][2]

Table 1: Comparison of In Vivo Anabolic Effects of Phytoecdysteroids

PhytoecdysteroidReported Anabolic Activity (Relative to Control)Key Findings from Preclinical Studies
This compound Data not readily available in comparative quantitative studies.Structurally similar to other anabolic phytoecdysteroids, suggesting potential for similar activity.
20-Hydroxyecdysone (20E) Significant increases in muscle mass and strength.[2]Stimulates protein synthesis in skeletal muscle cells and improves physical performance in animal models.[1][2]
Turkesterone Potentially more potent than 20-Hydroxyecdysone.[1][2]Demonstrated pronounced anabolic activity in preclinical studies, with significant effects on muscle and liver protein content.[2]
Cyasterone Anabolic effects noted, though less data is available compared to 20E and turkesterone.[2]Mentioned in comparative studies as an active phytoecdysteroid.[2]
Ecdysone Generally considered a prohormone with lower intrinsic anabolic activity compared to 20E.[2]Serves as a precursor to more active forms.

Table 2: In Vitro Protein Synthesis Stimulation in C2C12 Myotubes

PhytoecdysteroidConcentration for a ~20% Increase in Protein Synthesis
20-Hydroxyecdysone ~0.1 µM
Turkesterone ~0.1 µM
Ponasterone A ~1.0 µM
Polypodine B ~1.0 µM

Data adapted from Gorelick-Feldman et al., 2008. The study did not include this compound.

Mechanism of Action: A Focus on Non-Androgenic Pathways

A critical aspect of phytoecdysteroids is that their anabolic effects are not mediated through the classical androgen receptors, distinguishing them from traditional anabolic-androgenic steroids.[3][4] The current scientific consensus points towards an interaction with the estrogen receptor beta (ERβ) as a key mechanism.[2][5] However, a significant knowledge gap remains regarding the comparative binding affinities of different phytoecdysteroids to mammalian receptors.[6]

Signaling Pathway of Phytoecdysteroid-Induced Anabolism

The anabolic effects of phytoecdysteroids are believed to converge on the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][6][7][8] This pathway is a central regulator of cell growth and protein synthesis.[9][10]

Activation of ERβ by a phytoecdysteroid is hypothesized to initiate a signaling cascade that leads to the activation of PI3K. PI3K then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and activates mTOR, a key kinase that promotes protein synthesis through its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[[“]][12]

Phytoecdysteroid_Signaling_Pathway Phytoecdysteroid Phytoecdysteroid (e.g., this compound) ERb Estrogen Receptor β (ERβ) Phytoecdysteroid->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis ↑ Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Promotes (when inhibited) InVivo_Anabolic_Assay_Workflow start Start acclimatization Animal Acclimatization (e.g., Wistar Rats) start->acclimatization grouping Randomized Grouping (Control & Treatment) acclimatization->grouping administration Daily Administration (e.g., Oral Gavage) grouping->administration tissue_collection Muscle Tissue Collection (e.g., Soleus, Gastrocnemius) administration->tissue_collection analysis Analysis (Muscle Weight, Protein Content) tissue_collection->analysis end End analysis->end C2C12_Protein_Synthesis_Assay start Start culture C2C12 Myoblast Culture start->culture differentiation Induce Differentiation to Myotubes culture->differentiation treatment Treat with Phytoecdysteroid differentiation->treatment puromycin Add Puromycin treatment->puromycin lysis Cell Lysis & Protein Extraction puromycin->lysis western_blot Western Blot for Puromycin Incorporation lysis->western_blot analysis Quantify Protein Synthesis Rate western_blot->analysis end End analysis->end

References

Unveiling the Neuroprotective Potential of Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dateline: Shanghai, China – December 18, 2025 – In the ongoing quest for effective therapeutic agents against neurodegenerative diseases, the naturally occurring phytoecdysteroid, inokosterone (B78545), is emerging as a compound of interest. Preliminary studies suggest its potential neuroprotective effects, primarily attributed to its antioxidant and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with other established neuroprotective agents, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its current standing and future prospects.

This compound: A Profile of Neuroprotective Action

This compound belongs to the ecdysteroid class of compounds, which are structurally similar to insect molting hormones. A growing body of evidence suggests that ecdysteroids, including this compound, possess a range of biological activities, including neuroprotective and antioxidant effects. Studies on the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for neurodegenerative diseases, indicate that ecdysteroids can enhance cell survival and viability when exposed to neurotoxic stressors. The proposed mechanisms for this protection involve the activation of antioxidant enzymes and the modulation of key cellular signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][2]

Furthermore, research on various phytoecdysteroids has demonstrated their ability to suppress the production of nitric oxide in microglia, the primary immune cells of the central nervous system, suggesting a potent anti-neuroinflammatory action.[3] Specifically, this compound has been shown to mitigate oxidative stress by upregulating the expression of antioxidant genes in yeast models, a finding that hints at its potential to combat oxidative damage in neuronal cells.[4]

While direct comparative studies are limited, the known mechanisms of this compound share common ground with well-researched neuroprotective compounds like resveratrol (B1683913) and curcumin (B1669340), which are also known for their potent antioxidant and anti-inflammatory properties.

Comparative Analysis: this compound vs. Alternatives

To provide a clear comparison, this guide summarizes the neuroprotective effects of this compound alongside two well-established natural compounds, resveratrol and curcumin. The data is presented to highlight the mechanistic similarities and differences, offering a basis for future comparative research.

CompoundPrimary Mechanism of ActionKey In Vitro/In Vivo Findings
This compound Antioxidant, Anti-inflammatory- Reduces oxidative stress.[4] - Upregulates antioxidant gene expression.[4] - Suppresses nitric oxide production in microglia (as part of the phytoecdysteroid class).[3] - Potential modulation of PI3K/Akt and MAPK/ERK pathways (as suggested for ecdysteroids).[2]
Resveratrol Antioxidant, Anti-inflammatory, Sirtuin activation- Protects against amyloid-beta toxicity. - Reduces neuroinflammation. - Modulates mitochondrial function.
Curcumin Antioxidant, Anti-inflammatory, Anti-protein aggregation- Inhibits amyloid-beta and alpha-synuclein (B15492655) aggregation. - Reduces oxidative damage and inflammation. - Modulates multiple signaling pathways.

Experimental Protocols: A Methodological Overview

The following sections detail the methodologies commonly employed in the cited studies to assess the neuroprotective effects of compounds like this compound.

Cell Culture and Neurotoxicity Models
  • Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are standard models for studying neuroprotective effects.[1][2][5][6][7][8][9] These cells can be differentiated to exhibit neuron-like characteristics.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and assess the antioxidant capacity of test compounds.[6]

    • Parkinson's Disease Models: 6-hydroxydopamine (6-OHDA) or rotenone (B1679576) are used to induce dopaminergic neuron death, mimicking Parkinson's disease pathology.[5][9]

    • Excitotoxicity: Glutamate (B1630785) is used to induce excitotoxicity, a common mechanism of neuronal damage in various neurological conditions.[10]

Assessment of Neuroprotection
  • Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are used to quantify cell viability and assess the protective effects of a compound against a neurotoxin.[9]

  • Measurement of Oxidative Stress:

    • Reactive Oxygen Species (ROS) Detection: Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.

    • Antioxidant Enzyme Activity: Assays for superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are performed to determine the effect of a compound on the endogenous antioxidant defense system.[6]

  • Apoptosis Assays:

    • Caspase-3 Activity: Measuring the activity of caspase-3, a key executioner caspase in apoptosis, provides a quantitative measure of programmed cell death.[6][11]

    • TUNEL Staining: This method is used to detect DNA fragmentation, a hallmark of apoptosis.

Visualizing the Pathways to Neuroprotection

To better understand the complex cellular mechanisms involved, the following diagrams illustrate key signaling pathways implicated in neuroprotection.

G cluster_this compound This compound cluster_effects Cellular Effects Oxidative Stress Oxidative Stress This compound This compound Neuroinflammation Neuroinflammation PI3K/Akt PI3K/Akt This compound->PI3K/Akt MAPK/ERK MAPK/ERK This compound->MAPK/ERK Nrf2 Nrf2 This compound->Nrf2 Reduced Apoptosis Reduced Apoptosis PI3K/Akt->Reduced Apoptosis Neuronal Survival Neuronal Survival MAPK/ERK->Neuronal Survival Antioxidant Gene Expression Antioxidant Gene Expression Nrf2->Antioxidant Gene Expression Antioxidant Gene Expression->Neuronal Survival Reduced Apoptosis->Neuronal Survival

Proposed neuroprotective signaling pathways of this compound.

G cluster_workflow Experimental Workflow Neuronal Cell Culture\n(e.g., SH-SY5Y, PC12) Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pre-treatment with\nthis compound Pre-treatment with This compound Neuronal Cell Culture\n(e.g., SH-SY5Y, PC12)->Pre-treatment with\nthis compound Induction of\nNeurotoxicity\n(e.g., 6-OHDA, H2O2) Induction of Neurotoxicity (e.g., 6-OHDA, H2O2) Pre-treatment with\nthis compound->Induction of\nNeurotoxicity\n(e.g., 6-OHDA, H2O2) Assessment of\nNeuroprotection Assessment of Neuroprotection Induction of\nNeurotoxicity\n(e.g., 6-OHDA, H2O2)->Assessment of\nNeuroprotection Data Analysis Data Analysis Assessment of\nNeuroprotection->Data Analysis

A typical in vitro experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a neuroprotective agent, likely acting through the mitigation of oxidative stress and neuroinflammation. Its mechanisms appear to converge on signaling pathways that are also targeted by other well-known neuroprotective compounds. However, to validate its therapeutic potential, further rigorous research is imperative. Specifically, direct comparative studies against established neuroprotective agents like resveratrol and curcumin in standardized in vitro and in vivo models of neurodegenerative diseases are needed. Such studies should provide quantitative data on efficacy and elucidate the precise molecular targets and signaling cascades modulated by this compound. This will be crucial for guiding future drug development efforts and potentially positioning this compound as a novel therapeutic strategy for debilitating neurological disorders.

References

Inokosterone Safety and Toxicity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and toxicity profile of inokosterone (B78545), alongside other prominent ecdysteroids such as ecdysterone and turkesterone (B103). The information is based on available experimental data to aid in preliminary risk assessment and future research design.

Executive Summary

This compound is a phytoecdysteroid with potential anabolic properties. While its structural analogs, ecdysterone and turkesterone, have gained popularity as dietary supplements, comprehensive safety and toxicity data for this compound remain scarce. This guide synthesizes the available information on the toxicological profile of this compound and provides a comparative context with more extensively studied ecdysteroids. The general consensus for ecdysteroids as a class is a low toxicity profile in mammals; however, the lack of specific data for this compound necessitates a cautious approach and further empirical investigation.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its comparators. It is important to note the significant data gaps for this compound.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Citation
This compound Data Not AvailableData Not AvailableData Not Available[1]
Ecdysterone MouseOral> 9 g/kg[2]
MouseIntraperitoneal6.4 g/kg[2]
Turkesterone Data Not AvailableData Not AvailableData Not Available

Table 2: Repeated-Dose Toxicity Data (Sub-chronic)

CompoundTest SpeciesDurationRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)Citation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available[1]
Ecdysterone Human10 weeksOralNo liver or kidney toxicity observed[3]
Turkesterone Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Genotoxicity Data

CompoundAssayTest SystemMetabolic ActivationResultCitation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available[1]
Ecdysterone Data Not AvailableData Not AvailableData Not AvailableData Not Available
Turkesterone Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. Therefore, this section outlines standardized methodologies for key toxicity studies based on internationally recognized guidelines, which would be appropriate for establishing the safety profile of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically, female rats from a standard laboratory strain are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single animal is dosed with the test substance at a starting dose level.

    • The animal is observed for signs of toxicity and mortality over a 14-day period.

    • If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment.

    • This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
  • Objective: To characterize the toxicological profile of a substance following repeated daily oral administration over 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Test Animals: Typically, Wistar or Sprague-Dawley rats (both sexes).

  • Procedure:

    • At least three dose groups and a control group are used.

    • The test substance is administered daily by gavage or in the diet for 90 days.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

    • At termination, a full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
  • Objective: To detect gene mutations induced by a substance using strains of Salmonella typhimurium and Escherichia coli.

  • Test System: Multiple strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for Salmonella) are used.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

    • The bacteria are then plated on a minimal medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
  • Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

    • After a suitable treatment period, cells are treated with a metaphase-arresting agent (e.g., colcemid).

    • Cells are harvested, fixed, and stained. Metaphase chromosomes are then examined microscopically for structural aberrations.

  • Data Analysis: The frequency of aberrant cells is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a concentration-dependent and reproducible increase in the number of cells with chromosomal aberrations.

Signaling Pathways and Molecular Interactions

The anabolic effects of ecdysteroids in mammals are not fully understood, but are thought to be mediated through pathways distinct from the classical androgen receptor activation of synthetic anabolic steroids.

Proposed Anabolic Signaling Pathway of Ecdysteroids in Mammals

Ecdysteroids, including potentially this compound, are hypothesized to exert their anabolic effects through the activation of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and protein synthesis.

Ecdysteroid_Anabolic_Signaling This compound This compound MembraneReceptor Membrane Receptor (e.g., G-protein coupled receptor) This compound->MembraneReceptor PI3K PI3K MembraneReceptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Increased Protein Synthesis (Muscle Hypertrophy) mTORC1->ProteinSynthesis Promotes

Figure 1: Proposed PI3K/Akt/mTOR signaling pathway for ecdysteroids.

Interaction with Nuclear Receptors

Unlike synthetic anabolic steroids, ecdysteroids like turkesterone do not appear to bind to the androgen receptor, thus avoiding androgenic side effects.[4] Some research suggests that ecdysterone's effects may be mediated through estrogen receptor beta (ERβ).[5] this compound has been identified as a potential agent targeting estrogen receptor 1.[6]

Ecdysteroid_Receptor_Interaction This compound This compound EstrogenReceptor Estrogen Receptor (e.g., ERβ) This compound->EstrogenReceptor Potential Interaction Ecdysterone Ecdysterone Ecdysterone->EstrogenReceptor Potential Interaction Turkesterone Turkesterone AndrogenReceptor Androgen Receptor Turkesterone->AndrogenReceptor No Binding NoAndrogenicEffects No Androgenic Side Effects Turkesterone->NoAndrogenicEffects AnabolicEffects Anabolic Effects EstrogenReceptor->AnabolicEffects

Figure 2: Ecdysteroid interaction with nuclear receptors.

General Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a novel compound like this compound.

Toxicology_Workflow start Test Substance: This compound acute Acute Toxicity Studies (e.g., LD50) start->acute genotox_in_vitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) start->genotox_in_vitro repeated Repeated-Dose Toxicity Studies (e.g., 28-day, 90-day) acute->repeated reproductive Reproductive/Developmental Toxicity repeated->reproductive carcinogenicity Carcinogenicity Studies repeated->carcinogenicity genotox_in_vivo In Vivo Genotoxicity (Micronucleus) genotox_in_vitro->genotox_in_vivo risk_assessment Safety & Risk Assessment genotox_in_vivo->risk_assessment reproductive->risk_assessment carcinogenicity->risk_assessment

Figure 3: General workflow for toxicological evaluation.

Conclusion and Future Directions

References

Safety Operating Guide

Proper Disposal of Inokosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Inokosterone, a phytoecdysteroid, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure personnel safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] In the event of a spill, the area should be evacuated, and all sources of ignition must be removed.[1] The spilled material should be collected promptly using spark-proof tools and explosion-proof equipment and disposed of in accordance with the procedures outlined below.[1]

Summary of this compound Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-impermeable gloves, tightly fitting safety goggles, lab coat, and if exposure limits are exceeded, a full-face respirator.[1][1]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.[1][1]
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][1]
Prohibited Disposal Methods Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1][1]
Spill Cleanup Collect and arrange disposal. Keep in suitable, closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1][1]
Contaminated Packaging Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill. Combustible packaging can be incinerated.[1][1]

Step-by-Step Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility, which typically involves controlled incineration with flue gas scrubbing.[1] The following steps provide a procedural workflow for managing this waste stream from generation to disposal.

1. Waste Segregation:

  • At the point of generation, segregate this compound waste from other laboratory waste streams.

  • This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and sealable container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid powder.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant CAS number (e.g., 19595-18-7 for 25S-Inokosterone). Do not use abbreviations or chemical formulas.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials and sources of ignition.

4. Scheduling Waste Pickup:

  • Once the container is full or is ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste vendor to schedule a pickup.

  • Provide them with accurate information about the waste contents.

5. Handling Contaminated Labware and Solutions:

  • Solid Contaminated Materials: Items such as gloves, wipes, and disposable lab coats that are contaminated with this compound should be placed in the designated hazardous waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the glassware can be returned to normal use.

  • Solutions Containing this compound: Aqueous or solvent-based solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour these solutions down the drain.[1]

This compound Disposal Workflow

InokosteroneDisposal cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal pure_compound Pure this compound solid_waste_container Solid Hazardous Waste Container (Labeled 'this compound') pure_compound->solid_waste_container contaminated_solids Contaminated Solids contaminated_solids->solid_waste_container contaminated_liquids Contaminated Liquids liquid_waste_container Liquid Hazardous Waste Container (Labeled 'this compound Solution') contaminated_liquids->liquid_waste_container saa Satellite Accumulation Area solid_waste_container->saa liquid_waste_container->saa waste_vendor Licensed Waste Vendor / EHS saa->waste_vendor Schedule Pickup incineration Controlled Incineration waste_vendor->incineration Transport

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Inokosterone, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower your team with the knowledge to handle this ecdysteroid compound confidently and responsibly.

Immediate Safety and Handling Protocols

While ecdysteroids as a class, including this compound, are generally considered to have low toxicity in mammals, adherence to standard laboratory safety procedures is crucial to minimize any potential risks.[1][2] The primary hazards to consider are inhalation of dust particles and direct contact with skin and eyes.

Personal Protective Equipment (PPE)

Appropriate PPE is your first line of defense. The following should be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to prevent inhalation.
Handling Procedures
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Weighing and Transfer : Conduct all weighing and transfer of this compound powder within a well-ventilated area, such as a fume hood, to minimize dust dispersion. Use a spatula or other appropriate tool for transfers.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, immediately cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

  • Personal Hygiene : After handling this compound, wash your hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Protocol
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

A critical aspect of handling this compound is its proper disposal, with particular attention to its environmental impact. While generally not hazardous to humans, related ecdysteroids have shown high toxicity to aquatic life.[3] Therefore, under no circumstances should this compound or its waste be disposed of down the drain.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed, and leak-proof container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.

Disposal Pathway

All this compound waste must be disposed of as chemical waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Quantitative Safety Data

While specific quantitative toxicity data for this compound is limited, data from related ecdysteroids provides valuable context.

CompoundCAS NumberMolecular FormulaLD50 (Oral, Rat)Aquatic Toxicity
This compound 15130-85-5C₂₇H₄₄O₇Data not availableData not available
20-Hydroxyecdysone 5289-74-7C₂₇H₄₄O₇> 9 g/kgData not available
beta-Ecdysterone 5289-74-7C₂₇H₄₄O₇Data not availableVery toxic to aquatic life with long lasting effects.[3]

Experimental Protocol: General Handling for In-Vitro Studies

This protocol outlines a general procedure for preparing and using this compound in a typical cell culture experiment.

  • Stock Solution Preparation :

    • In a biological safety cabinet, weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Working Solution Preparation :

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution with sterile cell culture medium to the desired final concentration for your experiment.

  • Cell Treatment :

    • Remove the old medium from your cell culture plates.

    • Add the medium containing the appropriate concentration of this compound to the cells.

    • Incubate the cells for the desired period under standard cell culture conditions.

  • Post-Treatment Handling and Disposal :

    • After the incubation period, collect the medium containing this compound and dispose of it as liquid chemical waste.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and collect the wash solution for disposal as liquid chemical waste.

    • Any consumables that came into contact with this compound (e.g., pipette tips, culture plates) should be disposed of as solid chemical waste.

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points.

Inokosterone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh & Transfer (in fume hood) don_ppe->weigh exposure Exposure Occurs don_ppe->exposure prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs weigh->spill weigh->exposure experiment Conduct Experiment prepare_solution->experiment prepare_solution->spill prepare_solution->exposure collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid experiment->spill experiment->exposure dispose_waste Dispose as Chemical Waste collect_solid->dispose_waste collect_liquid->dispose_waste spill_cleanup Follow Spill Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。